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  • Product: phenyl N-hydroxycarbamate
  • CAS: 38064-07-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of Phenyl N-Hydroxycarbamate from Nitrobenzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the synthetic pathway from nitrobenzene to phenyl N-hydroxycarbamate, a valuable intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway from nitrobenzene to phenyl N-hydroxycarbamate, a valuable intermediate in medicinal chemistry and organic synthesis. The process is delineated as a two-stage transformation: the selective reduction of nitrobenzene to N-phenylhydroxylamine, followed by N-acylation to yield the target carbamate. This document critically evaluates historical and contemporary methodologies, emphasizing the chemical rationale behind procedural choices, reaction parameter optimization, and safety imperatives. Detailed, field-tested protocols are provided alongside a comparative analysis of different synthetic strategies, including classical metal-mediated reductions and modern catalytic hydrogenation techniques. The guide also addresses the inherent instability of the N-phenylhydroxylamine intermediate and presents one-pot procedures as an effective strategy to mitigate degradation and improve overall efficiency.

Introduction: Significance and Synthetic Strategy

N-Aryl N-hydroxycarbamates are a class of organic compounds featuring a hydroxyl group attached to a carbamate nitrogen. This unique structural motif imparts valuable chemical reactivity, making them versatile building blocks in the synthesis of complex molecules, including heterocycles, nitrones, and various biologically active agents.[1] Their application as electrophilic aminating agents, in particular, has garnered significant interest within the drug development sector.[2]

The most direct and economically viable synthetic route to phenyl N-hydroxycarbamate begins with nitrobenzene. The overall transformation is logically approached in two distinct conceptual stages:

  • Selective Partial Reduction: The nitro group (-NO₂) of nitrobenzene is reduced to a hydroxylamine moiety (-NHOH). This step is the crux of the synthesis, as over-reduction leads to the thermodynamically more stable aniline (-NH₂), a common and often undesired side product.[3]

  • N-Acylation: The resulting N-phenylhydroxylamine, a notoriously unstable intermediate, is reacted with a suitable acylating agent, such as an alkyl chloroformate, to form the stable N-hydroxycarbamate product.

This guide will dissect each stage, providing a robust theoretical framework and practical, actionable protocols for the successful execution of this synthesis.

G Nitrobenzene Nitrobenzene PHA N-Phenylhydroxylamine (Unstable Intermediate) Nitrobenzene->PHA Step 1: Selective Reduction (e.g., Zn/NH₄Cl or Catalytic Hydrogenation) Carbamate Phenyl N-Hydroxycarbamate (Target Product) PHA->Carbamate Step 2: N-Acylation (e.g., Ethyl Chloroformate) G cluster_mech Reduction Pathway Nitro Ph-NO₂ (Nitrobenzene) Nitroso Ph-N=O (Nitrosobenzene) Nitro->Nitroso +2e⁻, +2H⁺ PHA Ph-NHOH (Phenylhydroxylamine) Nitroso->PHA +2e⁻, +2H⁺ Aniline Ph-NH₂ (Aniline) PHA->Aniline +2e⁻, +2H⁺ (Over-reduction)

Caption: Stepwise reduction of nitrobenzene, highlighting the target intermediate and the over-reduction product.

The choice of reducing agent and reaction conditions is therefore paramount to achieving high selectivity for PHA.

Key Methodologies for Nitrobenzene Reduction

The archetypal method for preparing PHA, first reported by Bamberger, employs zinc dust as the reducing agent in a substantially neutral aqueous medium, typically buffered with ammonium chloride. [3][4]

  • Causality of Components:

    • Zinc Dust: Acts as the electron donor, becoming oxidized to Zn²⁺ in the process. [4]The quality and particle size of the zinc are critical for reactivity.

    • Ammonium Chloride (NH₄Cl): Serves multiple functions. It acts as a mild proton source, maintains a pH range that favors PHA formation over aniline, and aids in complexing the resulting zinc salts.

    • Temperature Control: The reaction is exothermic. Maintaining a temperature between 60-65°C is crucial for optimal yield; lower temperatures result in poor conversion, while higher temperatures promote over-reduction to aniline. [5] While reliable and cost-effective, this method suffers from the generation of stoichiometric amounts of zinc oxide/hydroxide waste and can sometimes yield inconsistent results depending on the quality of the zinc dust. [5]

Modern approaches often favor catalytic methods due to their higher efficiency, selectivity, and improved environmental profile.

  • Transfer Hydrogenation: This technique uses a hydrogen donor molecule in the presence of a catalyst. For instance, hydrazine (N₂H₄) can be used with catalysts like Rhodium or Palladium. [6]In an aqueous solution, hydrazine serves as both a reducing agent and a source of hydrogen atoms. [3]This method often provides high yields of PHA under mild conditions. [6]

  • Direct Catalytic Hydrogenation (H₂ gas): Selectivity is the main challenge when using H₂ gas, as many standard catalysts (e.g., Pd/C, PtO₂) aggressively promote full reduction to aniline. However, high selectivity for PHA can be achieved by modifying the catalyst system. For example, using a supported platinum catalyst (e.g., 5 wt% Pt/SiO₂) in the presence of specific inhibitors or promoters, such as dimethyl sulfoxide (DMSO) and an organic base like triethylamine, has been shown to yield PHA with excellent selectivity (>98%). [7]The additives are thought to selectively poison the catalyst sites responsible for the final reduction step to aniline.

Comparative Analysis of Reduction Methodologies
Method Reagents/Catalyst Typical Conditions Selectivity for PHA Advantages Disadvantages
Zinc Dust Zn, NH₄Cl, H₂O60-65 °C60-70% [5]Low cost, well-establishedStoichiometric metal waste, exothermic, variable yields
Transfer Hydrogenation Hydrazine, Rh/C or Pd/CRoom Temp to 60 °CHigh (>90%) [6]High yield, mild conditionsCost of catalyst, handling of toxic hydrazine
Direct Hydrogenation H₂, Pt/SiO₂, DMSO, NEt₃Room Temp, 1 bar H₂Excellent (>98%) [7]High selectivity, catalytic, cleanRequires specialized catalyst system, H₂ gas handling
Borohydride Reduction NaBH₄, Catalyst (e.g., AuNPs)Room TempHigh (>95%) [8]Mild conditions, rapid kinetics [3]High reagent cost, borate by-products [3]
Detailed Protocol: Zinc Dust Reduction of Nitrobenzene

This protocol is adapted from a verified procedure in Organic Syntheses. [5] Self-Validating System: The reaction progress is monitored by the internal temperature of the mixture. A steady rise to 60-65°C followed by a plateau and subsequent cooling indicates the completion of the reduction. The physical appearance of the product (light yellow needles upon crystallization) provides a preliminary check of purity.

  • Setup: In a large, mechanically stirred reaction vessel (e.g., a 16-L earthenware jar for a 4.1 mole scale), combine technical grade ammonium chloride (4.7 moles), water (8 L), and nitrobenzene (4.1 moles).

  • Reduction: Begin vigorous stirring to create an emulsion. Add 85% purity zinc dust (8.1 gram-atoms) portion-wise over 15-20 minutes.

  • Temperature Monitoring: The addition of zinc will initiate an exothermic reaction, causing the temperature to rise. The rate of addition should be controlled to maintain a temperature of 60–65°C.

  • Completion: After all the zinc has been added, continue stirring for an additional 15 minutes. The reaction is complete when the temperature ceases to rise and begins to fall.

  • Workup: While the solution is still hot, filter it with suction to remove the insoluble zinc oxide. Wash the filter cake with hot water (1 L).

  • Isolation of PHA: Transfer the filtrate to a suitable container (e.g., an enameled pan) and saturate it with sodium chloride (approx. 3 kg will be required) to salt out the product.

  • Crystallization: Cool the saturated solution to 0°C in an ice-salt bath. Phenylhydroxylamine will crystallize as long, light yellow needles. [5]Allow at least 30 minutes for complete crystallization.

  • Collection: Filter the crystals by suction. The crude yield is typically 62-68% of the theoretical amount. [5]9. Critical Note on Stability: N-phenylhydroxylamine deteriorates upon storage and is thermally unstable. [5][6]It should be used immediately in the subsequent acylation step without attempting to dry or store it for extended periods.

Part II: Conversion to Phenyl N-Hydroxycarbamate

The instability of PHA is a significant challenge. It is prone to thermal decomposition and can undergo an acid-catalyzed Bamberger rearrangement to form 4-aminophenol. [6][9][10]Therefore, its immediate conversion to a more stable derivative is essential. Acylation with an alkyl chloroformate provides a stable, isolable N-hydroxycarbamate.

Reaction and Mechanism

The reaction is a standard N-acylation where the nitrogen atom of phenylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. A base is typically required to neutralize the HCl generated during the reaction.

G cluster_workflow Acylation Workflow PHA N-Phenylhydroxylamine Product Ethyl Phenyl-N-hydroxycarbamate PHA->Product ECF Ethyl Chloroformate ECF->Product Base Base (e.g., Et₃N, Pyridine) Byproduct Base·HCl Base->Byproduct step1 Dissolve PHA in suitable solvent (e.g., THF, Ether) step2 Cool to 0 °C step1->step2 step3 Add Base step2->step3 step4 Add Ethyl Chloroformate dropwise step3->step4 step5 Stir to completion step4->step5 step6 Aqueous Workup & Extraction step5->step6 step7 Purification (Chromatography/Recrystallization) step6->step7

Caption: General workflow and reactants for the N-acylation of phenylhydroxylamine.

One-Pot Synthesis from Nitrobenzene

To circumvent the isolation of unstable PHA, a one-pot procedure is highly advantageous. This involves performing the reduction of nitrobenzene and, once complete, adding the chloroformate directly to the reaction mixture in situ.

A highly efficient one-pot procedure has been developed using the zinc-mediated reduction. [1]After the initial reduction, the chloroformate is added directly to the THF-water mixture. This method not only avoids the problematic isolation of PHA but also leads to the formation of an N,O-bisprotected intermediate, which can be selectively deprotected to furnish the desired N-hydroxy carbamate in excellent yields.

Detailed Protocol: One-Pot Synthesis and Deprotection

This protocol is adapted from a procedure by Allin et al. for the synthesis of N-aryl-N-hydroxy carbamates. [1] Self-Validating System: The reaction is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the nitroarene and the formation of the bisprotected intermediate. Successful solvolysis in the second step is confirmed by the disappearance of the intermediate spot and the appearance of the final product spot on TLC.

  • Setup: To a solution of nitrobenzene (10 mmol) in a mixture of THF and water (60 mL, 2:1 ratio), add ammonium chloride (11 mmol).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Acylation Reagent: Add the chloroformate (e.g., ethyl chloroformate, 30 mmol) via syringe.

  • Reduction: After 5 minutes, add zinc powder (40 mmol) in one portion. The reaction is typically complete within 2 hours.

  • Workup: Separate the phases. Dilute the organic layer with diethyl ether (60 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL). Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield the crude N,O-bisprotected hydroxylamine.

  • Setup: Dissolve the crude bisprotected intermediate from Step A in methanol.

  • Deprotection: Add a solution of sodium methoxide in methanol and stir at room temperature.

  • Completion & Workup: Monitor the reaction by TLC. Once complete, quench the reaction and perform a standard aqueous workup and extraction with a suitable solvent (e.g., ethyl acetate).

  • Purification: The final N-aryl-N-hydroxy carbamate can be purified by column chromatography on silica gel. This two-step, one-pot sequence typically provides the final product in excellent yields (89–97% for the solvolysis step). [1]

Safety Considerations

A thorough risk assessment is mandatory before undertaking this synthesis.

  • Nitrobenzene: Highly toxic and a suspected carcinogen. [11][12]It is readily absorbed through the skin and can cause methemoglobinemia, a serious condition where the blood's ability to carry oxygen is impaired. [11][13][14]Symptoms include headache, dizziness, and cyanosis (blue coloration of the skin). [11][13]All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.

  • N-Phenylhydroxylamine: This intermediate is thermally unstable and can decompose. It should be handled with care and used immediately after its preparation. [6]* Zinc Dust: Can be flammable, especially when finely divided. Avoid ignition sources.

  • Chloroformates: These are corrosive, lachrymatory, and toxic. They must be handled in a fume hood.

  • Catalysts and Solvents: Standard precautions for handling flammable solvents and potentially pyrophoric catalysts (if used) must be observed.

Conclusion and Future Outlook

The synthesis of phenyl N-hydroxycarbamate from nitrobenzene is a well-established but nuanced process. While classical methods using zinc dust remain viable, modern catalytic approaches offer superior selectivity, cleaner reaction profiles, and milder conditions. The critical insight for researchers is the inherent instability of the N-phenylhydroxylamine intermediate, which makes one-pot procedures the most efficient and reliable strategy for obtaining the final carbamate product. Future research will likely focus on developing even more sustainable catalytic systems, perhaps utilizing earth-abundant metals or biocatalytic methods, to further improve the environmental footprint and safety of this important transformation.

References

  • Process for preparing phenylhydroxylamine and cupferron. (1968). Google Patents.
  • Wang, L., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. Retrieved from [Link]

  • Kamm, O. (1921). β-PHENYLHYDROXYLAMINE. Organic Syntheses, 1, 445. Retrieved from [Link]

  • Vedantu. (2024). Nitrobenzene gives Nphenylhydroxylamine by A SnHCl class 12 chemistry JEE_Main. Retrieved from [Link]

  • Webb, J. R., et al. (2019). Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene, and Aniline Catalyzed by Phosphino-Modified Polymer Immobilized Ionic Liquid-Stabilized AuNPs. ACS Catalysis. Retrieved from [Link]

  • Shimizu, K., et al. (2016). Selective Synthesis of N-Aryl Hydroxylamines by the Hydrogenation of Nitroaromatics Using Supported Platinum Catalysts. Catalysis Science & Technology. Retrieved from [Link]

  • Entwistle, I. D., et al. (1988). n-acetyl-n-phenylhydroxylamine. Organic Syntheses, 66, 19. Retrieved from [Link]

  • BYJU'S. (2023). Reduction of Nitrobenzene in Neutral medium | Pheny Hydroxyl Amine|Nitrosobenzene | #Class 12 |. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Phenylhydroxylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Bamberger rearrangement. Retrieved from [Link]

  • Public Health England. (2017). Nitrobenzene: toxicological overview. GOV.UK. Retrieved from [Link]

  • Hobart, F. B. (1955). New Carbamates and Related Compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • Khuhawar, M. Y., & Lanjwani, S. N. (1996). Ethyl Chloroformate as a Derivatizing Reagent for Capillary GC Determination of Dopamine, Adrenaline, Putrescine, and Histamine. Chromatographia. Retrieved from [Link]

  • New Jersey Department of Health. (2004). HAZARD SUMMARY: Nitrobenzene. Retrieved from [Link]

  • Supporting Information for Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. (n.d.). Retrieved from [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Chem Explained. (2019). Bamberger rearrangement: Basic concept and reaction mechanism. YouTube. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). ToxFAQs™ for Nitrobenzene. CDC. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of ethyl chloroformate. Retrieved from [Link]

  • Method of producing an N-hydroxycarbamate compound. (1994). Google Patents.
  • Sone, T., et al. (1980). Kinetics and mechanisms of the Bamberger rearrangement. Part 3. Rearrangement of phenylhydroxylamines to p-aminophenols in aqueous sulphuric acid solutions. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Chemler, S. R., et al. (2010). Electrophilic α-Amination Reaction of β-Ketoesters Using N-Hydroxycarbamates: Merging Aerobic Oxidation and Lewis Acid Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Li, J., et al. (2014). Bamberger Rearrangement of N-Arylhydroxylamine to p-Aminophenol in a CO2–H2O System. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Method for preparing p-aminophenol from N-phenylhydroxylamine in pressurized CO2/H2O system. (2011). Google Patents.

Sources

Exploratory

phenyl N-hydroxycarbamate chemical properties and structure

An In-depth Technical Guide to Phenyl N-Hydroxycarbamate: Structure, Properties, and Applications Executive Summary Phenyl N-hydroxycarbamate is a versatile organic compound characterized by a carbamate functional group...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Phenyl N-Hydroxycarbamate: Structure, Properties, and Applications

Executive Summary

Phenyl N-hydroxycarbamate is a versatile organic compound characterized by a carbamate functional group where the nitrogen atom is substituted with a hydroxyl group, and a phenyl group is attached to the carbamate's oxygen. This unique structural arrangement imparts a distinct profile of reactivity, stability, and utility. This guide provides a comprehensive overview of its core chemical properties, molecular structure, spectroscopic signature, synthesis protocols, and key applications. As a key intermediate, its N-hydroxycarbamate moiety is of significant interest in medicinal chemistry for the development of prodrugs and novel therapeutic agents. Understanding its chemical behavior, particularly its stability in different media and its degradation pathways, is critical for its effective application in research and drug development.

Introduction: Significance in Chemical Synthesis and Drug Discovery

N-hydroxycarbamates are a significant class of compounds that serve as crucial building blocks in the synthesis of biologically active molecules and natural products.[1] Their utility spans the preparation of heterocycles, electrophilic aminating agents, and various pharmaceutical applications.[1] Phenyl N-hydroxycarbamate, specifically, offers a stable yet reactive scaffold. The phenoxy group acts as a good leaving group under certain conditions, making the molecule a useful precursor for generating reactive intermediates. Its structural similarity to other carbamates used extensively as protecting groups (e.g., Boc, Fmoc) and as motifs in drug molecules underscores its relevance for professionals in organic synthesis and medicinal chemistry.[2] This guide aims to provide an expert-level synthesis of its properties and practical methodologies for its use.

Molecular Structure and Physicochemical Properties

Molecular Structure and Bonding

The fundamental structure of phenyl N-hydroxycarbamate consists of a central carbamate core (-OC(=O)N-), linked to a phenyl ring via an ester-like oxygen and a hydroxyl group on the nitrogen atom.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Caption: 2D structural representation of Phenyl N-hydroxycarbamate.

The N-hydroxycarbamate functional group tends to be planar, a characteristic shared by related compounds.[3] This planarity arises from the delocalization of the nitrogen lone pair into the carbonyl group, creating a partial double bond character in the C-N bond. This structural feature influences intermolecular interactions, particularly hydrogen bonding. The molecule possesses both hydrogen bond donors (-OH and -NH) and acceptors (C=O and -OH oxygens), allowing for the formation of complex hydrogen-bonding networks in the solid state, similar to what is observed in other simple carbamates.[3]

Physicochemical Properties

A summary of the key computed physicochemical properties is provided below. This data is essential for predicting solubility, membrane permeability, and general handling characteristics in a laboratory setting.

PropertyValueSource
Molecular Formula C₇H₇NO₃PubChem[4]
Molecular Weight 153.14 g/mol PubChem[4]
IUPAC Name phenyl N-hydroxycarbamatePubChem[4]
CAS Number 38064-07-2PubChem[4]
Hydrogen Bond Donor Count 2PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 2PubChem[4]
Topological Polar Surface Area 58.6 ŲPubChem[4]
XLogP3-AA (logP) 0.7PubChem[4]

Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the identity and purity of phenyl N-hydroxycarbamate. The expected spectral features are outlined below.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include a strong C=O (carbonyl) stretch around 1700-1750 cm⁻¹, N-H and O-H stretching vibrations in the region of 3200-3500 cm⁻¹, and C-O stretching bands. The presence of the aromatic ring will also give rise to C=C stretching peaks around 1450-1600 cm⁻¹ and C-H stretching just above 3000 cm⁻¹.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum would show distinct signals for the aromatic protons on the phenyl ring, typically in the 7.0-7.5 ppm range. The N-H and O-H protons are expected to appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

    • ¹³C NMR : The carbonyl carbon will be the most downfield signal, typically >150 ppm. Aromatic carbons will resonate in the 110-150 ppm region.

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound.[5] The molecular ion peak (M+) for phenyl N-hydroxycarbamate would be observed at an m/z corresponding to its molecular weight (153.14).

Synthesis Methodologies

The synthesis of N-hydroxycarbamates can be approached through several routes. A common laboratory-scale method involves the reaction of a chloroformate with hydroxylamine.[6][7] An alternative, phosgene-free method involves the reaction of a carbonic acid diester with hydroxylamine in the presence of a base.[6]

dot graph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, fontname="sans-serif"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="sans-serif"]; edge [color="#4285F4", arrowhead="normal"];

} enddot Caption: General experimental workflow for the synthesis of Phenyl N-hydroxycarbamate.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on established methods for synthesizing N-hydroxycarbamates.[1][7]

Objective: To synthesize phenyl N-hydroxycarbamate from phenyl chloroformate and hydroxylamine hydrochloride.

Materials:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Phenyl chloroformate (PhOC(O)Cl)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

Procedure:

  • Preparation of Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium bicarbonate (2.5 equivalents) in a mixture of water and the chosen organic solvent (e.g., DCM).

    • Causality: The base (NaHCO₃) is crucial to neutralize the HCl salt and deprotonate the hydroxylamine, generating the free nucleophile required for the reaction. Using a biphasic system can help manage the reaction.

  • Addition of Phenyl Chloroformate: While stirring vigorously at 0°C, add a solution of phenyl chloroformate (1.0 equivalent) in the same organic solvent dropwise over 30 minutes.

    • Causality: Dropwise addition at low temperature is essential to control the exothermic reaction and minimize the formation of side products, such as doubly acylated hydroxylamine derivatives.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove any unreacted hydroxylamine), water, and finally brine.

    • Causality: The aqueous washes remove inorganic salts and water-soluble impurities, leading to a cleaner crude product.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: Column chromatography is necessary to separate the desired phenyl N-hydroxycarbamate from potential side products and any remaining starting material, ensuring high purity of the final compound.

Chemical Reactivity and Stability

The reactivity of phenyl N-hydroxycarbamate is dominated by the interplay between the nucleophilic nitrogen, the acidic protons on the N-OH group, and the electrophilic carbonyl carbon.

Stability Profile

Phenylcarbamates are generally stable in acidic and mildly basic aqueous media, which allows for standard aqueous workups.[2] However, they are susceptible to hydrolysis under strongly basic conditions.[2] The thermal stability of carbamates can vary significantly based on their structure.[8] While specific data for phenyl N-hydroxycarbamate is not widely published, related N-phenyl amides show considerable thermal stability, with decomposition often occurring at high temperatures.[9][10]

Key Reactions: Base-Catalyzed Degradation

The degradation in basic media is a key aspect of the reactivity of N-hydroxycarbamates. For phenyl N-hydroxycarbamate, studies on analogous compounds suggest that the degradation proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism.[11]

dot graph "reaction_mechanism" { graph [rankdir="LR", fontname="sans-serif"]; node [shape=plaintext, fontname="sans-serif", fontsize=10]; edge [arrowhead="open", color="#EA4335"];

} enddot Caption: E1cB degradation pathway of Phenyl N-hydroxycarbamate in strong base.

This pathway involves the initial rapid deprotonation of the acidic N-H proton by a base, forming a conjugate base anion. This is followed by the rate-limiting step: the elimination of the phenoxide leaving group to form a highly reactive isocyanate-like intermediate (HO-N=C=O), which then rapidly decomposes in the aqueous medium.[11] This reactivity is distinct from N,N-disubstituted phenylcarbamates, which lack the acidic proton and are therefore significantly more stable under basic conditions.[2]

Applications in Research and Drug Development

The N-hydroxycarbamate moiety is a valuable functional group in medicinal chemistry and materials science.

  • Prodrug Development: N-hydroxycarbamates and related structures are used to create prodrugs.[12] The carbamate linkage can be designed to be stable during circulation but cleavable under specific physiological conditions (e.g., by enzymes) to release an active pharmaceutical ingredient (API). This strategy is employed to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drugs.[12]

  • Synthetic Intermediates: As building blocks, these compounds are precursors for a variety of nitrogen-containing molecules.[1][12] The phenoxy group can act as a leaving group in nucleophilic substitution reactions at the carbonyl carbon, allowing for the synthesis of ureas, other carbamates, and amides.[2]

  • Electrophilic Aminating Agents: The N-O bond in N-hydroxycarbamates can be cleaved under certain conditions, making them precursors to electrophilic aminating species used in organic synthesis.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, phenyl N-hydroxycarbamate presents the following hazards:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Recommended Precautions:

  • Handling: Use in a well-ventilated area or a fume hood. Avoid all personal contact, including inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

  • Spills: For minor spills, use dry clean-up procedures to avoid generating dust. For major spills, evacuate the area and follow emergency procedures.[13]

References

  • PubChem. (n.d.). Phenyl N-hydroxycarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Fallon, T., et al. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank, 2023(4), M1728. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Phenylhydroxylamine. Retrieved from [Link]

  • Roy, P., et al. (2021). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 6(41), 27402–27410. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-hydroxylamine: A Key Component in Advancing Pharmaceutical Research and Development. Retrieved from [Link]

  • Hervés, P., et al. (2000). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Journal of Chemical Research, (S), 400-401. Retrieved from [Link]

  • Google Patents. (1994). EP0577167A2 - Method of producing an N-hydroxycarbamate compound.
  • Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 346-350. Retrieved from [Link]

  • PubChem. (n.d.). phenyl N-ethyl-N-hydroxycarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). phenyl N-(9H-fluoren-2-yl)-N-hydroxycarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Kučerová-Chlupáčová, M., et al. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry, 2(4), 555-560. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Stability and Storage of Phenyl N-hydroxycarbamate

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for phenyl N-hydroxycarbamate. Designed for researchers, chemists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for phenyl N-hydroxycarbamate. Designed for researchers, chemists, and professionals in drug development, this document synthesizes fundamental chemical principles with field-proven methodologies to ensure the integrity and reliability of this reagent in experimental settings.

Introduction: Understanding the Molecule

Phenyl N-hydroxycarbamate (C₇H₇NO₃) is a specialty chemical featuring a reactive N-hydroxycarbamate functional group.[1] Its structure combines a phenyl ester with a hydroxylamine moiety, rendering it a versatile synthetic intermediate but also conferring specific stability challenges. The inherent reactivity of the N-hydroxy group, coupled with the lability of the carbamate ester linkage, necessitates a thorough understanding of its handling and storage requirements to prevent degradation and ensure experimental reproducibility.

Table 1: Physicochemical Properties of Phenyl N-hydroxycarbamate [1]

PropertyValue
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
CAS Number 38064-07-2
Appearance Typically a solid (form may vary)
GHS Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation

The Chemical Rationale for Instability

The stability of phenyl N-hydroxycarbamate is governed by two primary chemical features: the N-hydroxy group and the phenyl carbamate ester. Understanding the vulnerabilities of these groups is critical to predicting and preventing degradation.

  • The N-Hydroxy Group: The nitrogen-oxygen bond in hydroxylamines is susceptible to oxidation. Analogous compounds like N-phenylhydroxylamine are known to be unstable and deteriorate upon storage, readily oxidizing to nitroso compounds.[2] This oxidative instability is a primary concern for phenyl N-hydroxycarbamate.

  • The Carbamate Ester: Carbamate esters can undergo hydrolysis, particularly under basic conditions. While phenylcarbamates are reported to be relatively stable in acidic to neutral aqueous media, their decomposition is accelerated in strongly basic solutions, which facilitate the cleavage of the ester bond.[3]

These intrinsic properties dictate that the primary degradation pathways are likely to be oxidation and hydrolysis .

Caption: Hypothesized degradation pathways of phenyl N-hydroxycarbamate.

Critical Factors Influencing Stability & Recommended Storage

Based on the inherent chemical vulnerabilities, several environmental factors must be strictly controlled to preserve the integrity of phenyl N-hydroxycarbamate.

Temperature

Temperature is a critical factor accelerating both hydrolysis and oxidation. Studies on related carbamate compounds have demonstrated a significant improvement in stability with decreasing storage temperature.[4] While storage at 4°C offers some protection, freezing is far more effective.

  • Recommendation: For long-term storage (> 1 month), -20°C or lower is mandatory. For short-term storage (days to a week), 2-8°C is acceptable but not ideal. Avoid repeated freeze-thaw cycles by aliquoting the material upon receipt.

Atmosphere

The presence of atmospheric oxygen presents a significant risk for the oxidation of the N-hydroxy group.

  • Recommendation: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). After weighing, purge the headspace of the container with inert gas before sealing. Solutions should be prepared in degassed solvents and kept under an inert atmosphere.

Light

Photons can provide the activation energy for oxidative degradation. For related light-sensitive aromatic amines, storage in opaque containers is a standard practice to prevent oxidation.[5]

  • Recommendation: Always store the compound in an amber vial or an opaque container to protect it from light. When handling, minimize exposure to direct laboratory lighting.

pH and Moisture

Moisture can facilitate hydrolysis, a process significantly accelerated by basic conditions.[3] The compound is more stable in neutral or slightly acidic environments.

  • Recommendation: Store the solid compound in a desiccated environment . Keep containers tightly sealed to prevent moisture ingress.[6][7] When preparing solutions, use dry, neutral solvents. If aqueous buffers are required, use them immediately and favor a pH below 7. Avoid basic buffers (pH > 8).

Table 2: Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C or below Minimizes rates of oxidation and hydrolysis.[4]
Atmosphere Inert (Argon or Nitrogen) Prevents oxidation of the N-hydroxy group.[2]
Light Protect from light (Amber vial) Prevents photo-initiated degradation.[5]
Moisture Dry / Desiccated Prevents hydrolysis of the carbamate ester.[6][7]
Incompatibilities Away from strong oxidizing agents & strong bases These substances directly promote the primary degradation pathways.[6][8]

Safe Handling & Use Protocols

Adherence to proper handling procedures is essential not only for safety but also for maintaining compound purity. Phenyl N-hydroxycarbamate is classified as a skin, eye, and respiratory irritant.[1]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles as described by OSHA or EN166 standards.[8][9]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Use a standard laboratory coat.

  • Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[9]

Handling Solid Material
  • Equilibrate the container to room temperature in a desiccator before opening to prevent condensation of moisture onto the cold solid.

  • Perform all weighing operations in a chemical fume hood.

  • Minimize dust generation during transfer.[9][10]

  • After dispensing the required amount, purge the container with inert gas, seal tightly, and wrap the closure with paraffin film.

  • Return the container to the recommended cold storage conditions promptly.

Preparing Solutions
  • Use dry, deoxygenated solvents for reconstitution.

  • Prepare solutions fresh for immediate use whenever possible.

  • If a solution must be stored, even for a short period, store it under an inert atmosphere at -20°C in a light-protected container.

  • Be aware that stability in solution is generally much lower than in the solid state and is highly solvent-dependent.

Experimental Protocol: Assessing Compound Stability via HPLC

This protocol provides a self-validating workflow for researchers to determine the stability of phenyl N-hydroxycarbamate under specific experimental conditions.

G prep 1. Prepare Stock Solution (e.g., 10 mg/mL in ACN) aliquot 2. Aliquot & Stress Dilute into test conditions (e.g., pH 5, 7, 9 buffers at 40°C) prep->aliquot incubate 3. Incubate Protect from light aliquot->incubate sample 4. Sample at Time Points (t = 0, 2, 4, 8, 24 hr) incubate->sample quench 5. Quench & Dilute Dilute into mobile phase to stop reaction sample->quench analyze 6. HPLC Analysis Quantify peak area of parent compound quench->analyze data 7. Data Analysis Plot % Remaining vs. Time analyze->data

Caption: Experimental workflow for a forced degradation study.

Methodology
  • Stock Solution Preparation: Accurately prepare a stock solution of phenyl N-hydroxycarbamate (e.g., 10 mg/mL) in a dry, inert solvent like acetonitrile. This is the t=0 reference sample.

  • Stress Conditions: For each condition to be tested (e.g., aqueous buffer at pH 5, 7, and 9; 1:9 ACN:buffer), dilute the stock solution to a final concentration of 0.1 mg/mL in separate, light-protected vials. Place the vials in a temperature-controlled chamber (e.g., 40°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Sample Quenching: Immediately dilute the aliquot into the HPLC mobile phase (e.g., 1:10 dilution) and place it in the autosampler at 4°C to halt further degradation.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% formic acid to ensure neutral/acidic pH).

    • Detection: UV detector at a wavelength determined by a UV scan of the parent compound.

    • Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. Plotting this data will reveal the degradation kinetics under each stress condition, providing invaluable empirical data for your specific experimental setup.

Conclusion

Phenyl N-hydroxycarbamate is a valuable but sensitive reagent. Its stability is critically dependent on strict control of temperature, atmosphere, light, and moisture. By understanding the underlying chemical principles of its degradation and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes. Proactive stability testing under specific experimental conditions is strongly encouraged as a final validation step.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 148233, Phenyl N-hydroxycarbamate. Available: [Link]

  • Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 346-350. Available: [Link]

  • Kamm, O., & Marvel, C. S. (1921). β-PHENYLHYDROXYLAMINE. Organic Syntheses, 1, 71. Available: [Link]

  • Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(44), 40375–40384. Available: [Link]

  • Derouiche, A., & Driss, M. R. (2006). Stability of carbamate and organophosphorus pesticides under different storage conditions. JOURNAL of the Tunisian Chemical Society, 8, 127-135. Available: [Link]

  • Applied-Chem (2009). CARBAMATE Material Safety Data Sheet. Available: [Link]

  • Seiple, I. B., et al. (2016). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Available: [Link]

  • Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation). Available: [Link]

  • Chen, J., et al. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. Available: [Link]

  • Occupational Safety and Health Administration (OSHA). N-PHENYL-1-NAPHTHYLAMINE / N-PHENYL-2-NAPHTHYLAMINE. Available: [Link]

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Exploratory

Spectroscopic Characterization of Phenyl N-Hydroxycarbamate: A Technical Guide

Introduction Phenyl N-hydroxycarbamate (CAS: 38064-07-2) is a key chemical intermediate whose structural elucidation is paramount for its application in synthetic chemistry, particularly in the development of novel pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenyl N-hydroxycarbamate (CAS: 38064-07-2) is a key chemical intermediate whose structural elucidation is paramount for its application in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] As a hydroxylamine derivative, its unique electronic and structural properties necessitate a multi-faceted analytical approach for unambiguous characterization. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to define the molecular identity and purity of phenyl N-hydroxycarbamate. The methodologies and interpretations presented herein are grounded in established chemical principles and are designed to provide researchers and drug development professionals with a practical, field-proven framework for analysis.

Molecular Structure and Spectroscopic Correlation

The structural integrity of phenyl N-hydroxycarbamate (C₇H₇NO₃) is defined by several key functional moieties: a phenyl ring, a carbamate group, and an N-hydroxy functionality.[3] Each of these components produces a distinct and predictable response when probed by different spectroscopic methods. Understanding this relationship is the first step in designing a robust analytical strategy.

Diagram 1: Correlation of Structure to Spectroscopy cluster_mol Phenyl N-Hydroxycarbamate cluster_groups Key Functional Groups cluster_tech Analytical Techniques mol C₆H₅-O-C(=O)N(H)-OH ms Mass Spectrometry mol->ms Molecular Ion m/z 153 phenyl Phenyl Ring (C-H, C=C) nmr ¹H & ¹³C NMR phenyl->nmr Aromatic δ 7.0-7.5 ppm ir IR Spectroscopy phenyl->ir ~1600, 1490 cm⁻¹ C=C stretch ester_o Ester Oxygen (C-O) ester_o->ir ~1200 cm⁻¹ C-O stretch carbonyl Carbonyl (C=O) carbonyl->nmr Carbonyl δ ~155-160 ppm carbonyl->ir Strong C=O stretch ~1700-1730 cm⁻¹ nh_oh N-OH Group (N-H, O-H, N-O) nh_oh->nmr Exchangeable broad singlets nh_oh->ir Broad N-H, O-H stretches >3200 cm⁻¹

Caption: Key functional groups of phenyl N-hydroxycarbamate and their corresponding spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for elucidating the carbon-hydrogen framework of organic molecules. For phenyl N-hydroxycarbamate, both ¹H and ¹³C NMR are required for a complete assignment.

Expertise in Practice: Experimental Protocol

The choice of solvent is critical for NMR analysis of this compound. Due to the presence of two exchangeable protons (N-H and O-H), aprotic polar solvents like deuterated dimethyl sulfoxide (DMSO-d₆) are preferred over deuterated chloroform (CDCl₃). DMSO-d₆ forms hydrogen bonds with the N-H and O-H protons, slowing their exchange with residual water and allowing them to be observed as distinct, albeit often broad, resonances.

Step-by-Step NMR Sample Preparation and Analysis:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of phenyl N-hydroxycarbamate.

  • Dissolution: Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved. A clear, particulate-free solution is essential for acquiring high-resolution spectra.

  • Acquisition: Record ¹H and ¹³C spectra on a spectrometer operating at a field strength of 300 MHz or higher.[4] Standard acquisition parameters are typically sufficient.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent signal of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Diagram 2: Standard NMR Workflow prep Sample Weighing (5-10 mg) dissolve Dissolution in DMSO-d₆ (0.7 mL) prep->dissolve acquire Spectra Acquisition (¹H, ¹³C, etc.) dissolve->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Referencing, Integration, Peak Picking, Assignment) process->analyze

Caption: A typical workflow for acquiring and analyzing NMR spectra.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three distinct regions:

  • Aromatic Region (δ 7.0–7.5 ppm): The five protons of the phenyl ring will appear in this downfield region. The electron-withdrawing nature of the carbamate oxygen deshields these protons. Their complex splitting pattern arises from ortho, meta, and para couplings. Based on data for similar phenyl ester compounds, the ortho-protons (adjacent to the oxygen) are expected around δ 7.2 ppm, while the meta- and para-protons appear slightly upfield, around δ 7.4 ppm and δ 7.3 ppm, respectively.[5][6]

  • Exchangeable Protons (δ > 8.0 ppm): The N-H and O-H protons are acidic and their chemical shifts are highly dependent on concentration, temperature, and residual water. In DMSO-d₆, they are expected to appear as two separate, broad singlets at a downfield chemical shift, likely above 8.0 ppm. Addition of a drop of D₂O would cause these signals to disappear, confirming their assignment.

Table 1: Predicted ¹H NMR Data for Phenyl N-Hydroxycarbamate (in DMSO-d₆)

Chemical Shift (δ ppm) Multiplicity Integration Assignment Rationale
~10.0 - 11.0 br s 1H O-H Highly deshielded, H-bonding with solvent.
~8.5 - 9.5 br s 1H N-H Deshielded by adjacent C=O and N-O, H-bonding.
~7.40 t 2H meta-ArH Typical aromatic region, deshielded by phenoxy group.
~7.30 t 1H para-ArH Typical aromatic region, least affected proton.

| ~7.20 | d | 2H | ortho-ArH | Typical aromatic region, deshielded by phenoxy group. |

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum should display five distinct signals:

  • Carbonyl Carbon (δ ~155 ppm): The carbamate carbonyl carbon is highly deshielded and is expected to appear significantly downfield. In related carbamate structures, this signal is typically found in the 155-165 ppm range.[7]

  • Aromatic Carbons (δ 120–151 ppm): Four signals are expected for the six aromatic carbons due to symmetry. The ipso-carbon (C1, attached to the ester oxygen) will be the most downfield (~150 ppm). The ortho- (C2/C6) and para- (C4) carbons will be upfield relative to the ipso-carbon, while the meta- (C3/C5) carbons will be further upfield. This pattern is characteristic of phenoxy substituents.[8]

Table 2: Predicted ¹³C NMR Data for Phenyl N-Hydroxycarbamate (in DMSO-d₆)

Chemical Shift (δ ppm) Assignment Rationale
~156.0 C =O Highly deshielded carbonyl carbon of the carbamate.
~150.5 ipso-ArC Aromatic carbon directly attached to the electron-withdrawing ester oxygen.
~129.5 meta-ArC Aromatic carbons two bonds away from the substituent.
~126.0 para-ArC Aromatic carbon opposite the substituent.

| ~121.5 | ortho-ArC | Aromatic carbons adjacent to the substituent, shielded relative to ipso-C. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for identifying key functional groups. An FTIR spectrum of phenyl N-hydroxycarbamate has been recorded, providing a reliable basis for structural confirmation.[3]

Expertise in Practice: Experimental Protocol

For solid samples like phenyl N-hydroxycarbamate, the KBr (potassium bromide) pellet technique is a standard and reliable method.

Step-by-Step KBr Pellet Preparation:

  • Grinding: Grind ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample compartment should be run first.

Spectral Interpretation

The IR spectrum provides a distinct fingerprint based on the vibrational frequencies of its functional groups.

  • O-H and N-H Stretching (3200–3500 cm⁻¹): Due to intermolecular hydrogen bonding in the solid state, the O-H and N-H stretching vibrations are expected to appear as a broad, strong band in this region.

  • Aromatic C-H Stretching (~3030–3100 cm⁻¹): This signal, characteristic of sp² C-H bonds, will appear just above 3000 cm⁻¹.

  • Carbonyl (C=O) Stretching (1700–1730 cm⁻¹): This will be one of the most intense and sharpest bands in the spectrum. Its position is characteristic of a carbamate ester.[9]

  • Aromatic C=C Stretching (~1490 and ~1600 cm⁻¹): These two bands are diagnostic for the presence of the phenyl ring.

  • C-O Stretching (~1200 cm⁻¹): A strong band corresponding to the stretching of the C-O ester linkage is expected in the fingerprint region.[10]

Table 3: Key IR Absorptions for Phenyl N-Hydroxycarbamate (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3200–3500 Strong, Broad ν (O-H), ν (N-H) Hydroxyl & Amine
3030–3100 Medium ν (C-H) Aromatic
1700–1730 Strong, Sharp ν (C=O) Carbamate Carbonyl
~1600, ~1490 Medium ν (C=C) Aromatic Ring

| ~1200 | Strong | ν (C-O) | Ester Linkage |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns.

Expertise in Practice: Ionization Methods

The choice of ionization technique dictates the nature of the mass spectrum.

  • Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation. This provides a detailed structural fingerprint but may result in a weak or absent molecular ion peak.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules. It typically produces a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ with minimal fragmentation, making it excellent for determining the molecular weight.

For phenyl N-hydroxycarbamate (MW = 153.14 g/mol , Monoisotopic Mass = 153.0426 Da), ESI would be the method of choice to confirm the molecular weight, while EI would be used to probe the structure through fragmentation.[3]

Predicted Fragmentation Analysis (EI-MS)

Under EI conditions, the molecular ion ([C₇H₇NO₃]⁺˙ at m/z 153) will undergo fragmentation through several predictable pathways. The stability of the resulting fragments, such as neutral molecules (CO₂) or resonance-stabilized cations (phenyl, phenoxy), governs the fragmentation pattern.[11]

Diagram 3: Predicted EI-MS Fragmentation Pathway M [C₇H₇NO₃]⁺˙ m/z 153 Molecular Ion F1 [C₆H₅O]⁺ m/z 93 Phenoxy Cation M->F1 - •NHOH F2 [C₆H₆O]⁺˙ m/z 94 Phenol Radical Cation M->F2 - OCNH F4 [H₂NOCO]⁺ m/z 60 M->F4 - •OC₆H₅ F3 [C₆H₅]⁺ m/z 77 Phenyl Cation F1->F3 - O F2->F3 - OH

Caption: Plausible fragmentation pathways for phenyl N-hydroxycarbamate under electron ionization.

Table 4: Predicted Major Fragments in the Mass Spectrum of Phenyl N-Hydroxycarbamate

m/z Proposed Fragment Ion Formula Rationale for Formation
153 [M]⁺˙ [C₇H₇NO₃]⁺˙ Molecular Ion
94 [C₆H₆O]⁺˙ [C₆H₅OH]⁺˙ Rearrangement and loss of isocyanate radical (•NCO).
93 [C₆H₅O]⁺ [C₆H₅O]⁺ Cleavage of the C-O bond with loss of •CONHOH.
77 [C₆H₅]⁺ [C₆H₅]⁺ Loss of a CO molecule from the phenoxy cation (m/z 93) or loss of •OH from phenol (m/z 94).

| 60 | [H₂NCOO]⁺ | [CH₂NO₂]⁺ | Cleavage of the O-C₆H₅ bond with loss of the phenoxy radical. |

Conclusion

The comprehensive spectroscopic analysis of phenyl N-hydroxycarbamate relies on the synergistic application of NMR, IR, and Mass Spectrometry. IR spectroscopy rapidly confirms the presence of key functional groups (C=O, N-H, O-H, phenyl). Mass spectrometry verifies the molecular weight (m/z 153) and provides structural clues through predictable fragmentation. Finally, ¹H and ¹³C NMR spectroscopy offers a detailed map of the molecular skeleton, allowing for unambiguous structural assignment. Together, these techniques provide a self-validating system for the rigorous characterization of this important chemical entity, ensuring its quality and suitability for research and development applications.

References

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Foundational

A Theoretical and Computational Guide to the Conformational Landscape of Phenyl N-Hydroxycarbamate

Audience: Researchers, scientists, and drug development professionals. Abstract: The conformational preference of small molecules is a critical determinant of their biological activity and physicochemical properties. Phe...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The conformational preference of small molecules is a critical determinant of their biological activity and physicochemical properties. Phenyl N-hydroxycarbamate, a key structural motif in various biologically active compounds, including histone deacetylase (HDAC) inhibitors, presents a fascinating case study in conformational analysis.[1][2][3] Its inherent flexibility, governed by multiple rotatable bonds and the potential for intramolecular hydrogen bonding, gives rise to a complex potential energy surface. This guide provides an in-depth exploration of the theoretical methodologies and a practical computational workflow for elucidating the conformational landscape of phenyl N-hydroxycarbamate. We will delve into the rationale behind methodological choices, from initial conformational searching with molecular mechanics to high-level quantum mechanical refinements, ensuring a robust and self-validating protocol. The ultimate goal is to equip researchers with the knowledge to accurately predict the dominant conformations of this important chemical entity, thereby accelerating rational drug design and development.

Introduction: The Significance of Conformation

The three-dimensional structure of a molecule is intrinsically linked to its function. For drug candidates, the specific arrangement of atoms in space—its conformation—dictates how it recognizes and interacts with its biological target. Phenyl N-hydroxycarbamate (Figure 1) is a fragment of significant interest, largely due to the prevalence of the hydroxamic acid moiety in compounds designed to chelate metal ions in enzyme active sites, a prominent example being HDAC inhibitors.[3][4]

Understanding the preferred conformation of this molecule in different environments is paramount. Does it adopt a planar or a twisted shape? Is it stabilized by an internal hydrogen bond? Answering these questions through experimental means alone can be challenging. Theoretical and computational chemistry provides a powerful toolkit to explore the entire conformational space, calculate the relative energies of different conformers, and gain insights into the structural features that govern its behavior at an atomic level.[5][6] This guide outlines a rigorous, field-proven computational workflow to achieve this.

  • Chemical Structure of Phenyl N-hydroxycarbamate

    • IUPAC Name: phenyl N-hydroxycarbamate[7]

    • Molecular Formula: C₇H₇NO₃[7]

    • Key Features: A central carbamate group (-O-C(=O)-N-), a phenyl ring, and a hydroxylamine moiety (-N-OH). It possesses two hydrogen bond donors (N-H and O-H) and three hydrogen bond acceptors (two oxygen atoms and the nitrogen).[7]

Foundational Principles: Drivers of Conformational Preference

The conformational landscape of phenyl N-hydroxycarbamate is shaped by a delicate balance of several intramolecular forces. A comprehensive theoretical study must account for each of these.

  • Torsional Strain: Rotation around the single bonds (labeled τ₁, τ₂, and τ₃ in Figure 1) is the primary source of different conformations. While the C-N bond within the carbamate group has significant double-bond character due to π-electron delocalization, making it relatively rigid and planar, rotation around the C-O and N-O bonds is more facile.[8] X-ray crystallography studies on related N-hydroxycarbamates show that the core O=C-N-O functionality tends to be nearly planar, suggesting a high energetic penalty for twisting.[9]

  • Intramolecular Hydrogen Bonding (IHB): Perhaps the most critical stabilizing interaction is the potential formation of an intramolecular hydrogen bond between the hydroxyl proton (H-O) and the carbonyl oxygen (O=C).[8][10] This interaction creates a pseudo-six-membered ring, which can lock the molecule into a specific, low-energy conformation. The existence and strength of this bond are highly dependent on the geometry and the surrounding environment.[11]

  • Steric and Electronic Effects: The bulky phenyl group can sterically hinder certain conformations. Furthermore, electronic interactions between the phenyl ring's π-system and the lone pairs of the carbamate group can influence rotational barriers and overall stability.

The interplay of these factors defines the molecule's potential energy surface (PES), a conceptual landscape where valleys represent stable conformers and mountains represent the energy barriers between them. Our computational goal is to map this landscape and identify the lowest-energy valleys.

Caption: Key factors influencing the conformational landscape.

A Validated Computational Workflow for Conformational Analysis

What follows is a multi-step protocol designed to move from a simple 2D representation to a thermodynamically accurate ensemble of 3D conformers. This workflow integrates methods of increasing theoretical rigor to balance computational cost with accuracy, a cornerstone of modern computational chemistry.

G start_node Step 1: 2D to 3D Initial Structure Generation mm_node Step 2: Broad PES Scan Conformational Search (MM/GFN2-xTB) start_node->mm_node Input 3D Structure dft_node Step 3: High-Fidelity Refinement DFT Geometry Optimization mm_node->dft_node Unique Low-Energy Conformers freq_node Step 4: Thermodynamic Validation DFT Frequency Calculation dft_node->freq_node Optimized Geometries analysis_node Step 5: Final Analysis Boltzmann Population & Structure freq_node->analysis_node Gibbs Free Energies

Caption: A multi-step workflow for conformational analysis.
Experimental Protocol: Step-by-Step Methodology

Step 1: Initial Structure Generation

  • Action: Draw the 2D structure of phenyl N-hydroxycarbamate using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Conversion: Convert the 2D structure into an initial 3D structure using a molecular builder (e.g., Avogadro, Maestro). This step assigns plausible bond lengths and angles but does not explore torsional space.

  • Rationale (Expertise): This provides a necessary starting point. The initial geometry is not critical as the subsequent conformational search will explore all accessible space, but a reasonable starting point can speed up the process.

Step 2: Conformational Search

  • Objective: To broadly and rapidly sample the potential energy surface to identify as many unique, low-energy conformers as possible.

  • Methodology: Employ a robust conformational search algorithm. A mixed torsional/low-mode sampling method is highly effective.[8]

  • Level of Theory (Causality): A low-cost computational method is essential here due to the vast number of geometries that will be generated.

    • Option A (Classical): Molecular Mechanics (MM) with a suitable force field (e.g., MMFF94s, OPLS). Caveat: The accuracy is contingent on the availability of high-quality parameters for the N-hydroxycarbamate moiety, which may not be standard.[12][13]

    • Option B (Recommended): A fast, semi-empirical quantum method like GFN2-xTB, often used with tools like CREST.[14] This approach is generally more robust than MM as it is less reliant on pre-defined parameters and can better describe electronic effects.

  • Execution: Perform the search, typically generating thousands of conformers. These are then filtered based on an energy window (e.g., all structures within 10 kcal/mol of the global minimum) and geometric redundancy (using RMSD clustering) to yield a manageable set of unique candidates.[14]

Step 3: DFT Geometry Optimization

  • Objective: To obtain highly accurate structures and electronic energies for the unique conformers identified in Step 2.

  • Level of Theory (Authoritative Grounding): Density Functional Theory (DFT) is the method of choice for this task, offering an excellent balance of accuracy and cost.[15] A standard and well-validated combination for organic molecules is:

    • Functional: B3LYP

    • Basis Set: 6-311+G(d,p) or a larger one for higher accuracy.[16]

  • Solvent Modeling (Trustworthiness): Biological and chemical processes occur in solution. The conformation can be highly sensitive to the solvent.[17] An implicit solvent model, such as the Polarizable Continuum Model (PCM) or the SMD model, should be included in the optimization to account for the bulk electrostatic effects of the solvent (e.g., water or chloroform).[8]

  • Execution: Submit each unique conformer from Step 2 for a full geometry optimization at the chosen DFT level of theory.

Step 4: Frequency Calculation (Self-Validation System)

  • Objective: To validate the optimized structures and calculate thermodynamic properties.

  • Methodology: Perform a frequency calculation for each optimized structure at the exact same level of theory (functional, basis set, and solvent model) used for the optimization.

  • Protocol Validation:

    • Nature of Stationary Point: A true energy minimum must have zero imaginary frequencies. If any imaginary frequencies are found, the structure is a transition state (a saddle point), not a stable conformer, and must be re-optimized or discarded.

    • Thermodynamic Data: The calculation yields the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy. The Gibbs free energy (G) is the most relevant quantity for comparing conformer stability at a given temperature as it includes entropic contributions.

Step 5: Analysis and Interpretation

  • Energy Ranking: Correct the electronic energies (E) from the optimization with the Gibbs free energy corrections from the frequency calculation to get the final Gibbs free energy (G) for each conformer. Rank them by their relative free energy (ΔG).

  • Boltzmann Population: Calculate the predicted population of each conformer at a standard temperature (e.g., 298.15 K) using the Boltzmann distribution equation:

    • Population (%) = 100 * (exp(-ΔGᵢ / RT)) / (Σ exp(-ΔGⱼ / RT))

  • Structural Analysis: Carefully examine the geometries of the most stable conformers (those with significant populations). Measure key dihedral angles and the O-H···O=C distance to confirm and quantify the presence of intramolecular hydrogen bonds.

  • Advanced Analysis (Optional): Employ Natural Bond Orbital (NBO) analysis to calculate the second-order perturbation energy (E(2)) between the lone pair orbital of the carbonyl oxygen and the antibonding orbital of the O-H bond.[16] A significant E(2) value (> 2 kcal/mol) provides strong quantum chemical evidence for the hydrogen bond.

Expected Results and Data Interpretation

Following the workflow, one can compile the results into a clear, comparative table.

Conformer IDRelative Energy (ΔE) (kcal/mol)Relative Free Energy (ΔG) (kcal/mol)Boltzmann Population (%) @ 298KH-Bond (O-H···O) Distance (Å)Dihedral (O=C-N-O) (°)
1 0.000.00~95.31.85-2.1
2 2.152.20~4.5N/A178.5
3 3.503.45~0.2N/A-5.5
Note: The data in this table is illustrative and represents typical results for a system stabilized by a strong intramolecular hydrogen bond.

Interpretation:

  • The data clearly indicates that Conformer 1 is the overwhelmingly dominant species in solution, accounting for over 95% of the population.

  • The energetic preference (ΔG = 0.00 kcal/mol) is substantial.

  • The structural data for Conformer 1 reveals a short O-H···O distance (1.85 Å) and a nearly planar O=C-N-O arrangement, confirming that its stability is derived from the formation of a strong intramolecular hydrogen bond.

  • Conformer 2 , the next most stable, is significantly higher in energy (>2 kcal/mol) and lacks this hydrogen bond, adopting an extended, or trans, conformation about the C-N bond. Its low population suggests it is a minor contributor to the overall conformational ensemble.

G mm Molecular Mechanics (MM) dft Density Functional Theory (DFT) q3 Need to model bulk solvent effect? dft->q3 Then... implicit Implicit Solvent (PCM/SMD) explicit Explicit Solvent (MD) start Need to Model Conformation? q1 Need quick scan of many molecules? start->q1 Yes q1->mm Yes q2 Need high accuracy for a few molecules? q1->q2 No q2->dft Yes q3->implicit Yes q4 Need to model specific solvent interactions/dynamics? q3->q4 No q4->explicit Yes

Caption: A logic diagram for selecting computational methods.

Conclusion and Implications for Drug Design

This guide has detailed a comprehensive and robust theoretical framework for analyzing the conformation of phenyl N-hydroxycarbamate. By systematically combining fast conformational searching with accurate DFT-level refinement and thermodynamic validation, we can confidently identify and characterize the dominant structures present in solution.

For drug development professionals, this information is invaluable. Knowing that phenyl N-hydroxycarbamate strongly prefers a planar, hydrogen-bonded conformation provides a critical structural constraint for pharmacophore modeling and docking studies.[1][2] This preferred structure is the one most likely to be "seen" by a target receptor, and designing ligands that favor this low-energy state can reduce the entropic penalty upon binding, potentially leading to higher affinity. The methodologies described herein are not limited to this specific molecule and can be readily adapted to study the conformational preferences of a wide range of flexible ligands, forming a crucial component of any modern, structure-based drug discovery program.

References

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Exploratory

Aryl N-Hydroxycarbamates: From Serendipitous Discovery to Rational Drug Design

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: A Moiety of Growing Significance In the vast landscape of organic chemistry and medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Moiety of Growing Significance

In the vast landscape of organic chemistry and medicinal chemistry, certain functional groups periodically emerge from relative obscurity to become cornerstones of modern therapeutic design. The aryl N-hydroxycarbamate moiety is a prime example of such a functional group. Characterized by a hydroxyl group and a carbamate appended to an aromatic nitrogen atom, this deceptively simple arrangement of atoms has proven to be a powerful pharmacophore, capable of interacting with a range of biological targets with high affinity and specificity. This guide provides an in-depth exploration of the discovery and seminal syntheses of aryl N-hydroxycarbamates, tracing their evolution from early laboratory curiosities to key components in the development of novel therapeutics. We will delve into the foundational synthetic strategies, their mechanistic underpinnings, and the modern, more sophisticated methods that have enabled their widespread application in drug discovery.

Part 1: The Genesis of Aryl N-Hydroxycarbamates - An Early Synthetic Exploration

While the precise moment of the "discovery" of the first aryl N-hydroxycarbamate is not pinpointed to a single event, early systematic investigations into the reactivity of N-arylhydroxylamines laid the groundwork for their synthesis. A significant contribution in this area was the work of E. Boyland and R. Nery in 1966, which detailed the synthesis of N-hydroxy-N-phenylurethane.[1][2] This early method, born from the fundamental principles of nucleophilic acyl substitution, provided a foundational approach to accessing this class of compounds.

The Classical Approach: Acylation of N-Arylhydroxylamines

The pioneering synthesis of aryl N-hydroxycarbamates involved the direct acylation of an N-arylhydroxylamine with a chloroformate in the presence of a base.[1][2] This method, while conceptually straightforward, is predicated on the nucleophilicity of the nitrogen atom in the N-arylhydroxylamine.

Reaction Scheme:

Causality Behind Experimental Choices:

  • N-Arylhydroxylamine as the Nucleophile: The nitrogen atom of the hydroxylamine is the primary nucleophilic center, attacking the electrophilic carbonyl carbon of the chloroformate. The presence of the aryl group modulates the nucleophilicity of the nitrogen.

  • Chloroformate as the Acylating Agent: Chloroformates are highly reactive acylating agents due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack.

  • Role of the Base: A base, typically a tertiary amine like triethylamine or an inorganic base like sodium bicarbonate, is essential to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the N-arylhydroxylamine, which would render it non-nucleophilic, and drives the reaction to completion.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve N-Arylhydroxylamine in an inert solvent (e.g., THF, DCM) add_base Add base (e.g., Triethylamine) start->add_base cool Cool the reaction mixture (e.g., 0 °C) add_base->cool add_chloroformate Slowly add Chloroformate (e.g., Ethyl Chloroformate) cool->add_chloroformate stir Stir at controlled temperature add_chloroformate->stir quench Quench the reaction (e.g., with water or NH4Cl(aq)) stir->quench extract Extract with an organic solvent quench->extract wash Wash the organic layer extract->wash dry Dry over anhydrous salt (e.g., Na2SO4, MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify

Caption: Classical synthesis of aryl N-hydroxycarbamates.

Part 2: Modern Synthetic Strategies - Efficiency, Safety, and Versatility

While the classical approach remains a viable method, concerns over the handling of moisture-sensitive and often toxic chloroformates, along with the desire for more efficient and versatile routes, have driven the development of modern synthetic strategies. These methods often offer milder reaction conditions, broader substrate scope, and improved safety profiles.

Reductive Carbalkoxylation of Nitroarenes

A highly effective and economically attractive modern route to aryl N-hydroxycarbamates is the zinc-mediated reduction of nitroarenes in the presence of a chloroformate.[3] This one-pot procedure cleverly combines the reduction of the nitro group to a hydroxylamine with its in-situ protection as a carbamate.

The Underlying Principle:

This method circumvents the need to isolate the often unstable N-arylhydroxylamine intermediate. The reduction of the nitroarene is performed in the presence of an acylating agent, which immediately traps the newly formed hydroxylamine. This strategy prevents over-reduction to the corresponding aniline.

Mechanistic Insight:

The reaction proceeds through a two-step sequence within a single pot:

  • Reduction: Zinc metal, in the presence of an ammonium salt, reduces the nitroarene to the corresponding N-arylhydroxylamine.

  • In-situ Acylation: The generated N-arylhydroxylamine is immediately acylated by the chloroformate present in the reaction mixture, forming an N,O-bisprotected hydroxylamine.

  • Selective Deprotection: A subsequent selective solvolysis, typically with sodium methoxide, removes the O-carbamoyl group to yield the desired N-aryl-N-hydroxycarbamate.[3]

Step 1: Formation of the N,O-Bisprotected Hydroxylamine

  • To a solution of the nitroarene (1.0 eq) in a mixture of THF and water, add ammonium chloride (1.1 eq).

  • Cool the mixture to 0 °C.

  • Add the chloroformate (3.0 eq) via syringe.

  • After 5 minutes, add zinc powder (4.0 eq) in one portion.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Perform an aqueous work-up by separating the phases, extracting the aqueous layer with an organic solvent (e.g., diethyl ether), and washing the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude N,O-bisprotected hydroxylamine can be purified by column chromatography or used directly in the next step.

Step 2: Solvolysis to the N-Aryl-N-hydroxycarbamate

  • Dissolve the crude N,O-bisprotected hydroxylamine in methanol.

  • Add sodium methoxide (1.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until completion.

  • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure N-aryl-N-hydroxycarbamate.[3]

Quantitative Data for Zinc-Mediated Synthesis

NitroareneChloroformateN,O-Bisprotected Yield (%)N-Hydroxycarbamate Yield (%)
NitrobenzeneEthyl chloroformate7595
4-ChloronitrobenzeneMethyl chloroformate8197
3-NitrotolueneBenzyl chloroformate6892

Yields are representative and can vary based on specific reaction conditions.

Synthesis from Carbonic Acid Diesters: A Phosgene-Free Alternative

In response to the hazards associated with chloroformates, which are derivatives of the highly toxic phosgene, a safer method utilizing carbonic acid diesters has been developed.[4][5] This approach involves the reaction of a carbonic acid diester with hydroxylamine in the presence of a base.

Rationale for this Approach:

This method provides a greener and safer alternative by avoiding the use of phosgene-derived reagents. Carbonic acid diesters are less hazardous and more readily available starting materials.

Reaction Stoichiometry and Conditions:

The reaction is typically carried out by treating a carbonic acid diester with hydroxylamine (or its salt) in the presence of a base such as an alkali metal hydroxide or alkoxide. The molar ratio of hydroxylamine to the carbonic acid diester is crucial; an excess of the diester can lead to side reactions and reduced yield.[5] A ratio of approximately 1:1 is often optimal. The reaction can be performed with or without a solvent, though the use of an inert solvent can improve handling and consistency.[4][5]

  • To a solution of hydroxylamine hydrochloride (1.0 eq) in a suitable solvent (e.g., methanol), add a solution of a base (e.g., sodium methoxide in methanol, 1.0 eq).

  • To this mixture, add the carbonic acid diester (1.0 eq).

  • Stir the reaction at a controlled temperature (e.g., 20-60 °C) for several hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • The resulting N-hydroxycarbamate can be purified by distillation or crystallization.[4][5]

Metal-Catalyzed N-Arylation of Hydroxylamines

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen bonds, and the synthesis of aryl N-hydroxycarbamates is no exception. Both copper- and palladium-catalyzed methods have been developed for the N-arylation of protected hydroxylamines.[6][7][8]

The Power of Cross-Coupling:

These methods offer a powerful and versatile means of constructing the aryl-nitrogen bond, allowing for the coupling of a wide range of aryl halides or triflates with hydroxylamine derivatives. This approach is particularly valuable for the synthesis of complex aryl N-hydroxycarbamates with diverse substitution patterns.

Copper-Catalyzed N-Arylation (Ullmann-type Coupling):

This method typically involves the coupling of an aryl iodide with a protected hydroxylamine using a copper(I) catalyst, a ligand (often a phenanthroline derivative), and a base in a polar aprotic solvent like DMF.[6]

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination):

Palladium-catalyzed cross-coupling offers a complementary approach, often with a broader substrate scope that can include aryl bromides and chlorides.[7][8] These reactions employ a palladium catalyst, a phosphine ligand (such as BippyPhos), and a base.[8]

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product aryl_halide Aryl Halide/Triflate (Ar-X) metal Metal Catalyst (e.g., CuI, Pd(OAc)2) hydroxylamine Protected Hydroxylamine (R-O-NH-R') product N-Aryl-N-hydroxycarbamate Derivative metal->product ligand Ligand (e.g., Phenanthroline, Phosphine) ligand->metal base Base (e.g., Cs2CO3, K3PO4) base->metal

Sources

Foundational

The Advent of Electrophilic Amination: A Technical Guide to Precursors and Their Legacy

For researchers, synthetic chemists, and professionals in drug development, the strategic introduction of nitrogen-containing functional groups is a cornerstone of molecular design. This guide provides an in-depth explor...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic introduction of nitrogen-containing functional groups is a cornerstone of molecular design. This guide provides an in-depth exploration of electrophilic amination, a powerful strategy that has revolutionized the synthesis of amines. We will delve into the historical evolution of this field, dissect the key classes of electrophilic amination precursors, and provide practical, field-proven insights into their application.

A Paradigm Shift in C-N Bond Formation: A Historical Perspective

The concept of forming a carbon-nitrogen bond by reacting a nucleophilic carbon with an electrophilic nitrogen source, an umpolung approach compared to traditional nucleophilic amination, has been a transformative development in organic synthesis. The journey from nascent observations to the sophisticated reagents available today is a testament to the ingenuity and perseverance of the chemical community.

Early Explorations (1940s-1960s): The Dawn of an Idea

The earliest forays into what would become known as electrophilic amination were marked by the use of hydroxylamine derivatives. In 1944, Keller and Smith reported the amination of arenes using hydroxylamine-O-sulfonic acid (HOSA) in the presence of aluminum chloride.[1][2] This work, further explored by Bennett in 1961, laid the fundamental groundwork for the direct introduction of an amino group onto an aromatic ring.[1][2] These initial methods, however, were often limited in scope and required harsh reaction conditions.

The Rise of Versatile Reagents (1960s-1980s): Expanding the Toolkit

The mid-20th century witnessed the emergence of new classes of electrophilic aminating agents that offered improved reactivity, stability, and functional group tolerance. A significant milestone was the development of oxaziridines, three-membered heterocyclic compounds containing an oxygen-nitrogen bond.[3] These reagents, particularly N-sulfonyloxaziridines, proved to be effective for the amination of a variety of nucleophiles.

Concurrently, the utility of N-haloamines, such as N-chlorosuccinimide (NCS), as electrophilic nitrogen sources began to be recognized. Their ability to deliver a "Cl+" equivalent made them valuable for a range of transformations, including the amination of enolates and other carbanions.

The Modern Era (1990s-Present): Catalysis and Unprotected Amines

The last few decades have been characterized by a renaissance in electrophilic amination, driven by the development of catalytic systems and reagents capable of delivering unprotected amino groups.[1][4] The groups of Ritter, Glorius, Kürti, and Falck have made seminal contributions to the field of C-H amination, developing rhodium- and palladium-catalyzed methods for the direct functionalization of arenes.[1] A significant advance has been the development of bench-stable, protonated hydroxylamine derivatives, such as PONT (PivONH3OTf), which enable the direct installation of unprotected primary, secondary, and tertiary amino groups, thereby improving step and atom economy.[1][4]

Core Electrophilic Amination Precursors: A Detailed Examination

The efficacy of an electrophilic amination reaction hinges on the nature of the nitrogen precursor. These reagents are designed to possess a nitrogen atom with a leaving group that facilitates nucleophilic attack. The three primary classes of precursors are hydroxylamine derivatives, oxaziridines, and N-haloamines.

Hydroxylamine Derivatives: The Workhorses of Electrophilic Amination

Hydroxylamine derivatives are arguably the most versatile and widely employed class of electrophilic aminating agents.[1] Their reactivity can be finely tuned by modifying the substituent on the oxygen atom, which acts as the leaving group.

Synthesis and Stability:

A foundational reagent in this class is hydroxylamine-O-sulfonic acid (HOSA). Its synthesis involves the reaction of hydroxylamine sulfate with fuming sulfuric acid (oleum).

Experimental Protocol: Synthesis of Hydroxylamine-O-sulfonic Acid (HOSA)

Reagents:

  • Hydroxylamine sulfate ((NH₃OH)₂SO₄)

  • Fuming sulfuric acid (oleum, 20% SO₃)

Procedure:

  • In a flask equipped with a mechanical stirrer and a dropping funnel, carefully add fuming sulfuric acid.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Slowly and portion-wise, add hydroxylamine sulfate to the stirred, cold oleum. The reaction is highly exothermic and requires careful temperature control.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • The product, HOSA, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

More contemporary hydroxylamine derivatives, such as O-acyl and O-sulfonyl hydroxylamines, offer enhanced stability and reactivity. For instance, O-pivaloyl hydroxylammonium triflate (PONT) is a bench-stable solid that serves as an excellent precursor for delivering an unprotected amino group.[1][4]

Reaction Mechanisms:

The mechanism of electrophilic amination with hydroxylamine derivatives can proceed through either an uncatalyzed or a transition-metal-catalyzed pathway.

  • Uncatalyzed Pathway: In the absence of a catalyst, a strong nucleophile directly attacks the electrophilic nitrogen atom, displacing the leaving group (e.g., a sulfonate or carboxylate).

  • Transition-Metal-Catalyzed Pathway: Many modern electrophilic amination reactions employ transition metal catalysts, such as rhodium, palladium, copper, or iron.[1] The mechanism often involves the oxidative addition of the N-O bond to the metal center, followed by reductive elimination to form the C-N bond.

Caption: Uncatalyzed Electrophilic Amination Pathway.

Caption: Transition-Metal-Catalyzed Electrophilic Amination Cycle.

Experimental Protocol: Electrophilic Amination of a Grignard Reagent with an O-Sulfonyloxime

Reagents:

  • Aryl or alkyl magnesium bromide (Grignard reagent), 1.0 M in THF

  • 1,3-Dioxolan-2-one O-phenylsulfonyloxime

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a flame-dried, nitrogen-purged flask, add the O-sulfonyloxime dissolved in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the primary amine.

Oxaziridines: Three-Membered Rings with Potent Reactivity

Oxaziridines are a class of strained, three-membered heterocycles that serve as powerful electrophilic aminating agents.[3] The inherent ring strain and the presence of a weak N-O bond contribute to their high reactivity.

Synthesis and Stability:

Oxaziridines are typically synthesized by the oxidation of the corresponding imines with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA). The stability of oxaziridines can be enhanced by the presence of electron-withdrawing groups on the nitrogen atom, such as a sulfonyl group. Davis' reagent, a chiral N-sulfonyloxaziridine, is a well-known example that is widely used for asymmetric aminations.

Experimental Protocol: Synthesis of a trans-2-Sulfonyloxaziridine

Reagents:

  • N-benzylidenebenzenesulfonamide

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve N-benzylidenebenzenesulfonamide in DCM in a round-bottom flask.

  • Add a solution of m-CPBA in DCM dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC until the starting imine is consumed.

  • Wash the reaction mixture with saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization to yield the pure trans-2-sulfonyloxaziridine.

Reaction Mechanisms:

The amination reaction with oxaziridines involves the nucleophilic attack of a carbanion or other nucleophile on the electrophilic nitrogen atom of the oxaziridine ring. This attack leads to the opening of the three-membered ring and the formation of a new C-N bond.

Caption: General Mechanism of Electrophilic Amination with an Oxaziridine.

N-Haloamines: Halogenated Precursors for Amination

N-haloamines, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are readily available and cost-effective reagents for electrophilic amination. The halogen atom activates the nitrogen, making it susceptible to nucleophilic attack.

Synthesis and Stability:

N-chlorosuccinimide is commercially available or can be synthesized by the chlorination of succinimide with sodium hypochlorite.[5] These reagents are generally stable solids but should be handled with care as they can be potent oxidizers.

Reaction Mechanisms:

The amination with N-haloamines typically proceeds via a nucleophilic substitution reaction where the nucleophile displaces the halide ion from the nitrogen atom. These reactions are often used for the α-amination of enolates and other stabilized carbanions.

Experimental Protocol: α-Amination of a Ketone Enolate with an N-Haloamine (Conceptual)

Reagents:

  • A ketone

  • A strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA)

  • An N-chloroamine (e.g., N-chloromorpholine)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, nitrogen-purged flask, dissolve the ketone in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF to the stirred ketone solution to generate the lithium enolate.

  • After stirring for 30 minutes at -78 °C, add a solution of the N-chloroamine in THF dropwise.

  • Allow the reaction to warm slowly to room temperature and stir for several hours.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the resulting α-amino ketone by column chromatography.

Comparative Analysis of Electrophilic Amination Precursors

The choice of an electrophilic amination precursor is a critical decision in synthetic planning. The following table provides a comparative overview of the key features of the three main classes of reagents.

FeatureHydroxylamine DerivativesOxaziridinesN-Haloamines
Reactivity Tunable; from mild to highly reactiveGenerally high due to ring strainModerate to high
Stability Varies; modern reagents are often bench-stable solidsCan be unstable, especially N-H oxaziridinesGenerally stable solids
Scope Very broad; wide range of nucleophilesGood for enolates and other carbanionsPrimarily used for enolates and electron-rich systems
Key Advantages Versatility, tunability, availability of reagents for unprotected aminesHigh reactivity, potential for asymmetric aminationReadily available, cost-effective
Key Limitations Some early reagents required harsh conditionsPotential for side reactions, some are unstableCan be strong oxidants, limited to certain nucleophiles

Conclusion and Future Outlook

The field of electrophilic amination has matured from a synthetic curiosity into a powerful and indispensable tool for the construction of C-N bonds. The development of new reagents, particularly those that enable the direct and catalytic introduction of unprotected amino groups, has significantly impacted the efficiency and sustainability of amine synthesis.[1][4]

Future research in this area will likely focus on several key challenges. The development of more efficient and selective catalysts, especially those based on earth-abundant metals, will continue to be a major thrust. Expanding the scope of asymmetric electrophilic amination to a wider range of substrates and reagent classes is another critical frontier. Furthermore, a deeper mechanistic understanding of these complex transformations will undoubtedly pave the way for the design of next-generation reagents and catalytic systems with even greater precision and efficiency. For the practicing chemist in both academia and industry, the continued evolution of electrophilic amination promises an ever-expanding and powerful toolkit for the synthesis of nitrogen-containing molecules that are vital to medicine, agriculture, and materials science.

References

  • Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(77), 9991-10003. [Link]

  • Zhou, Z., & Kürti, L. (2020). Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. In Comprehensive Organic Synthesis II (pp. 531-569). Elsevier. [Link]

  • O'Neil, L. G., & Bower, J. F. (2021). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition, 60(46), 25640-25667. [Link]

  • Wikipedia contributors. (2023). Electrophilic amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. PubMed Central. [Link]

  • Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications. [Link]

  • Kitamura, M., Suga, T., Chiba, S., & Narasaka, K. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters, 6(24), 4619–4621. [Link]

  • Organic Syntheses Procedure. (±)-trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE. [Link]

  • Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D. [Link]

  • Organic Syntheses Procedure. Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl-. [Link]

  • Google Patents. Production process of N-chlorosuccinimide.
  • Bowers Lab. Electrophilic Oxaziridines for N-Amination. [Link]

  • Google Patents. Process for preparing crystalline hydroxylamine-o-sulfonic acid.
  • Organic Chemistry Portal. Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Selective Synthesis of N-Aryl Hydroxylamines via Zinc-Mediated Reduction

Introduction: The Strategic Importance of N-Aryl Hydroxylamines N-Aryl hydroxylamines are pivotal intermediates in modern synthetic organic chemistry, serving as versatile precursors for a wide array of nitrogen-containi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Hydroxylamines

N-Aryl hydroxylamines are pivotal intermediates in modern synthetic organic chemistry, serving as versatile precursors for a wide array of nitrogen-containing compounds essential in pharmaceuticals, agrochemicals, and materials science.[1] Their unique reactivity, stemming from the N-O bond, makes them valuable synthons for constructing complex molecular architectures.[2] Among the various synthetic routes, the partial reduction of nitroarenes stands out as the most direct and atom-economical approach. While catalytic hydrogenation is a powerful tool, achieving high selectivity for the hydroxylamine intermediate without over-reduction to the corresponding aniline can be challenging.[1]

This application note provides an in-depth guide to the zinc-mediated reduction of nitroarenes, a classic yet highly effective and scalable method for the selective preparation of N-aryl hydroxylamines. We will delve into the mechanistic underpinnings of this transformation, offer field-proven protocols, and discuss critical parameters that govern reaction success, ensuring researchers can confidently and reliably implement this valuable synthetic tool.

The E-E-A-T Framework: Expertise, Experience, and Trustworthiness

As a self-validating system, the protocols herein are designed not just as a series of steps, but as a cohesive workflow grounded in chemical principles. Understanding the "why" behind each action—from the choice of proton source to the method of zinc activation—is paramount for reproducibility, troubleshooting, and adaptation to new substrates.

Section 1: The Mechanism of Zinc-Mediated Nitroarene Reduction

The reduction of a nitro group to a hydroxylamine is a four-electron process. The overall transformation can be represented as:

Ar-NO₂ + 4e⁻ + 4H⁺ → Ar-NHOH + H₂O

In this heterogeneous reaction, zinc metal serves as the electron donor (reductant). The reaction proceeds through a series of single-electron transfer (SET) steps at the surface of the zinc metal.[3]

The Stepwise Reduction Pathway

The reduction from the nitroarene to the N-aryl hydroxylamine is not a direct conversion but occurs via distinct intermediates. Understanding this pathway is crucial for controlling the reaction to isolate the desired product.

G cluster_0 Reduction Pathway Ar-NO2 Nitroarene Ar-NO Nitrosoarene Ar-NO2->Ar-NO + 2e⁻, + 2H⁺ Ar-NHOH N-Aryl Hydroxylamine Ar-NO->Ar-NHOH + 2e⁻, + 2H⁺ Ar-NH2 Aniline (Over-reduction) Ar-NHOH->Ar-NH2 + 2e⁻, + 2H⁺

Caption: Stepwise reduction of a nitroarene.

The key to synthesizing the N-aryl hydroxylamine is to provide just enough reducing power and protons to proceed to the second step (Ar-NHOH) without continuing to the final aniline product (Ar-NH₂).

The Critical Role of the Proton Source and Electrolyte

While zinc is the electron source, a proton source is required. In neutral or near-neutral conditions, water serves this purpose. However, the reaction is significantly accelerated and controlled by the addition of an electrolyte, most commonly ammonium chloride (NH₄Cl).[4][5]

Ammonium chloride serves a dual function:

  • Proton Donor: The ammonium ion (NH₄⁺) is a weak acid, providing a controlled source of protons to facilitate the reduction steps.

  • Electrolyte & Activator: As a salt, it increases the ionic strength of the aqueous medium, facilitating the electrochemical process. Chloride ions are also known to promote the corrosion of the zinc surface, which helps to remove the passivating layer of zinc oxide and maintain a reactive metal surface.[4]

The concentration of the promoter is a critical parameter. A study on the continuous production of hydroxylaminobenzene found that varying the promoter-to-nitrobenzene molar ratio significantly impacts the yield and selectivity.[4]

Section 2: Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the activation of zinc, the reduction reaction, and the subsequent work-up and purification of the N-aryl hydroxylamine product.

Mandatory Safety Precautions
  • N-Aryl Hydroxylamines: These compounds can be unstable and may decompose, sometimes violently, upon heating or prolonged storage. It is recommended to use them promptly after preparation or store them in a cool, dark place, preferably under an inert atmosphere.

  • Zinc Dust: Finely divided zinc metal can be pyrophoric. Handle with care and avoid creating dust clouds in the air.[3]

  • General Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Activation of Zinc Dust

Commercial zinc dust is often coated with a layer of zinc oxide, which can impede the reaction. Activating the zinc immediately prior to use is crucial for achieving consistent and rapid reduction.

Materials:

  • Commercial Zinc Dust

  • Dilute Hydrochloric Acid (e.g., 2 M HCl)

  • Deionized Water

  • Ethanol or Acetone

  • Ether

Procedure:

  • Weigh the required amount of zinc dust into a beaker or flask.

  • Add dilute HCl and swirl the suspension. You should observe gas evolution (hydrogen).

  • Continue swirling for approximately 60-90 seconds.

  • Quickly decant the acidic solution and wash the zinc dust thoroughly with deionized water (3-4 times).

  • Perform subsequent washes with ethanol or acetone, followed by ether, to facilitate rapid drying.

  • Dry the activated zinc dust under a stream of nitrogen or in a vacuum desiccator. Use immediately.

Protocol 2: General Procedure for N-Aryl Hydroxylamine Synthesis

This protocol is a robust starting point for the reduction of a generic nitroarene. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

Workflow Diagram:

G A Setup: Combine Ar-NO₂, NH₄Cl, and Solvent B Cool Reaction Mixture (Ice Bath) A->B C Add Activated Zinc Dust Portion-wise B->C Maintain T < 65°C D Monitor Reaction (TLC/LC-MS) C->D E Reaction Complete D->E Disappearance of Starting Material F Hot Filtration to Remove ZnO and excess Zn E->F G Work-up: Salting Out F->G H Isolate Product (Filtration) G->H I Purify (Recrystallization) H->I

Caption: Experimental workflow for N-aryl hydroxylamine synthesis.

Materials & Reagents:

  • Nitroarene (Substrate)

  • Ammonium Chloride (NH₄Cl)

  • Activated Zinc Dust

  • Solvent System (e.g., Water/Ethanol mixture)

  • Sodium Chloride (NaCl) for work-up

  • Ether or other suitable organic solvent for extraction/washing

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, combine the nitroarene (1.0 eq), ammonium chloride (1.2-2.0 eq), and the solvent (e.g., a 10:1 mixture of water and ethanol).[6]

  • Stir the mixture to form a suspension or solution.

  • Cool the flask in an ice-water bath to control the initial exotherm.

  • Begin adding the activated zinc dust (2.0-3.0 eq) portion-wise over 15-30 minutes.[6] The reaction is exothermic; maintain the internal temperature between 50-65°C.[4] Use the ice bath as needed.

  • After the addition is complete, continue stirring and monitor the reaction by TLC or LC-MS. The reaction is often complete within 30-90 minutes.

  • Once the starting material is consumed, immediately filter the hot reaction mixture through a pad of celite to remove the zinc oxide byproducts and any unreacted zinc.[7]

  • Transfer the warm filtrate to a beaker. While stirring, add solid sodium chloride until the solution is saturated.[7]

  • Cool the saturated solution in an ice-salt bath to 0°C to precipitate the N-aryl hydroxylamine product.[7]

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with cold, saturated NaCl solution and then sparingly with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and outcomes for the zinc-mediated reduction. Note that yields can be highly substrate-dependent.

SubstrateZn (eq.)Promoter (eq.)SolventTemp (°C)Time (h)ProductYield (%)Reference
Nitrobenzene2.5NH₄Cl (1.5)Water60-650.5Phenylhydroxylamine62-68[7]
Nitrobenzene3.0CO₂/H₂OWater251.5Phenylhydroxylamine88[6]
Substituted Nitroarenes1.2HCOONH₄ (0.5g/5mmol)MethanolRT0.1-0.5Corresponding Amine*90-95

*Note: The use of ammonium formate often leads to the fully reduced amine, demonstrating how the choice of promoter critically influences selectivity.

Section 3: Characterization, Troubleshooting, and Scope

Analytical Characterization

Confirming the identity and purity of the N-aryl hydroxylamine and distinguishing it from starting material and over-reduction product is essential.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress. The hydroxylamine product will typically have a different Rf value than both the nitroarene and the aniline.

  • ¹H NMR Spectroscopy: The N-H and O-H protons of the hydroxylamine group are characteristic. They typically appear as broad singlets that are exchangeable with D₂O.[8] Their chemical shift can vary depending on the solvent and concentration.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H and O-H stretching absorptions in the 3200-3500 cm⁻¹ region.[9] These bands are often broader than the N-H stretches of the corresponding primary amine. The strong symmetric and asymmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹) should be absent.

  • Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of the product.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive zinc dust.Activate the zinc dust immediately before use (Protocol 2.1).
Insufficient promoter (NH₄Cl).Increase the equivalents of ammonium chloride.
Low reaction temperature.Allow the reaction to warm gently; ensure the exotherm is controlled but not completely suppressed.
Over-reduction to Aniline Reaction temperature is too high.Maintain strict temperature control, especially during zinc addition.
Reaction time is too long.Monitor the reaction closely by TLC and work up immediately upon consumption of the starting material.
Promoter choice/concentration.Use NH₄Cl instead of more potent reducing systems like HCOONH₄. Optimize NH₄Cl concentration.
Product Decomposition Instability of the hydroxylamine.Work up the reaction promptly. Avoid excessive heating during filtration or recrystallization. Store the final product cold and under an inert atmosphere.
Difficult Isolation Product is too soluble in water.Ensure the aqueous filtrate is fully saturated with NaCl to maximize precipitation.
Scope and Limitations

This method is generally applicable to a wide range of substituted nitroarenes. The reaction is known to tolerate various functional groups that might be sensitive to other reduction methods.

  • Tolerated Groups: Halogens (Cl, Br), esters, and alkyl groups are often compatible. The mild, near-neutral conditions prevent the reduction of many other functional groups.[10]

  • Limitations: Substrates with functional groups that are readily reduced by zinc under these conditions (e.g., some aldehydes) may lead to complex product mixtures. The reaction conditions should be carefully evaluated for highly sensitive substrates.

Conclusion

The zinc-mediated reduction of nitroarenes is a powerful, cost-effective, and scalable method for the selective synthesis of N-aryl hydroxylamines. By understanding the underlying electrochemical mechanism and carefully controlling key parameters such as zinc activation, temperature, and promoter concentration, researchers can reliably access these valuable synthetic intermediates. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this classic transformation in modern drug discovery and chemical development programs.

References

  • Liu, S., Wang, Y., Jiang, J., & Jin, Z. (2009). The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system. Green Chemistry, 11(9), 1397-1400. Available at: [Link]

  • Gowda, D. C., & Mahesh, B. (2002). Zinc-catalyzed ammonium formate reductions: Rapid and selective reduction of aliphatic and aromatic nitro compounds. Indian Journal of Chemistry - Section B, 41B, 1943-1945. Available at: [Link]

  • Hwang, S., & Valentine, O. (2006). Probing the Role of Promoters in Zinc Reduction of Nitrobenzene: Continuous Production of Hydroxylaminobenzene. Defense Technical Information Center. Available at: [Link]

  • Gowda, D. C. (2010). ChemInform Abstract: Zinc-Catalyzed Ammonium Formate Reductions: Rapid and Selective Reduction of Aliphatic and Aromatic Nitro Compounds. ChemInform, 34(2). Available at: [Link]

  • Organic Chemistry Division, Process Research, Albany Molecular Research Inc. (n.d.). Stoichiometric Zn or Fe Metal Reduction. MacMillan Group, Princeton University. Available at: [Link]

  • Andreou, D., Iordanidou, D., Tamiolakis, I., Armatas, G., & Lykakis, I. (2018). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Nanomaterials, 8(11), 945. Available at: [Link]

  • Li, G., et al. (2022). Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene. Green Chemistry. Available at: [Link]

  • Kumar, P. S., & Rai, K. M. L. (2012). Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers: Mild and efficient method for zinc activation. ResearchGate. Available at: [Link]

  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]

  • Kubota, K., Nagao, A., & Ito, H. (2025). Solvent-free zinc-mediated Béchamp reduction using mechanochemistry. Royal Society of Chemistry. Available at: [Link]

  • Pasha, M. A., & Nagaraja, D. (2002). Zinc/Hydrazine: A Low Cost-Facile System for the Reduction of Nitro Compounds. ResearchGate. Available at: [Link]

  • MH Chem. (2022, May 31). Nitro to amine reduction by activated zinc [Video]. YouTube. Available at: [Link]

  • Request PDF. (2006). Efficient Synthesis of Aryl Hydroxylactams by Reducing Imides With Activated Zinc Dust. ResearchGate. Available at: [Link]

  • LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Kubota, K., Nagao, A., & Ito, H. (2025). Solvent-free zinc-mediated Béchamp reduction using mechanochemistry. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Organic Reaction Development. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • Parida, K., et al. (2016). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. National Institutes of Health. Available at: [Link]

  • Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Available at: [Link]

  • U.S. Patent No. 3,413,349. (1968). Process for preparing phenylhydroxylamine and cupferron. Google Patents.
  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]

  • Barham, J. P., et al. (2015). Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis. National Institutes of Health. Available at: [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Available at: [Link]

  • Kamm, O. (1925). β-PHENYLHYDROXYLAMINE. Organic Syntheses, 4, 57. Available at: [Link]

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Application

Application Note: Elucidating the Base-Catalyzed Degradation of Phenyl N-Hydroxycarbamate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction Phenyl N-hydroxycarbamate and its derivatives are important structural motifs in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Phenyl N-hydroxycarbamate and its derivatives are important structural motifs in medicinal chemistry and materials science. Understanding their stability, particularly in alkaline environments, is crucial for predicting shelf-life, metabolic fate, and environmental persistence. This application note provides a comprehensive guide to the reaction mechanism of phenyl N-hydroxycarbamate degradation under basic conditions and offers detailed protocols for its investigation. We delve into the causality behind the experimental design, ensuring a robust and self-validating approach to studying this critical degradation pathway.

The Reaction Mechanism: An E1cB Pathway

The base-catalyzed degradation of phenyl N-hydroxycarbamate proceeds through an Elimination Unimolecular Conjugate Base (E1cB) mechanism. This is a two-step process initiated by the deprotonation of the hydroxylamine nitrogen, followed by the elimination of a phenoxide leaving group.

A kinetic study by Beier et al. (2004) provides strong evidence for this mechanism.[1] The reaction rate's dependence on pH and the observed Brønsted coefficient support the formation of a conjugate base intermediate.[1]

The key steps are:

  • Deprotonation: A base (hydroxide ion) abstracts the acidic proton from the nitrogen of the N-hydroxycarbamate, forming a resonance-stabilized conjugate base.

  • Elimination: The conjugate base undergoes elimination of the phenoxide ion, which is a good leaving group, to form a highly reactive isocyanate intermediate (HO-N=C=O).

  • Decomposition of the Intermediate: The isocyanate intermediate is unstable in aqueous solution and rapidly decomposes to produce carbonate, nitrogen gas, and ammonia as the final products.[1]

It is important to note that for N-alkyl N-hydroxycarbamates, a concerted mechanism is often observed, and no evidence of a Lossen-type rearrangement is typically seen during the alkaline hydrolysis of simple N-hydroxycarbamates.

Below is a diagram illustrating the proposed E1cB degradation pathway.

E1cB_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Elimination cluster_step3 Step 3: Intermediate Decomposition Phenyl_N_hydroxycarbamate Phenyl N-hydroxycarbamate Conjugate_Base Conjugate Base (Anion) Phenyl_N_hydroxycarbamate->Conjugate_Base + OH⁻ Phenyl_N_hydroxycarbamate->Conjugate_Base OH- OH⁻ H2O H₂O Conjugate_Base->H2O - H₂O Isocyanate_Intermediate Isocyanate Intermediate (HO-N=C=O) Conjugate_Base->Isocyanate_Intermediate Slow (rate-determining) Conjugate_Base->Isocyanate_Intermediate Phenoxide Phenoxide Isocyanate_Intermediate->Phenoxide + Phenoxide Final_Products Final Products (Carbonate, N₂, NH₃) Isocyanate_Intermediate->Final_Products + H₂O (fast) Isocyanate_Intermediate->Final_Products H2O_reagent H₂O

Caption: Proposed E1cB mechanism for the base-catalyzed degradation of phenyl N-hydroxycarbamate.

Experimental Protocols

To experimentally validate the proposed mechanism and quantify the degradation kinetics, a series of well-controlled experiments are necessary. The following protocols provide a robust framework for this investigation.

Synthesis of Phenyl N-Hydroxycarbamate

A reliable source of the starting material is essential. While commercially available, synthesis in the laboratory ensures purity. A common method involves the reaction of a chloroformate with hydroxylamine.[2]

Protocol 2.1.1: Synthesis of Phenyl N-Hydroxycarbamate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve hydroxylamine hydrochloride (1.0 eq) in a 2:1 mixture of THF and water.

  • Cooling: Cool the solution to 0°C in an ice-salt bath.

  • Addition of Chloroformate: Slowly add phenyl chloroformate (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • Base Addition: Concurrently, add a solution of sodium bicarbonate (2.0 eq) in water dropwise to neutralize the HCl formed during the reaction and maintain a slightly basic pH.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Kinetic Analysis by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a powerful technique for monitoring the reaction kinetics in real-time by observing the change in absorbance of either the reactant or a product.[3][4] In this case, the formation of the phenoxide ion can be conveniently monitored.

Protocol 2.2.1: Kinetic Study of Degradation

  • Buffer Preparation: Prepare a series of aqueous buffer solutions with known pH values (e.g., pH 8, 9, 10, 11, and 12).[5][6][7] Ensure the ionic strength of the buffers is kept constant by adding a salt like KCl.

  • Stock Solution: Prepare a concentrated stock solution of phenyl N-hydroxycarbamate in a suitable organic solvent (e.g., acetonitrile or ethanol) to ensure solubility.

  • Reaction Initiation: In a quartz cuvette, place the appropriate buffer solution. Initiate the reaction by injecting a small aliquot of the phenyl N-hydroxycarbamate stock solution to achieve the desired final concentration (pseudo-first-order conditions require the concentration of the base to be in large excess).

  • Spectrophotometric Monitoring: Immediately place the cuvette in a thermostatted UV-Vis spectrophotometer and monitor the increase in absorbance at the λmax of the phenoxide ion (around 287 nm) over time.

  • Data Analysis: Plot the natural logarithm of the difference between the final and instantaneous absorbance (ln(A∞ - At)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

  • pH Dependence: Repeat the experiment at different pH values to determine the relationship between k_obs and pH, which is characteristic of the E1cB mechanism.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Buffer Solutions (Varying pH) C Initiate Reaction in Cuvette (Buffer + Stock Solution) A->C B Prepare Phenyl N-hydroxycarbamate Stock Solution B->C D Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) C->D E Plot ln(A∞ - At) vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k_obs) E->F G Analyze k_obs vs. pH F->G

Caption: Workflow for the kinetic analysis of phenyl N-hydroxycarbamate degradation.

Product Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection provides a robust method for the separation and quantification of the starting material (phenyl N-hydroxycarbamate) and the primary degradation product (phenol).[8][9]

Protocol 2.3.1: HPLC-UV Analysis

  • Sample Preparation: At various time points during the degradation reaction (as described in Protocol 2.2.1), withdraw aliquots of the reaction mixture. Quench the reaction by adding a small amount of acid (e.g., HCl) to neutralize the base.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid to ensure sharp peaks) is recommended. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where both phenyl N-hydroxycarbamate and phenol have significant absorbance (e.g., 270 nm).

  • Quantification: Prepare standard curves for both phenyl N-hydroxycarbamate and phenol to accurately quantify their concentrations in the reaction mixture at different time points.

  • Data Interpretation: The decrease in the concentration of the starting material and the corresponding increase in the concentration of phenol will provide further evidence for the proposed reaction pathway and can be used to calculate the reaction rate.

Data Presentation and Interpretation

Organizing the collected data in a clear and concise manner is crucial for interpretation.

Kinetic Data Summary

The pseudo-first-order rate constants obtained at different pH values should be tabulated as shown below.

pHTemperature (°C)[Phenyl N-hydroxycarbamate]₀ (M)[Base] (M)k_obs (s⁻¹)
8.0251 x 10⁻⁴0.1Value
9.0251 x 10⁻⁴0.1Value
10.0251 x 10⁻⁴0.1Value
11.0251 x 10⁻⁴0.1Value
12.0251 x 10⁻⁴0.1Value

A plot of log(k_obs) versus pH will be informative. For the E1cB mechanism, this plot is expected to be linear with a slope of +1 in the pH range where the reaction is first-order in hydroxide ion concentration.[1]

HPLC Data Summary

The concentrations of phenyl N-hydroxycarbamate and phenol over time, as determined by HPLC, can be presented in a table and graphically.

Time (min)[Phenyl N-hydroxycarbamate] (M)[Phenol] (M)
0Initial Concentration0
5ValueValue
10ValueValue
20ValueValue
30ValueValue
60ValueValue

A plot of concentration versus time will visually represent the degradation of the starting material and the formation of the product.

Trapping the Isocyanate Intermediate

The direct detection of the isocyanate intermediate in an aqueous solution is challenging due to its high reactivity. However, its presence can be inferred by trapping it with a suitable nucleophile to form a stable derivative that can be analyzed by techniques like HPLC or LC-MS.

Protocol 4.1.1: Trapping with an Amine

  • Reaction Setup: Perform the degradation reaction in the presence of a high concentration of a primary or secondary amine (e.g., butylamine or diethylamine) that is a stronger nucleophile than water.

  • Product Formation: The isocyanate intermediate will react with the amine to form a stable urea derivative.

  • Analysis: Analyze the reaction mixture by HPLC or LC-MS to identify and quantify the corresponding urea derivative. The detection of this specific product provides strong evidence for the transient existence of the isocyanate intermediate.[10][11]

Conclusion

The base-catalyzed degradation of phenyl N-hydroxycarbamate is a well-defined process that follows an E1cB mechanism, leading to the formation of phenol and the subsequent decomposition of an isocyanate intermediate. By employing the detailed protocols for synthesis, kinetic analysis, and product quantification outlined in this application note, researchers can confidently investigate the stability of this and related compounds. A thorough understanding of these degradation pathways is paramount for the rational design of stable and effective molecules in drug development and materials science.

References

  • Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 346-350. [Link]

  • Beier, P., Mindl, J., Štěrba, V., & Hanusek, J. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry, 2(4), 555-561. [Link]

  • METTLER TOLEDO. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Retrieved from [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link]

  • Reva, I., & Fausto, R. (2015). Preparation and Photochemistry of Hydroxy Isocyanate. The Journal of Physical Chemistry A, 119(21), 5251-5257. [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. ResearchGate. [Link]

  • Google Patents. (1994).
  • ResearchGate. (2018). Progress in clean synthesis of phenyl isocyanate. [Link]

  • Société Chimique de Tunisie. (n.d.). KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM. [Link]

  • StudySmarter. (2022). Buffers Preparation: Calculations & Titration. [Link]

  • National Center for Biotechnology Information. (2013). Aminolysis of phenyl N-phenylcarbamate via an isocyanate intermediate: theory and experiment. [Link]

  • Harrizul Rivai et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8 (17):158-164.
  • Linton, E. (2020, December 16). Preparation and Properties of Buffer Solutions [Video]. YouTube. [Link]

  • Scientific Research Publishing. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. [Link]

  • ResearchGate. (2018). Kinetic Study on the Novel Efficient Clean Decomposition of Methyl N-Phenyl Carbamate to Phenyl Isocyanate. [Link]

  • Shimadzu. (n.d.). Preparing Buffer Solutions. [Link]

  • Galande, V. R., Baheti, K. G., & Dehghan, M. H. (2010). UV-VIS SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF GABAPENTIN AND METHYLCOBALAMIN IN BULK AND TABLET. International Journal of ChemTech Research, 2(1), 695-699.
  • Synlett. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. [Link]

  • Google Patents. (1994).
  • National Center for Biotechnology Information. (2019). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. [Link]

  • ResearchGate. (2018). Development of the UV Spectrophotometric Method of Phenytoin Sodium in API and Stress Degradation Studies. [Link]

  • National Center for Biotechnology Information. (2022). A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins. [Link]

  • Biology LibreTexts. (2021). 11: Creating Buffer Solutions. [Link]

  • Organic Syntheses. (n.d.). β-PHENYLHYDROXYLAMINE. [Link]

Sources

Method

The Role of Phenyl N-Hydroxycarbamate in the Lossen Rearrangement: A Detailed Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking a Versatile Synthetic Pathway The Lossen rearrangement is a cornerstone transformation in organic synthesis, providing a reliable me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Versatile Synthetic Pathway

The Lossen rearrangement is a cornerstone transformation in organic synthesis, providing a reliable method for the conversion of carboxylic acid derivatives into amines with one fewer carbon atom, via a reactive isocyanate intermediate.[1][2] This rearrangement shares mechanistic similarities with the Hofmann and Curtius rearrangements but offers the advantage of often milder reaction conditions and avoids the use of potentially hazardous reagents like bromine or azides.[3] At the heart of this transformation lies the chemistry of hydroxamic acids and their derivatives. This application note delves into the specific role and utility of phenyl N-hydroxycarbamate as a precursor in the Lossen rearrangement. We will explore its synthesis, the mechanistic intricacies of its rearrangement, and provide detailed protocols for its application in generating valuable synthetic intermediates.

Phenyl N-hydroxycarbamate serves as an excellent substrate for the Lossen rearrangement due to the electronic nature of the phenyl group, which can influence the stability of the intermediate species and the migratory aptitude of the rearranging group. The resulting phenyl isocyanate is a versatile building block, readily reacting with a variety of nucleophiles to afford a diverse range of compounds, including ureas, carbamates, and amines, which are prevalent motifs in pharmaceuticals and agrochemicals.

Mechanistic Insights: The Journey from Phenyl N-Hydroxycarbamate to Phenyl Isocyanate

The Lossen rearrangement of phenyl N-hydroxycarbamate proceeds through a well-defined mechanistic pathway, initiated by the activation of the hydroxyl group, followed by deprotonation and rearrangement to yield the isocyanate.

  • Activation of the Hydroxyl Group: The rearrangement is not spontaneous and requires the conversion of the hydroxyl group of the N-hydroxycarbamate into a better leaving group. This is typically achieved by acylation or sulfonylation. Common activating agents include acyl chlorides, anhydrides, or sulfonyl chlorides.[1]

  • Deprotonation: In the presence of a base, the acidic proton on the nitrogen atom is abstracted, generating a resonance-stabilized anion.[1]

  • Rearrangement: The key step involves a concerted 1,2-migration of the phenyl group from the carbonyl carbon to the electron-deficient nitrogen atom, with the simultaneous expulsion of the leaving group (e.g., a carboxylate or sulfonate anion). This concerted step is the rearrangement proper and results in the formation of phenyl isocyanate.[1][4]

  • Trapping the Isocyanate: The highly electrophilic phenyl isocyanate is typically not isolated but is trapped in situ with a suitable nucleophile.[5] Reaction with water leads to the corresponding carbamic acid, which readily decarboxylates to yield aniline. Alcohols react to form carbamates, and amines yield ureas.[5]

Diagram of the Lossen Rearrangement Mechanism

Lossen_Rearrangement cluster_step1 Step 1: Activation cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: Rearrangement cluster_step4 Step 4: Nucleophilic Attack A Phenyl N-Hydroxycarbamate B Activated Intermediate A->B Activating Agent (e.g., Ac₂O, TsCl) C Anion B->C Base (e.g., Et₃N) D Phenyl Isocyanate C->D Migration of Phenyl Group E Carbamate (with ROH) Urea (with RNH₂) Aniline (with H₂O) D->E Nucleophile (ROH, RNH₂, H₂O)

Caption: Mechanistic pathway of the Lossen rearrangement of phenyl N-hydroxycarbamate.

Experimental Protocols

Part 1: Synthesis of Phenyl N-Hydroxycarbamate

This protocol describes a two-step synthesis of phenyl N-hydroxycarbamate starting from nitrobenzene. The first step is the reduction of nitrobenzene to N-phenylhydroxylamine, followed by reaction with a suitable carbonyl source.

Protocol 1A: Synthesis of N-Phenylhydroxylamine

This procedure is adapted from established methods for the reduction of nitroarenes.[4]

Materials:

  • Nitrobenzene

  • Ammonium chloride (NH₄Cl)

  • Zinc dust

  • Water

  • Ice

  • Saturated sodium chloride solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Mechanical stirrer

  • Buchner funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred mixture of nitrobenzene (e.g., 0.1 mol) and ammonium chloride (e.g., 0.2 mol) in water at 0-5 °C (ice bath), add zinc dust (e.g., 0.25 mol) portion-wise over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Filter the reaction mixture through a Buchner funnel to remove unreacted zinc and zinc oxide. Wash the solid residue with water.

  • Saturate the filtrate with sodium chloride to salt out the N-phenylhydroxylamine.

  • Cool the saturated solution in an ice bath to precipitate the product.

  • Collect the crystalline N-phenylhydroxylamine by vacuum filtration. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 1B: Synthesis of Phenyl N-Hydroxycarbamate

This procedure is based on the general synthesis of N-hydroxycarbamates from hydroxylamines.[6]

Materials:

  • N-Phenylhydroxylamine (from Protocol 1A)

  • Phenyl chloroformate

  • Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-phenylhydroxylamine (e.g., 0.05 mol) and triethylamine (e.g., 0.06 mol) in dichloromethane (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of phenyl chloroformate (e.g., 0.05 mol) in dichloromethane (e.g., 20 mL) dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure phenyl N-hydroxycarbamate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Lossen Rearrangement of Phenyl N-Hydroxycarbamate and In Situ Trapping of Phenyl Isocyanate

This protocol outlines the Lossen rearrangement of phenyl N-hydroxycarbamate and the subsequent trapping of the resulting phenyl isocyanate with an alcohol to form a carbamate.

Materials:

  • Phenyl N-hydroxycarbamate (from Part 1)

  • Activating agent (e.g., 4-nitrobenzenesulfonyl chloride (4-NsCl) or acetic anhydride)

  • Base (e.g., triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or acetonitrile)

  • Nucleophile (e.g., benzyl alcohol)

  • Catalyst (optional, e.g., N-methylimidazole (NMI))[7]

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Syringes

  • Standard workup reagents (water, brine, organic solvent for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve phenyl N-hydroxycarbamate (e.g., 1.0 mmol) in the anhydrous solvent (e.g., 10 mL) in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., 2.5 equiv.) to the solution.

  • Add the activating agent (e.g., 1.1 equiv. of 4-NsCl) and stir the reaction at 0 °C for 2 hours, or until TLC analysis indicates complete consumption of the starting material.[8]

  • To the reaction mixture containing the in situ generated phenyl isocyanate, add the nucleophile (e.g., 1.2 equiv. of benzyl alcohol). If using a catalyst like NMI, it can be added at this stage.[7]

  • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired carbamate.

Applications of the Phenyl Isocyanate Intermediate

The phenyl isocyanate generated from the Lossen rearrangement of phenyl N-hydroxycarbamate is a highly valuable synthetic intermediate. Its electrophilic nature allows for a wide range of transformations, leading to the synthesis of diverse and important classes of organic compounds.[5]

Key Synthetic Transformations of Phenyl Isocyanate:

NucleophileProduct ClassGeneral Reaction
Water (H₂O)Amine (Aniline)Ph-NCO + H₂O → [Ph-NHCOOH] → Ph-NH₂ + CO₂
Alcohol (ROH)CarbamatePh-NCO + ROH → Ph-NHCOOR
Amine (RNH₂)UreaPh-NCO + RNH₂ → Ph-NHCONHR
Carboxylic Acid (RCOOH)AmidePh-NCO + RCOOH → Ph-NHCOR + CO₂

Diagram of Phenyl Isocyanate Reactivity

Isocyanate_Reactivity isocyanate Phenyl Isocyanate (from Lossen Rearrangement) water Water (H₂O) isocyanate->water + H₂O alcohol Alcohol (ROH) isocyanate->alcohol + ROH amine Amine (RNH₂) isocyanate->amine + RNH₂ acid Carboxylic Acid (RCOOH) isocyanate->acid + RCOOH aniline Aniline water->aniline - CO₂ carbamate Carbamate alcohol->carbamate urea Urea amine->urea amide Amide acid->amide - CO₂

Sources

Application

Application Notes and Protocols: The Role of Phenyl N-Hydroxycarbamate in Modern Medicinal Chemistry

Introduction: Unmasking a Versatile Scaffold In the landscape of medicinal chemistry, the pursuit of molecules with enhanced therapeutic indices is a perpetual challenge. Success often lies not only in the discovery of p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unmasking a Versatile Scaffold

In the landscape of medicinal chemistry, the pursuit of molecules with enhanced therapeutic indices is a perpetual challenge. Success often lies not only in the discovery of potent active agents but also in the sophisticated strategies used to deliver them. Phenyl N-hydroxycarbamate (C₇H₇NO₃) has emerged as a highly valuable and versatile scaffold, primarily functioning as a prodrug moiety to improve the pharmacokinetic and pharmacodynamic properties of parent drugs.[1] Its utility is most prominently demonstrated in the development of enzyme inhibitors, where masking a reactive functional group is critical for achieving cellular permeability and targeted release.

This guide provides an in-depth exploration of the applications of phenyl N-hydroxycarbamate, moving beyond simple descriptions to explain the underlying chemical principles and provide field-tested protocols. We will delve into its role in creating prodrugs for potent hydroxamic acid-based inhibitors, its synthesis, and the methodologies required to validate its efficacy from the bench to preclinical models.

Section 1: Core Chemistry and Mechanism of Action

The efficacy of phenyl N-hydroxycarbamate as a prodrug linker is rooted in its chemical stability and predictable cleavage under physiological conditions. The carbamate linkage effectively "caps" the N-hydroxy group, neutralizing its acidity and increasing the molecule's lipophilicity, which facilitates passage across cellular membranes.

The Release Mechanism: An E1cB Elimination Pathway

The liberation of the active N-hydroxyamide (hydroxamic acid) from the phenyl N-hydroxycarbamate prodrug is not a simple hydrolysis. Instead, it proceeds through a base-catalyzed E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[2] This process is critical as its kinetics can be tuned by modifying the electronic properties of the phenyl leaving group.

The degradation involves the deprotonation of the N-hydroxy group, forming a conjugate base. This is followed by the rate-limiting elimination of the phenolate ion, which generates a transient and highly reactive N-hydroxyisocyanate intermediate (HO-N=C=O).[2] This intermediate subsequently decomposes in the aqueous intracellular environment to release the active hydroxamic acid warhead.[2] Understanding this mechanism is paramount for designing prodrugs with desired release profiles in specific physiological environments (e.g., the slightly alkaline conditions of the intestine or the intracellular matrix).

E1cB_Mechanism Prodrug Phenyl N-Hydroxycarbamate Prodrug ConjugateBase Conjugate Base (Anion) Prodrug->ConjugateBase + Base - H₂O Base Base (e.g., OH⁻) Phenolate Phenolate Ion (Leaving Group) Intermediate N-Hydroxyisocyanate Intermediate ConjugateBase->Intermediate Elimination (Slow) - Phenolate ActiveDrug Active Drug (Hydroxamic Acid) Intermediate->ActiveDrug + H₂O - CO₂

Caption: E1cB mechanism for the release of an active hydroxamic acid from a phenyl N-hydroxycarbamate prodrug.

Section 2: Synthesis of Phenyl N-Hydroxycarbamate Derivatives

The synthesis of these prodrugs is adaptable and can be achieved through several reliable routes. The choice of method often depends on the starting materials and the desired scale of the reaction. Below are two validated protocols.

Protocol 2.1: Synthesis from Nitroarenes

This method provides a convenient route to N-aryl-N-hydroxy carbamates from readily available nitroarenes.[3] The process involves a controlled reduction followed by acylation.

Workflow Diagram

Synthesis_Workflow Start Nitroarene Step1 Reduction (e.g., Zn, NH₄Cl) Start->Step1 Intermediate N-Aryl Hydroxylamine Step1->Intermediate Step2 Acylation (Phenyl Chloroformate) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Product Phenyl N-Aryl-N-Hydroxycarbamate Purification->Product

Caption: General workflow for the synthesis of phenyl N-hydroxycarbamate derivatives from nitroarenes.

Step-by-Step Methodology:

  • Reduction of the Nitroarene:

    • To a solution of the starting nitroarene (10 mmol) in a 2:1 mixture of THF and water (60 mL), add ammonium chloride (NH₄Cl, 11 mmol).

    • Cool the mixture to 0 °C in an ice bath.

    • Add phenyl chloroformate (30 mmol) via syringe.

    • After 5 minutes, add zinc powder (40 mmol) in one portion. The reaction is exothermic and should be monitored.

    • Stir the reaction at 0 °C for 2 hours.

  • Work-up and Extraction:

    • Separate the organic and aqueous phases.

    • Dilute the organic layer with diethyl ether (60 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), water (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., 1:5 to 1:3) as the eluent.[3]

    • Combine the fractions containing the desired product and evaporate the solvent to yield the pure phenyl N-aryl-N-hydroxycarbamate.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3]

Section 3: Application in Histone Deacetylase (HDAC) Inhibition

One of the most powerful applications of the phenyl N-hydroxycarbamate scaffold is in the development of prodrugs for Histone Deacetylase (HDAC) inhibitors.[4]

Scientific Rationale

HDACs are a class of enzymes that play a crucial role in epigenetic regulation. Their overexpression is linked to the pathology of many cancers.[4][5] Hydroxamic acids, such as Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), are potent pan-HDAC inhibitors. They function by chelating the Zn²⁺ ion in the enzyme's active site, thereby blocking its catalytic activity.[5][6]

However, hydroxamic acids themselves often exhibit poor pharmacokinetic properties, including low oral bioavailability and rapid metabolism.[4] The phenyl N-hydroxycarbamate prodrug strategy circumvents these issues. By masking the hydroxamic acid, the prodrug can be orally administered, absorbed, and distributed to target tissues before being cleaved to release the active inhibitor within cancer cells.

HDAC_Inhibition_Pathway cluster_0 Systemic Circulation cluster_1 Tumor Cell Prodrug Prodrug (Phenyl N-Hydroxycarbamate) Prodrug_in_cell Prodrug Prodrug->Prodrug_in_cell Cellular Uptake Activation Intracellular Cleavage (Esterases, pH) Prodrug_in_cell->Activation Active_HDACi Active Inhibitor (Hydroxamic Acid) Activation->Active_HDACi Inhibited_Complex Inhibited HDAC (Zn²⁺ Chelation) Active_HDACi->Inhibited_Complex HDAC_Enzyme HDAC Enzyme (with Zn²⁺) Deacetylation Deacetylation HDAC_Enzyme->Deacetylation Catalyzes Inhibited_Complex->Deacetylation Blocks Apoptosis Gene Expression → Cell Cycle Arrest, Apoptosis Inhibited_Complex->Apoptosis Promotes Histone Acetylated Histones Histone->Deacetylation Deacetylation->Apoptosis Represses

Caption: Mechanism of action for an HDAC inhibitor prodrug utilizing the phenyl N-hydroxycarbamate scaffold.

Protocol 3.1: In Vitro Evaluation of an HDAC Inhibitor Prodrug

This protocol outlines the essential steps to validate the efficacy of a newly synthesized phenyl N-hydroxycarbamate-based HDAC inhibitor prodrug in a cell-based model.

1. Cell Culture:

  • Culture a relevant cancer cell line (e.g., THP-1 human monocytic leukemia cells) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.[5]

2. Cytotoxicity Assay (MTS/MTT):

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the prodrug, the parent hydroxamic acid, and a vehicle control for 48-72 hours.

  • Add MTS or MTT reagent according to the manufacturer's instructions and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

3. Western Blot for Histone Acetylation:

  • Treat cells with the prodrug and controls at their respective IC₅₀ concentrations for 12-24 hours.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against acetylated Histone H3 (Ac-H3) and a loading control (e.g., β-actin or total Histone H3).

  • Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. An increase in the Ac-H3 band intensity indicates successful HDAC inhibition.

4. Prodrug Stability and Conversion in Plasma:

  • Objective: To determine the rate at which the prodrug is converted to the active drug in a biological matrix.[7]

  • Procedure:

    • Prepare stock solutions of the prodrug in DMSO.

    • Incubate the prodrug (final concentration, e.g., 1-10 µM) in fresh human or mouse plasma at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma.

    • Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to precipitate plasma proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the prodrug and the appearance of the active drug.[8]

    • Calculate the half-life (t₁/₂) of the prodrug in plasma.

Data Presentation: Comparative In Vitro Activity

CompoundCell LineCytotoxicity IC₅₀ (µM)HDAC Inhibition (Ac-H3 Fold Increase)Plasma Half-life (t₁/₂) (min)
Parent Drug (Hydroxamic Acid) THP-10.8515.2< 5
Prodrug (Phenyl N-OH Carbamate) THP-11.2014.875
Vehicle Control THP-1> 1001.0N/A

Note: Data are hypothetical and for illustrative purposes.

Conclusion and Future Outlook

The phenyl N-hydroxycarbamate scaffold represents a powerful and rational approach in modern drug design. Its predictable cleavage mechanism, straightforward synthesis, and demonstrated success in converting challenging molecules into viable drug candidates make it an invaluable tool for medicinal chemists. The protocols and conceptual frameworks provided here serve as a robust starting point for researchers aiming to leverage this technology. Future applications may extend beyond HDAC inhibitors to other metalloenzymes or to the development of tissue-specific drug delivery systems by incorporating targeting moieties onto the phenyl ring, further expanding the reach of this versatile chemical entity.

References

  • Tashiro, M. (1992). Method of producing an N-hydroxycarbamate compound.
  • Hervés, P., et al. (2007). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Journal of Chemical Research, 2007(1), 44-46. [Link]

  • National Center for Biotechnology Information (n.d.). Phenyl N-hydroxycarbamate. PubChem Compound Database. Retrieved from [Link]

  • Vaníčková, L., et al. (2021). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells. Archives of Pharmacal Research, 44(4), 416-431. [Link]

  • Kučerová-Chlupáčová, M., et al. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry, 2(5), 778-785. [Link]

  • Jadhav, S. B., et al. (2013). Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain. Bioorganic & Medicinal Chemistry Letters, 23(24), 6702-6705. [Link]

  • Singh, I., & Kumar, A. (2018). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. Antimicrobial Agents and Chemotherapy, 62(11), e01135-18. [Link]

  • S. Dell'Aversana, et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5037. [Link]

  • Wang, H., et al. (2015). Design, synthesis, and antitumor evaluation of histone deacetylase inhibitors with l-phenylglycine scaffold. Drug Design, Development and Therapy, 9, 5475-5491. [Link]

  • Porter, C. J., et al. (2015). Dual-Mode HDAC Prodrug for Covalent Modification and Subsequent Inhibitor Release. ACS Chemical Biology, 10(6), 1533-1540. [Link]

  • Hegarty, A. F., & Frost, L. N. (1973). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, (12), 1719-1728. [Link]

  • Kuster, M., et al. (2006). Identification of phenyl-N-methylcarbamates and their transformation products in Tunisian surface water by solid-phase extraction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1115(1-2), 158-167. [Link]

Sources

Method

one-pot synthesis of N-aryl-N-hydroxy carbamates

Application Note & Protocol Topic: One-Pot Synthesis of N-Aryl-N-Hydroxy Carbamates via Zinc-Mediated Reductive Coupling For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: One-Pot Synthesis of N-Aryl-N-Hydroxy Carbamates via Zinc-Mediated Reductive Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Aryl-N-Hydroxy Carbamates

N-Aryl hydroxylamines and their carbamate derivatives are pivotal structural motifs in medicinal chemistry and organic synthesis. These compounds serve as crucial intermediates in the preparation of a wide array of biologically active molecules, including heterocycles, nitrones, and various amino acid derivatives. Their importance is underscored by their application in the development of novel pharmaceuticals.[1] However, traditional synthetic routes to N-aryl hydroxylamines often suffer from harsh reaction conditions, the necessity for isolating unstable intermediates, and the risk of over-reduction to the corresponding anilines.[1]

This application note details a robust and efficient two-step, one-pot protocol for the synthesis of N-aryl-N-hydroxy carbamates starting from readily available nitroarenes. The methodology leverages a zinc-mediated reduction in the presence of a chloroformate trapping agent, followed by a simple solvolysis step. This approach offers significant advantages over classical methods, including operational simplicity, higher yields, reduced reaction times, and the avoidance of hazardous or precious metals.[1][2]

Reaction Principle and Mechanistic Rationale

The core of this synthetic strategy is the controlled, partial reduction of a nitroarene to an N-aryl hydroxylamine intermediate. The key challenge in this transformation is preventing further reduction to the aniline. This protocol overcomes this by performing the reduction in situ in the presence of an electrophilic trapping agent, a chloroformate (R-O-CO-Cl).

The process can be conceptually divided into two main stages that occur sequentially in a single reaction vessel:

  • Reductive Trapping: Zinc powder, in the presence of an ammonium chloride promoter in a THF-water solvent system, reduces the nitro group. The nascent, highly reactive N-aryl hydroxylamine intermediate is immediately trapped by the chloroformate present in the reaction mixture. This rapid trapping forms a stable N,O-bisprotected hydroxylamine, effectively preventing its over-reduction.[1][2]

  • Selective Deprotection (Solvolysis): After the initial reduction is complete, the crude N,O-bisprotected intermediate is subjected to solvolysis. The addition of a mild base, such as sodium methoxide in methanol, selectively cleaves the more labile O-acyl bond, furnishing the desired N-aryl-N-hydroxy carbamate in high purity and yield.[1][2]

The elegance of this one-pot procedure lies in telescoping these two steps without the need for intermediate purification, which significantly improves efficiency and overall yield.[1]

Reaction_Mechanism cluster_step1 Step 1: Reductive Trapping cluster_step2 Step 2: Selective Solvolysis Nitroarene Ar-NO₂ (Nitroarene) Hydroxylamine_int [Ar-NHOH] (Unstable Hydroxylamine) Nitroarene->Hydroxylamine_int  Zn, NH₄Cl  (Reduction) Chloroformate R-O-CO-Cl (Chloroformate) Bisprotected Ar-N(OCO₂R)OCO₂R (N,O-Bisprotected Intermediate) Zinc Zn Powder, NH₄Cl NaOMe NaOMe, MeOH Final_Product Ar-N(OH)CO₂R (N-Aryl-N-Hydroxy Carbamate) Hydroxylamine_int->Bisprotected  R-O-CO-Cl  (Trapping) Bisprotected->Final_Product  NaOMe  (Deprotection)

Caption: Proposed reaction pathway for the one-pot synthesis.

Experimental Protocol

This protocol is based on the procedure developed by Tomkinson and coworkers, which has been demonstrated to be effective for a range of substituted nitroarenes.[1][2]

Materials and Equipment
  • Reagents:

    • Substituted Nitroarene (e.g., 4-chloronitrobenzene)

    • Alkyl or Aryl Chloroformate (e.g., Ethyl Chloroformate)

    • Zinc powder (<10 µm, ≥98%)

    • Ammonium Chloride (NH₄Cl)

    • Sodium Methoxide (NaOMe), 25% solution in methanol or solid

    • Tetrahydrofuran (THF), anhydrous

    • Methanol (MeOH), anhydrous

    • Diethyl ether (Et₂O)

    • Saturated aqueous solutions of NaHCO₃, NH₄Cl, and NaCl (brine)

    • Magnesium Sulfate (MgSO₄), anhydrous

    • Deionized Water

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Ice bath

    • Syringes for liquid transfer

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and filtration

    • Silica gel for column chromatography

Step-by-Step Procedure

Workflow start Start: Assemble Reaction step1 Dissolve Nitroarene & NH₄Cl in THF/H₂O (2:1). Cool to 0 °C. start->step1 step2 Add Chloroformate via syringe. step1->step2 step3 Add Zn Powder in one portion. Stir for 2h at 0 °C. step2->step3 step4 Phase Separation. Extract aqueous layer with Et₂O. step3->step4 step5 Combine organic layers. Wash with NaHCO₃, H₂O, Brine. Dry over MgSO₄. step4->step5 step6 Filter and concentrate under reduced pressure. step5->step6 step7 Dissolve crude intermediate in anhydrous MeOH. step6->step7 step8 Add NaOMe (1 equiv). Stir at room temp for 1h. step7->step8 step9 Quench with sat. NH₄Cl. Extract with Et₂O. step8->step9 step10 Dry organic layer (MgSO₄). Concentrate and purify via column chromatography. step9->step10 finish Obtain Pure Product step10->finish

Caption: Experimental workflow for the one-pot synthesis.

Part A: N,O-Bisprotection of the Hydroxylamine Intermediate

  • To a round-bottom flask charged with a magnetic stir bar, add the nitroarene (10 mmol, 1.0 equiv) and dissolve it in a 2:1 mixture of THF and H₂O (60 mL total).

  • Add ammonium chloride (11 mmol, 1.1 equiv) to the solution and cool the flask in an ice bath to 0 °C.

  • Via syringe, add the chloroformate (30 mmol, 3.0 equiv) to the cooled, stirring mixture.[1]

  • After 5 minutes, add the zinc powder (40 mmol, 4.0 equiv) in a single portion. A mild exotherm and gas evolution may be observed.[1]

  • Allow the reaction to stir vigorously at 0 °C for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting nitroarene.

  • Upon completion, separate the organic and aqueous phases. If an emulsion forms, add more diethyl ether (Et₂O) to break it.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL), H₂O (50 mL), and brine (50 mL). This removes unreacted chloroformate and inorganic salts.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the N,O-bisprotected hydroxylamine and is used directly in the next step without purification.

Part B: Selective Solvolysis to N-Aryl-N-Hydroxy Carbamate

  • Dissolve the crude residue from Part A in anhydrous methanol (e.g., 50 mL).

  • To this solution, add sodium methoxide (10 mmol, 1.0 equiv) either as a solid or as a 25% solution in methanol.[2]

  • Stir the mixture at room temperature for 1 hour. Monitor the conversion by TLC.

  • After 1 hour, quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).

  • Remove the methanol under reduced pressure. Dissolve the remaining aqueous residue in diethyl ether (Et₂O, 30 mL).

  • Wash the organic layer with H₂O (20 mL) and brine (20 mL).[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether, such as 1:3 to 1:1) to yield the pure N-aryl-N-hydroxy carbamate.[1]

Results and Troubleshooting

This protocol consistently provides good to excellent yields for a variety of nitroarenes. The reaction is tolerant of both electron-donating and electron-withdrawing groups on the aromatic ring.

Substrate (Nitroarene)Carbamate ProductOverall Yield (2 steps)Reference
NitrobenzeneEthyl N-hydroxy-N-phenylcarbamate75%[1]
4-ChloronitrobenzeneEthyl N-(4-chlorophenyl)-N-hydroxycarbamate73%[1]
4-MethylnitrobenzeneEthyl N-hydroxy-N-(p-tolyl)carbamate71%[1]
3-NitrotolueneEthyl N-hydroxy-N-(m-tolyl)carbamate65%[1]

Troubleshooting and Field-Proven Insights:

  • Low Yield / Incomplete Reaction:

    • Cause: Inactive zinc powder. The activity of zinc is critical for the reduction.

    • Solution: Use freshly opened, fine zinc powder. If necessary, activate the zinc by briefly washing it with dilute HCl, followed by water, methanol, and ether, and then drying under vacuum.

    • Cause: Insufficient stirring. As this is a heterogeneous reaction, vigorous stirring is essential to ensure good contact between the zinc and the substrate.

  • Over-reduction to Aniline:

    • Cause: The trapping reaction with chloroformate is too slow compared to the reduction of the hydroxylamine intermediate.

    • Solution: Ensure the chloroformate is added before the zinc powder. Maintain the reaction temperature at 0 °C to moderate the reduction rate. Using the specified stoichiometry (3 equiv of chloroformate) is crucial to ensure a high concentration of the trapping agent.

  • Difficult Purification:

    • Cause: Incomplete solvolysis in the second step, leaving residual N,O-bisprotected starting material.

    • Solution: Ensure that exactly 1.0 equivalent of sodium methoxide is used. An excess can lead to cleavage of the desired N-carbamate group. Monitor the solvolysis step carefully by TLC to ensure full conversion before work-up.

Safety Precautions

  • Chloroformates: These are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Methoxide: This is a corrosive and flammable solid/solution. It reacts violently with water. Handle with care and avoid contact with skin and eyes.

  • Nitroarenes: Many nitroaromatic compounds are toxic and potential carcinogens. Consult the Safety Data Sheet (SDS) for each specific substrate.

  • Reaction Vapors: The reaction involves volatile organic solvents (THF, Et₂O). Perform the entire procedure in a fume hood to avoid inhalation of vapors.

References

  • Organic Chemistry Portal. (n.d.). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. [Link]

Sources

Application

Application Note: A Practical Guide to Monitoring Phenyl N-Hydroxycarbamate Reactions by Thin-Layer Chromatography

Abstract This comprehensive guide provides a detailed framework for the effective use of Thin-Layer Chromatography (TLC) in monitoring the progress of chemical reactions involving phenyl N-hydroxycarbamates. These moieti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the effective use of Thin-Layer Chromatography (TLC) in monitoring the progress of chemical reactions involving phenyl N-hydroxycarbamates. These moieties are significant in medicinal chemistry and drug development, making reliable reaction tracking essential for optimizing yields and ensuring purity. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to develop and troubleshoot their own TLC methods. We will cover the entire workflow from the strategic selection of a mobile phase to advanced visualization techniques and accurate data interpretation.

Introduction: The Strategic Role of TLC in Synthesis

In the landscape of synthetic organic chemistry, particularly within drug discovery, the ability to quickly and accurately assess the status of a reaction is paramount.[1][2] Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and highly sensitive analytical tool for this purpose.[2][3] It allows the synthetic chemist to qualitatively observe the consumption of starting materials and the formation of products in near real-time.[1][4] For phenyl N-hydroxycarbamates, a class of compounds often explored for their biological activity, precise monitoring is critical to prevent the formation of byproducts and to determine the optimal reaction endpoint. This guide is designed for researchers and drug development professionals, providing both the foundational theory and the practical protocols necessary to master TLC for this specific application.[5][6]

The Principle: Polarity-Based Separation

TLC operates on the fundamental principle of chromatography: the differential partitioning of components between a stationary phase and a mobile phase.[2][7]

  • Stationary Phase: Typically, a thin layer of a polar adsorbent like silica gel (SiO₂) or alumina (Al₂O₃) is coated onto an inert backing such as glass or aluminum.[3] Silica gel, with its surface silanol groups (Si-OH), is highly polar.

  • Mobile Phase (Eluent): A solvent or a mixture of solvents that flows up the plate via capillary action.[7] The eluent's polarity is a critical variable that the chemist controls.

The separation mechanism hinges on the polarity of the molecules being analyzed. Phenyl N-hydroxycarbamates possess a polar N-hydroxycarbamate group and a less polar phenyl ring. More polar compounds in the reaction mixture will adhere more strongly to the polar stationary phase and will therefore travel a shorter distance up the plate.[7][8] Conversely, less polar compounds have a greater affinity for the mobile phase and will move further up the plate.[8] This differential migration results in the separation of the starting material, intermediates, and the final product, each appearing as a distinct spot on the developed plate.

Protocol 1: Development of an Optimal TLC System

The success of TLC monitoring is entirely dependent on achieving good separation between the spots of interest. The goal is to find a solvent system where the starting material and product have Retention Factor (Rf) values ideally between 0.2 and 0.8, and are well-resolved from each other.[9][10]

The Retention Factor (Rf) is a ratiometric value that quantifies the movement of a compound.[11] It is calculated using the following formula:

Rf = (Distance traveled by the substance) / (Distance traveled by the solvent front) [12][13]

An Rf value is a constant for a given compound only under a specific, consistent set of conditions (adsorbent, mobile phase, temperature).[8]

Step-by-Step Method Development:
  • Prepare the TLC Chamber: Line a beaker or a dedicated TLC tank with filter paper and add a small amount (~0.5 cm depth) of the chosen eluent. The filter paper helps saturate the chamber atmosphere with solvent vapors, ensuring a more uniform and reproducible solvent front migration.[3] Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Select an Initial Solvent System: The polarity of the eluent is the primary lever for adjusting Rf values.

    • Starting Point: For compounds of intermediate polarity like many phenyl N-hydroxycarbamates, a mixture of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate, EtOAc) is an excellent starting point.[4][10] Begin with a ratio like 7:3 Hexanes:EtOAc.

    • Adjusting Polarity:

      • If spots are too low (Rf < 0.2): The eluent is not polar enough to move the compounds off the baseline. Increase the proportion of the more polar solvent (e.g., move to 1:1 Hexanes:EtOAc).

      • If spots are too high (Rf > 0.8): The eluent is too polar, and all components are moving with the solvent front. Decrease the proportion of the polar solvent (e.g., move to 9:1 Hexanes:EtOAc).

  • Spot the Plate: Using a capillary tube, spot a dilute solution of your starting material onto the pencil-drawn baseline of a TLC plate.

  • Develop and Visualize: Place the plate in the equilibrated chamber and allow the solvent to ascend until it is about 1 cm from the top. Remove the plate, immediately mark the solvent front with a pencil, and visualize the spot.

  • Iterate: Adjust the solvent ratio until the starting material has an Rf value of approximately 0.3 to 0.5. This provides a good window for the product, which is often a different polarity, to appear as a distinct spot.

Recommended Solvent Systems

The following table provides starting points for developing a mobile phase suitable for phenyl N-hydroxycarbamates.

Compound Polarity Recommended Starting Solvent System Rationale & Notes
Moderately Polar 30-50% Ethyl Acetate in HexanesThe workhorse system for many organic molecules. Easy to adjust polarity by varying the ratio.[4][14]
More Polar 5-10% Methanol in Dichloromethane (DCM)Methanol is a strong polar modifier. Use sparingly to avoid excessively high Rf values.[15][16]
Highly Polar/Acidic Ethyl Acetate / Butanol / Acetic Acid / Water (80:10:5:5)This "EBAW" system is effective for very polar compounds that do not move in standard systems. Acetic acid can help reduce "streaking" of acidic or strongly hydrogen-bonding compounds.[2][15]

Protocol 2: Monitoring the Reaction Progress

Once an optimal solvent system is established, you can begin monitoring the reaction. The use of a three-lane spotting pattern is crucial for unambiguous interpretation.[1][9][17]

Materials:
  • TLC plates (Silica Gel 60 F₂₅₄)

  • Pre-developed and equilibrated TLC chamber

  • Capillary tubes for spotting

  • Reaction mixture aliquots

  • A reference solution of the starting material (SM) in a volatile solvent

Procedure:
  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1-1.5 cm from the bottom of the plate. Mark three distinct lanes: "SM" (Starting Material), "Co" (Co-spot), and "R" (Reaction Mixture).

  • Spot the Plate:

    • Lane 1 (SM): Using a capillary tube, apply a small spot of the diluted starting material solution.

    • Lane 3 (R): Using a new capillary tube, apply a small spot of the reaction mixture.

    • Lane 2 (Co): Apply a spot of the starting material first. Then, without changing the capillary, carefully spot the reaction mixture directly on top of the SM spot. This co-spot lane is a critical control to verify if the spot in the reaction lane is indeed the starting material.[1][9]

  • Develop the Plate: Carefully place the spotted plate into the equilibrated TLC chamber. Ensure the baseline is above the level of the eluent.[3] Cover the chamber and allow the eluent to run to ~1 cm from the top.

  • Visualize and Document: Remove the plate, mark the solvent front, and allow the solvent to evaporate completely. Visualize the plate using the methods described in Section 5. Circle all visible spots with a pencil and record the appearance in a lab notebook, or take a photograph.

  • Interpret the Results:

    • t = 0: At the beginning of the reaction, you should see a strong spot in the "SM" lane and the "R" lane at the same Rf. The "Co" spot should appear as a single, intense spot.

    • Reaction in Progress: As the reaction proceeds, the spot corresponding to the starting material in the "R" lane will diminish in intensity, and a new spot (the product) will appear, typically at a different Rf value.

    • Reaction Completion: The reaction is generally considered complete when the starting material spot is no longer visible in the "R" lane.[1]

Visual Workflow for Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Prepare & Equilibrate TLC Chamber B 2. Prepare TLC Plate (Draw Baseline, Mark Lanes) A->B C 3. Prepare Samples (SM Ref, Reaction Aliquot) B->C D 4. Spot Plate (SM | Co-spot | Reaction) C->D E 5. Develop Plate in Chamber D->E F 6. Dry Plate & Mark Solvent Front E->F G 7. Visualize Spots (UV Light, Chemical Stain) F->G H 8. Calculate Rf Values G->H I 9. Interpret Results (SM Consumed? Product Formed?) H->I

Caption: Standard workflow for monitoring a chemical reaction using TLC.

Visualization Techniques for Phenyl N-Hydroxycarbamates

Effective visualization is key to interpreting a TLC plate. A multi-step approach, starting with non-destructive methods, is always recommended.[18]

Non-Destructive Method: UV Light

The presence of the phenyl group in phenyl N-hydroxycarbamates makes them UV-active. Most commercial TLC plates contain a fluorescent indicator (e.g., F₂₅₄) that glows green under short-wave UV light (254 nm).[18] Compounds that absorb UV light will quench this fluorescence and appear as dark purple or black spots.[19] This should always be the first method of visualization as it is non-destructive and allows for subsequent chemical staining.[18]

Destructive Methods: Chemical Stains

After UV visualization, chemical stains can be used to visualize UV-inactive compounds or to provide secondary confirmation. These methods are destructive, meaning the plate cannot be used further.

The following table details stains particularly relevant to the N-hydroxycarbamate functional group.

Stain Preparation Procedure Target & Expected Result
Potassium Permanganate (KMnO₄) Dissolve 1.5g KMnO₄, 10g K₂CO₃, and 0.125g NaOH in 200mL of water.[20]Dip the plate in the solution and gently warm with a heat gun.General Oxidizable Groups. The N-hydroxy group is susceptible to oxidation. Positive spots appear as yellow/brown on a purple background.[18]
Furfural/Sulfuric Acid Solution I: 1% furfural in acetone. Solution II: 10% sulfuric acid in acetone.Spray the plate with Solution I, followed by Solution II. Heat may be required.Specific for Carbamate Esters. This is a highly specific stain for the target class of molecules.[21]
Phosphomolybdic Acid (PMA) 10% solution of phosphomolybdic acid in ethanol.[20]Dip the plate and heat strongly with a heat gun until spots appear.General Purpose. Visualizes a wide variety of functional groups, typically as green or blue spots on a yellow-green background.[18]
Picryl Chloride 0.5-1.5% solution of picryl chloride in ethanol.Spray the plate, then expose it to ammonia vapor.Specific for Hydroxylamines. This stain can specifically detect the N-hydroxy moiety.[22]
Visualizing TLC Separation

Caption: Example of a developed TLC plate showing product formation.

Troubleshooting Common TLC Problems

Problem Possible Cause(s) Solution(s)
All spots remain on the baseline. Eluent is not polar enough.Increase the polarity of the eluent (e.g., add more EtOAc or a small amount of MeOH).
All spots are at the solvent front. Eluent is too polar.Decrease the polarity of the eluent (e.g., add more hexanes).
Spots are elongated or "streaking". Sample is too concentrated; Compound is highly acidic/basic; Poor interaction with silica.Dilute the sample before spotting; Add a small amount (0.5-1%) of acetic acid (for acids) or triethylamine (for bases) to the eluent.
No spots are visible under UV light. Compound is not UV-active.Use a chemical stain, such as potassium permanganate or PMA, which are general-purpose stains.[18][20]
Rf values are not reproducible. TLC chamber was not saturated; Eluent composition changed due to evaporation.Always use a saturated chamber with a lid; Use fresh eluent for each run.[2]

Conclusion

Thin-Layer Chromatography is an indispensable technique for monitoring the progress of phenyl N-hydroxycarbamate reactions. Its simplicity and speed provide the real-time feedback necessary for efficient synthetic chemistry. By systematically developing an appropriate mobile phase and employing a combination of UV and specific chemical visualization methods, researchers can gain clear and reliable insights into their reaction's progress. This mastery of TLC not only saves time and resources but also leads to higher purity compounds, a critical factor in the fields of medicinal chemistry and drug development.

References

  • Title: 2.3F: Visualizing TLC Plates Source: Chemistry LibreTexts URL: [Link]

  • Title: Monitoring Reactions by TLC Source: Washington State University URL: [Link]

  • Title: TLC Visualization Reagents Source: EPFL (École polytechnique fédérale de Lausanne) URL: [Link]

  • Title: Thin Layer Chromatography: A Complete Guide to TLC Source: Chemistry Hall URL: [Link]

  • Title: Thin Layer Chromatography (TLC) Source: University of California, Los Angeles (UCLA) Chemistry URL: [Link]

  • Title: Video: Thin Layer Chromatography: Principle, Procedure, Applications Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: 2.3B: Uses of TLC Source: Chemistry LibreTexts URL: [Link]

  • Title: Thin Layer Chromatography Source: Chemistry LibreTexts URL: [Link]

  • Title: Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method Source: ResearchGate URL: [Link]

  • Title: The synthesis and some reactions of N-hydroxycarbamates Source: Journal of the Chemical Society C: Organic URL: [Link]

  • Title: Chromatography: Solvent Systems for TLC Source: University of Rochester Chemistry URL: [Link]

  • Title: Dyeing Reagents for Thin-Layer and Paper Chromatography Source: The Sarpong Group, UC Berkeley URL: [Link]

  • Title: 2.3C: The Retention Factor Source: Chemistry LibreTexts URL: [Link]

  • Title: 2.27: Thin Layer Chromatography (TLC) of Drugs Source: Medicine LibreTexts URL: [Link]

  • Title: Pharmaceutical Applications of TLC Source: Chromatography Today URL: [Link]

  • Title: Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Understanding Rf Values in Chromatography: A Step-by-Step Guide Source: Oreate AI Blog URL: [Link]

  • Title: Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates Source: Thieme Connect URL: [Link]

  • Title: Magic Formulas: TLC Stains Source: University of Rochester Chemistry URL: [Link]

  • Title: Applications of Thin Layer Chromatography Source: News-Medical.Net URL: [Link]

  • Title: How To: Monitor by TLC Source: University of Rochester Chemistry URL: [Link]

  • Title: Paper and Thin Layer Chromatography Rf Values Source: YouTube URL: [Link]

  • Title: TLC Staining solutions Source: Org Prep Daily URL: [Link]

  • Title: Understanding the capabilities of thin-layer chromatography (TLC) Source: Pharmaceutical Technology URL: [Link]

  • Title: Visualizing a TLC plate Source: YouTube URL: [Link]

  • Title: How To Choose The Best Eluent For Thin Layer Chromatography (TLC) Source: ALWSCI Blog URL: [Link]

  • Title: Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media Source: ResearchGate URL: [Link]

  • Title: How can I select a solvent system for highly polar compounds to elute in TLC and run column? Source: ResearchGate URL: [Link]

  • Title: Thin Layer Chromatography Source: University of Toronto Scarborough URL: [Link]

  • Title: TLC Visualization Methods Source: Labster Theory Pages URL: [Link]

  • Title: Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues Source: PubMed URL: [Link]

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Method

scale-up synthesis of substituted phenyl N-hydroxycarbamates

Application Note & Protocol Guide Topic: Scale-Up Synthesis of Substituted Phenyl N-Hydroxycarbamates Audience: Researchers, scientists, and drug development professionals. Abstract Substituted phenyl N-hydroxycarbamates...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Scale-Up Synthesis of Substituted Phenyl N-Hydroxycarbamates

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted phenyl N-hydroxycarbamates are pivotal structural motifs in medicinal chemistry and materials science, often serving as key intermediates for biologically active compounds and specialized polymers. Transitioning their synthesis from laboratory-scale discovery to pilot- or industrial-scale production presents significant challenges related to process safety, reaction efficiency, and product purity. This guide provides a comprehensive overview of robust synthetic strategies amenable to scale-up, with a focus on the underlying chemical principles, critical process parameters, and rigorous safety protocols. We present detailed, field-proven methodologies, emphasizing the zinc-mediated reductive carbamoylation of nitroarenes, a cost-effective and versatile route. This document is intended to equip researchers and process chemists with the necessary knowledge to confidently and safely scale the production of this important class of molecules.

Introduction: The Significance of Phenyl N-Hydroxycarbamates

N-hydroxycarbamates are a subclass of carbamates distinguished by a hydroxyl group attached to the nitrogen atom. This unique functionality imparts distinct chemical properties, rendering them valuable as versatile synthetic intermediates. In the pharmaceutical industry, they are precursors to hydroxamic acids, a class of compounds known to be potent inhibitors of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are key targets in cancer and anti-inflammatory drug development[1]. Furthermore, the N-O bond within their structure can be strategically cleaved or rearranged, providing access to other important functionalities[2]. The phenyl substitution allows for fine-tuning of electronic and steric properties, making these molecules highly adaptable for various applications.

However, the very features that make them synthetically useful—namely the presence of a reactive N-O bond and their synthesis from energetic starting materials like nitroaromatics—necessitate a careful and well-understood approach when moving beyond the benchtop.

Strategic Approaches to Synthesis: A Comparative Analysis

Several synthetic routes to phenyl N-hydroxycarbamates have been established. The choice of strategy for scale-up depends critically on factors such as starting material cost and availability, atom economy, safety profile, and the desired substitution pattern on the aromatic ring.

Route A: Reductive Carbamoylation of Nitroarenes

This is arguably one of the most economical and common routes, utilizing readily available and inexpensive substituted nitroarenes as starting materials. The core transformation involves the partial reduction of the nitro group to an N-aryl hydroxylamine, which is then trapped in situ by a chloroformate or a related carbonyl source.

  • Mechanism: The reduction is typically achieved using a metal reductant, such as zinc powder, in the presence of an ammonium salt (e.g., NH₄Cl) which acts as a proton source and moderates the reactivity[3]. The nitro group is reduced in a stepwise fashion through nitroso and hydroxylamine intermediates. To prevent over-reduction to the corresponding aniline, the highly nucleophilic N-aryl hydroxylamine intermediate is immediately acylated by an electrophile present in the reaction mixture. This one-pot approach is highly efficient as it avoids the isolation of the often-unstable N-aryl hydroxylamine[3][4].

  • Advantages:

    • Cost-Effective: Utilizes cheap and abundant nitroarenes.

    • Efficiency: A one-pot, two-step process often avoids intermediate purification[3].

    • Versatility: Tolerant of a wide range of substituents on the nitroarene[3].

  • Scale-Up Challenges:

    • Exothermicity: The reduction of nitro groups is highly exothermic. Careful control of reagent addition rates and efficient heat dissipation are paramount to prevent thermal runaways[5].

    • Stoichiometry: Precise control over the amount of reducing agent is needed to minimize the formation of the aniline byproduct[6].

    • Mass Transfer: In heterogeneous reactions involving zinc powder, efficient stirring is crucial to ensure consistent reaction rates.

Route B: Acylation of Pre-formed N-Aryl Hydroxylamines

This strategy involves the synthesis and isolation of the N-aryl hydroxylamine first, followed by a separate acylation step.

  • Mechanism: An N-aryl hydroxylamine is treated with a suitable acylating agent, such as a phenyl chloroformate, in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl generated[7][8].

  • Advantages:

    • Decoupled Steps: Allows for the purification of the hydroxylamine intermediate, potentially leading to a cleaner final product.

    • Milder Conditions: The acylation step itself is typically less energetic than the nitro reduction.

  • Scale-Up Challenges:

    • Intermediate Instability: N-aryl hydroxylamines can be thermally unstable and prone to disproportionation or rearrangement. Their isolation and storage on a large scale can be hazardous[5].

    • Additional Unit Operations: Requires an extra synthesis and isolation step, increasing process time and cost.

Route C: "Phosgene-Free" Carbonyl Sources

Growing safety and environmental concerns have driven the development of alternatives to highly toxic and corrosive chloroformates (which are often derived from phosgene)[9]. Dialkyl or diphenyl carbonates represent a safer alternative.

  • Mechanism: The N-hydroxycarbamate is formed by reacting hydroxylamine or an N-aryl hydroxylamine with a carbonic acid diester (e.g., diphenyl carbonate) in the presence of a base[9][10].

  • Advantages:

    • Enhanced Safety: Avoids the use of chloroformates, significantly improving the process safety profile[9].

  • Scale-Up Challenges:

    • Reactivity: Carbonates are generally less reactive than chloroformates, potentially requiring higher temperatures or longer reaction times, which must be balanced against product stability[9].

    • Byproduct Removal: The alcohol or phenol byproduct (e.g., phenol from diphenyl carbonate) must be efficiently removed.

Workflow & Mechanistic Overview

The overall process for the scale-up synthesis via the preferred reductive carbamoylation route is depicted below. This workflow emphasizes critical control points and decision gates essential for a safe and reproducible manufacturing process.

G cluster_prep Phase 1: Preparation & Staging cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Work-up & Isolation cluster_analysis Phase 4: Final Analysis P1 Raw Material Qualification (Nitroarene, Zn, Chloroformate) P2 Reactor Inerting (Nitrogen/Argon Purge) P1->P2 R1 Charge Reactor: Solvent, Nitroarene, NH4Cl P2->R1 R2 Cool to 0-5 °C R1->R2 R3 Controlled Addition of Phenyl Chloroformate R2->R3 R4 Controlled Addition of Zinc Powder (Portion-wise) R3->R4 R5 Reaction Monitoring (IPC) (TLC/HPLC for disappearance of SM) R4->R5 W1 Reaction Quench & Filtration of Zn Salts R5->W1 W2 Phase Separation (Aqueous vs. Organic) W1->W2 W3 Solvent Swap / Concentration W2->W3 W4 Product Crystallization W3->W4 W5 Filtration & Drying W4->W5 A1 Final Product QC (NMR, HPLC, Assay, m.p.) W5->A1 A2 Release or Further Processing A1->A2

Caption: General workflow for scale-up synthesis.

The mechanism for the one-pot reductive acylation highlights the critical in situ trapping of the hydroxylamine intermediate.

Caption: Reaction pathway for reductive carbamoylation.

Critical Scale-Up & Safety Considerations

Scaling chemical reactions is not a linear process; variables that are negligible at the lab scale can become process-defining at the pilot scale[11].

  • Thermal Hazard Analysis: The reduction of aromatic nitro compounds is a high-energy process. A thorough thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is mandatory. This analysis will determine the heat of reaction (ΔHrxn), the maximum temperature of the synthesis reaction (MTSR), and the potential for thermal runaway. The accumulation of unreacted zinc and/or chloroformate during slow addition phases must be considered a credible deviation scenario.

  • Hydroxylamine Stability: While the preferred protocol avoids isolating the N-aryl hydroxylamine, process deviations could lead to its accumulation. N-aryl hydroxylamines can be unstable, and their decomposition can be exothermic[5]. Furthermore, the hydroxylamine reagents themselves, particularly in concentrated or base form, are known to be hazardous and can decompose violently if heated or contaminated[12][13]. All operations should be conducted at the lowest practical temperature.

  • Reagent Addition & Control: On a large scale, reagents must be added slowly and sub-surface to ensure rapid mixing and to maintain strict temperature control within the reactor[11]. For the zinc reduction, portion-wise addition of the solid zinc powder is often preferable to a single charge, as it allows for better management of the reaction rate and exotherm.

  • Work-up and Purification:

    • Filtration: Filtration of zinc salts after the reaction can be slow. The use of a filter aid (e.g., Celite®) may be necessary. Ensure the filter cake is washed thoroughly with solvent to maximize yield.

    • Phase Splits: In large glass-lined steel reactors, phase separations can be slow and rag layers (emulsions) can form. Allowing adequate settling time is crucial.

    • Crystallization: This is the preferred method for purification at scale. A well-designed crystallization process (e.g., cooling crystallization with an anti-solvent) is key to achieving high purity and good crystal form, which aids in filtration and drying.

Detailed Scale-Up Protocol: Phenyl N-(4-chlorophenyl)-N-hydroxycarbamate

This protocol is adapted from established literature procedures[3] and is designed for a 1-mole scale, suitable for a pilot plant setting.

Materials & Equipment:

Reagent/EquipmentQuantity/SpecificationSupplier/TypeNotes
1-Chloro-4-nitrobenzene157.55 g (1.0 mol)≥99% PurityStarting Material (SM)
Phenyl Chloroformate172.2 g (1.1 mol)≥98% PurityAcylating Agent
Zinc Powder130.8 g (2.0 mol)<10 micron, activatedReducing Agent
Ammonium Chloride58.8 g (1.1 mol)ACS GradeProton Source
Tetrahydrofuran (THF)2.0 LAnhydrousSolvent
Deionized Water1.0 L-Solvent
Ethyl Acetate (EtOAc)3.0 L-Extraction Solvent
Sodium BicarbonateSaturated Solution-Quench/Wash
BrineSaturated NaCl-Wash
Magnesium SulfateAnhydrous-Drying Agent
10 L Jacketed ReactorGlass-Lined Steel-With overhead stirrer, thermocouple, and addition funnel

Procedure:

  • Reactor Preparation:

    • Ensure the 10 L reactor is clean, dry, and has been purged with nitrogen for at least 30 minutes to establish an inert atmosphere.

    • Start the overhead stirrer at a moderate speed (e.g., 150 RPM).

  • Charging Reagents:

    • Charge the reactor with 1-chloro-4-nitrobenzene (157.55 g), ammonium chloride (58.8 g), THF (2.0 L), and deionized water (1.0 L).

    • Begin cooling the reactor jacket to achieve an internal batch temperature of 0-5 °C.

  • Acylation:

    • Once the batch temperature is stable at 0-5 °C, add the phenyl chloroformate (172.2 g) via the addition funnel over a period of 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition.

    • Rinse the addition funnel with a small amount of THF (50 mL) and add it to the reactor.

  • Reduction:

    • Begin adding the zinc powder (130.8 g) portion-wise (e.g., in 10 equal portions of ~13 g) over 2-3 hours.

    • CRITICAL: Monitor the internal temperature closely. Each addition of zinc will cause an exotherm. Do not add the next portion until the temperature has returned to the 0-5 °C range. The rate of addition is dictated by the cooling capacity of the reactor.

  • Reaction Monitoring (In-Process Control - IPC):

    • After the final zinc addition, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

    • Take a small sample from the reaction mixture. Quench it with saturated NaHCO₃ solution and extract with ethyl acetate. Analyze the organic layer by TLC or HPLC to confirm the complete consumption of the 1-chloro-4-nitrobenzene starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, filter the reaction mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the filter cake with THF (2 x 250 mL).

    • Transfer the combined filtrate to a larger vessel or reactor equipped for liquid-liquid extraction.

    • Add ethyl acetate (1.5 L) and separate the layers.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 1 L), deionized water (1 L), and brine (1 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to a volume of approximately 500 mL.

  • Crystallization and Drying:

    • The concentrated solution should begin to show crystal formation. Cool the solution slowly to 0-5 °C and hold for 4-6 hours to maximize crystallization.

    • Collect the solid product by filtration, washing the cake with a small amount of cold heptane to remove residual soluble impurities.

    • Dry the product in a vacuum oven at 40 °C until a constant weight is achieved.

    • Expected Yield: 70-80%. Product: White to off-white solid.

Analytical Characterization

Rigorous analysis is required to release the final product.

Analysis TypePurposeTypical Expected Results
HPLC Purity assessment and quantification of impurities (e.g., starting material, aniline byproduct).>98% Purity
¹H NMR Structural confirmation.Spectra consistent with the proposed structure.
¹³C NMR Structural confirmation.Spectra consistent with the proposed structure.
Mass Spec (MS) Confirmation of molecular weight.[M+H]⁺ or [M+Na]⁺ corresponding to C₁₃H₁₀ClNO₃.
Melting Point Identity and purity check.Sharp melting point consistent with literature values.

High-performance liquid chromatography (HPLC) is particularly well-suited for in-process control and final purity analysis of N-hydroxycarbamates, often utilizing a C18 column with a gradient elution of acetonitrile and water[14].

Conclusion

The is a challenging yet achievable endeavor. The zinc-mediated reductive carbamoylation of nitroarenes offers an economical and efficient pathway, but its successful implementation at scale hinges on a profound understanding and control of reaction thermodynamics and kinetics. A "safety-first" mindset, supported by thorough process hazard analysis, is non-negotiable. By following the structured workflow, detailed protocols, and critical considerations outlined in this guide, researchers and drug development professionals can navigate the complexities of scaling this important transformation, enabling the reliable production of these valuable chemical building blocks.

References

  • Ube Industries (1994).
  • Ube Industries (1994).
  • Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 346-350. [Link]

  • Aitken, R. A., et al. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank, 2023(3), M1673. [Link]

  • Li, Y., et al. (2015). A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. Organic Letters, 17(10), 2494–2497. [Link]

  • Boyland, E., & Nery, R. (1965). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society (Resumed), 3141. [Link]

  • Organic Chemistry Portal. Hydroxylamine synthesis by oxidation. [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

  • Reva, I., & Wu, Y. (2025). Preparation and Photochemistry of Hydroxy Isocyanate. The Journal of Physical Chemistry A. [Link]

  • Perjesi, P., & Foldesi, A. (2001). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates. Molecules, 6(1), 66-71. [Link]

  • LeBlond, C. R., & Blackmond, D. G. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Accounts of Chemical Research, 47(11), 3178–3188. [Link]

  • O'Reilly, E., et al. (2023). Hydroxamic acids, N-hydroxycarbamates and N-hydroxyureas as nitroso... European Journal of Organic Chemistry. [Link]

  • Corma, A., & Serna, P. (2006). Selective Synthesis of N-Aryl Hydroxylamines by the Hydrogenation of Nitroaromatics Using Supported Platinum Catalysts. Angewandte Chemie International Edition, 45(44), 7453-7455. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums. Organic Process Research & Development, 10(4), 834-840. [Link]

  • Sharma, P., et al. (2014). Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone. Organic Process Research & Development, 18(12), 1802-1806. [Link]

  • Agrawal, N., & Mishra, P. (2012). Methods for Hydroxamic Acid Synthesis. Mini-Reviews in Medicinal Chemistry, 12(12), 1229-1243. [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • Ordon, M., et al. (2013). Aminolysis of phenyl N-phenylcarbamate via an isocyanate intermediate: theory and experiment. The Journal of Physical Chemistry A, 117(26), 5434-5445. [Link]

  • Stanford Environmental Health & Safety (2023). Scale Up Safety. [Link]

  • Wang, H., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(7), 1083. [Link]

  • Shodex (Asahi Kasei). Analysis Method of N-Methylcarbamates. [Link]

  • U.S. Department of Energy (1999). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Selective Nitroarene Reduction

From the Desk of the Senior Application Scientist Welcome to the technical support center for nitroarene reductions. As researchers and developers, we frequently leverage the nitro-to-amine transformation, a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for nitroarene reductions. As researchers and developers, we frequently leverage the nitro-to-amine transformation, a cornerstone of modern synthesis. However, the true challenge often lies not in achieving full reduction, but in mastering the control required to halt the reaction at valuable intermediates like N-aryl hydroxylamines or nitrosoarenes. Over-reduction to the thermodynamically stable aniline is a common and frustrating issue that can derail a synthetic campaign.

This guide is designed to move beyond simple protocols. It provides a framework for understanding the mechanistic nuances of nitroarene reduction, enabling you to troubleshoot effectively and design experiments with precision. We will explore the causality behind common failures and provide actionable strategies to prevent the over-reduction of your nitroarenes.

Understanding the Reduction Pathway: The Root of Over-Reduction

The reduction of a nitroarene to an aniline is not a single event but a stepwise process involving the transfer of six electrons. Over-reduction occurs when the reaction conditions are too harsh or not selective enough to allow for the isolation of the desired intermediate. The generally accepted pathway proceeds through nitroso and hydroxylamine intermediates.

The key to preventing over-reduction is to select conditions that favor the formation of one of these intermediates and, crucially, are mild enough to prevent its subsequent conversion to the aniline.

Nitroarene_Reduction_Pathway cluster_0 Reaction Pathway cluster_1 Common Side Products ArNO2 Nitroarene (Ar-NO₂) ArNO Nitrosoarene (Ar-N=O) ArNO2->ArNO +2e⁻, +2H⁺ -H₂O ArNHOH Aryl Hydroxylamine (Ar-NHOH) ArNO->ArNHOH +2e⁻, +2H⁺ Azo Azoxy/Azo Compound (Ar-N=N(O)-Ar) ArNO->Azo + ArNHOH (Condensation) ArNH2 Aniline (Ar-NH₂) ArNHOH->ArNH2 +2e⁻, +2H⁺ -H₂O

Figure 1: Stepwise reduction of a nitroarene. The aryl hydroxylamine is a key intermediate that can be isolated or rapidly reduced to the final aniline product.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation (H₂/Pd/C) always yields the aniline. How can I stop it at the hydroxylamine stage?

This is the most common scenario. Standard palladium on carbon (Pd/C) is extremely efficient at catalyzing the full six-electron reduction.[1][2] To prevent over-reduction, you must decrease the catalyst's activity or block the active sites after the desired intermediate is formed. This can be achieved by:

  • Catalyst Modifiers/Inhibitors: Adding compounds like dimethyl sulfoxide (DMSO) or 4-(dimethylamino)pyridine (DMAP) can enhance selectivity for the hydroxylamine.[3][4][5] These molecules are thought to competitively adsorb on the catalyst surface, preventing the hydroxylamine product from re-adsorbing and being further reduced.[3][5]

  • Alternative Catalysts: Platinum-based catalysts (e.g., Pt/C) often show higher selectivity for hydroxylamine formation compared to palladium.[3][4] Rhodium on carbon has also been used effectively.[6]

  • Precise Monitoring: Carefully monitoring hydrogen uptake is critical. The theoretical amount of H₂ for hydroxylamine formation is 2 moles per mole of nitroarene. Terminating the reaction at this point is key.[4]

Q2: Are N-aryl hydroxylamines stable? What are the best practices for handling and purification?

N-aryl hydroxylamines are often thermally labile and sensitive to oxidation. They can disproportionate or rearrange, especially under acidic or heated conditions.

  • Handling: It is often best to use the hydroxylamine in situ in a subsequent reaction without isolation. If isolation is necessary, work at low temperatures and avoid prolonged exposure to air or acid.

  • Purification: Chromatographic purification can be challenging due to instability on silica gel.[7] If required, perform it quickly at low temperatures. In many cases, simple filtration of the catalyst followed by use of the crude solution is the most effective strategy.[7][8]

Q3: Besides catalytic hydrogenation, what other methods can I use for selective reduction?

Several methods avoid the high activity of catalytic hydrogenation:

  • Metal Reductions in Neutral Conditions: Using zinc dust with aqueous ammonium chloride is a classic and effective method for preparing aryl hydroxylamines.[6] This avoids the strongly acidic conditions of reagents like Sn/HCl or Fe/HCl, which drive the reaction to the aniline.[9]

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine in the presence of a catalyst (e.g., Raney Nickel or Rh/C) at controlled, low temperatures (0-10 °C) can be very selective.[6]

  • Specific Hydride Reagents: While strong hydrides like LiAlH₄ are generally unsuitable for aromatic systems (often leading to azo compounds), other systems can be tailored.[2] For instance, the use of ammonia-borane (NH₃BH₃) with a silver/titania catalyst has been shown to be highly selective for N-aryl hydroxylamines, whereas the same catalyst with NaBH₄ yields the aniline.[7][8][10]

Q4: I am seeing significant amounts of azo or azoxy byproducts. What causes this?

Azo and azoxy compounds typically form from a condensation reaction between the nitrosoarene and aryl hydroxylamine intermediates, especially under basic or neutral conditions.[11]

  • Cause: This side reaction is common when using certain reducing agents like metal hydrides (e.g., LiAlH₄) with nitroarenes.[2][6]

  • Prevention: Ensure efficient and rapid reduction of the intermediates. If using catalytic hydrogenation, ensure good mixing and sufficient hydrogen pressure to favor the hydrogenation pathway over the condensation pathway. When using other reagents, carefully controlling stoichiometry and temperature is crucial.

Troubleshooting Guide

Problem/Observation Underlying Cause & Scientific Rationale Recommended Action & Troubleshooting Steps
Reaction proceeds directly to aniline with no detectable intermediate. The catalyst/reagent system is too active. Standard H₂ with Pd/C or Pt/C without modifiers has a very low activation barrier for the reduction of the hydroxylamine intermediate.[2]1. Add a Modifier: Introduce an inhibitor like DMSO or DMAP to the reaction.[3][5] 2. Change Catalyst: Switch from Pd/C to Pt/C, which is often inherently more selective.[3] 3. Lower Temperature: Reduce the reaction temperature significantly (e.g., to 0-20 °C) to slow the rate of the second reduction step.[4] 4. Use Transfer Hydrogenation: Employ a milder hydrogen source like hydrazine hydrate at low temperatures.[6]
Low yield of hydroxylamine; reaction stalls or is incomplete. Insufficient reducing power or catalyst deactivation. The chosen conditions may be too mild for the specific substrate, or the catalyst may be poisoned by starting materials or intermediates.1. Increase Catalyst Loading: Incrementally increase the catalyst weight percent. 2. Increase H₂ Pressure: For catalytic hydrogenations, a moderate increase in pressure can improve the rate without compromising selectivity. 3. Change Solvent: Ensure the substrate and intermediates are fully soluble. Protic solvents like ethanol or methanol are often effective.[10] 4. Check Reagent Quality: Ensure reducing agents like zinc dust are fresh and active.
Product decomposes during workup or purification. N-aryl hydroxylamines are inherently unstable. Exposure to heat, oxygen, or acidic surfaces (like silica gel) can lead to degradation, disproportionation, or rearrangement.[7][8]1. Use In Situ: The most robust solution is to use the filtered reaction mixture directly in the next step without full isolation. 2. Cold Workup: Perform all extractions and filtrations at low temperatures (0-5 °C). 3. Avoid Chromatography: If possible, purify by crystallization from a suitable solvent system. If chromatography is unavoidable, use a neutral support like alumina or deactivated silica gel and elute quickly.
Reaction is not reproducible between batches. Minor variations in reaction parameters can have a large impact on selectivity. Catalyst activity can vary between batches, and precise temperature control is critical. Reaction monitoring is also key.1. Standardize Catalyst: Use the same batch of catalyst for related experiments. 2. Precise Temperature Control: Use a cryostat or a well-controlled ice bath rather than relying on ambient temperature.[4] 3. Implement PAT: Use Process Analytical Technology (PAT) like in situ IR or HPLC to monitor the disappearance of starting material and the appearance of intermediates and product, rather than relying solely on time.[12]

Featured Protocol: Selective Pt/C-Catalyzed Hydrogenation using DMAP

This protocol is adapted from methodologies demonstrating the use of 4-(dimethylamino)pyridine (DMAP) as a highly effective additive for promoting the selective hydrogenation of nitroarenes to N-arylhydroxylamines.[5] The DMAP serves a dual function: it facilitates the heterolytic cleavage of H₂ and competitively adsorbs to the catalyst surface, preventing the product from being over-reduced.[3][5]

Experimental_Workflow cluster_setup 1. Reactor Setup & Charging cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Analysis A Charge autoclave with: - Nitroarene (1.0 eq) - Pt/C (e.g., 5 wt%) - DMAP (0.1 eq) - Solvent (e.g., THF) B Add magnetic stir bar A->B C Seal the reactor B->C D Purge reactor with N₂ (3x) E Purge reactor with H₂ (3x) D->E F Pressurize with H₂ (e.g., 1.0 MPa) E->F G Set temperature (e.g., 30°C) and stir F->G H Monitor reaction (HPLC, H₂ uptake) G->H I Cool reactor and vent H₂ J Filter mixture to remove Pt/C catalyst I->J K Analyze filtrate by HPLC/NMR to determine conversion & selectivity J->K L Use solution directly for next step or proceed to careful isolation K->L

Figure 2: General workflow for selective catalytic hydrogenation.

Materials & Equipment:

  • High-pressure autoclave with magnetic stirring and temperature control

  • Nitroarene substrate (e.g., o-chloronitrobenzene)

  • 5 wt% Platinum on Carbon (Pt/C)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Solvent (e.g., Tetrahydrofuran, THF)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • HPLC for reaction monitoring

Step-by-Step Procedure:

  • Reactor Charging: In a high-pressure autoclave, add the nitroarene (e.g., 1.0 g), 5 wt% Pt/C (e.g., 10 mg), DMAP (e.g., 0.078 g, ~0.1 eq), and THF (e.g., 20 mL).[5] Add a magnetic stir bar.

  • Inerting: Seal the autoclave. Purge the system by pressurizing with nitrogen and then venting. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Hydrogenation Setup: Purge the system with hydrogen gas in the same manner (pressurize/vent) three times.[5] Finally, pressurize the reactor to the desired pressure (e.g., 1.0 MPa).

  • Reaction: Set the desired reaction temperature (e.g., 30 °C) and begin vigorous stirring. The reaction start is typically marked by the onset of hydrogen uptake.

  • Monitoring: The reaction is exothermic and requires careful monitoring.[12] Periodically (e.g., every 15-30 minutes), take a small aliquot of the reaction mixture, filter it through a syringe filter to remove the catalyst, and analyze by HPLC to determine the ratio of starting material, hydroxylamine product, and aniline byproduct.[5] Stop the reaction when HPLC analysis shows maximum conversion to the hydroxylamine and minimal formation of the aniline.

  • Workup: Once the reaction is complete, stop the stirring and heating, and cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst. Wash the pad with a small amount of fresh solvent. The resulting clear solution contains the N-aryl hydroxylamine and can often be used directly in subsequent steps.

Self-Validation & Safety:

  • Safety: Nitro group reductions are highly exothermic and can lead to thermal runaway if not properly controlled. Always conduct these reactions with appropriate temperature monitoring and cooling capabilities. Hydrogen is highly flammable; ensure the system is leak-proof and properly vented.[12]

  • Endpoint Determination: The key to success is stopping the reaction at the right time. Rely on analytical data (HPLC is ideal) rather than reaction time alone.[5] Over-shooting the endpoint will irreversibly lead to the aniline.

References

  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 26, 2026, from [Link]

  • Li, H., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Lykakis, I. N., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. National Institutes of Health (NIH). [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 26, 2026, from [Link]

  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Sustainable Energy & Fuels. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved January 26, 2026, from [Link]

  • Fischer, A. (1983). Process for the preparation of arylhydroxylamines.
  • Chen, J., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. National Institutes of Health (NIH). [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction Reagent Guide. Retrieved January 26, 2026, from [Link]

  • Lykakis, I. N., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. ResearchGate. [Link]

  • Lykakis, I. N., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. MDPI. [Link]

Sources

Optimization

Technical Support Center: Purification of Phenyl N-Hydroxycarbamate

Welcome to the technical support center for the purification of phenyl N-hydroxycarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of phenyl N-hydroxycarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to address specific issues, particularly those involving inseparable mixtures.

Introduction: The Challenge of Purifying Phenyl N-Hydroxycarbamate

Phenyl N-hydroxycarbamate is a valuable intermediate in medicinal chemistry and drug development. Its synthesis, often involving the reduction of nitroarenes or the reaction of hydroxylamine derivatives with phenyl chloroformate, can lead to a variety of impurities.[1][2][3][4] The inherent reactivity and potential instability of the N-hydroxycarbamate functional group, especially under basic conditions, further complicate its purification.[5][6]

A significant challenge reported in the literature is the formation of "inseparable mixtures," which often arise from reactions involving phenyl chloroformate.[7] These mixtures typically contain the desired product alongside structurally similar impurities such as N-phenylhydroxylamine and aniline, which can be difficult to resolve using standard purification techniques. This guide provides a systematic approach to tackling these purification challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of phenyl N-hydroxycarbamate in a question-and-answer format.

Recrystallization Issues

Question 1: My recrystallization attempt resulted in an oil, not crystals. What should I do?

Answer:

"Oiling out" is a common problem in recrystallization and typically occurs for one of the following reasons:

  • The boiling point of the solvent is higher than the melting point of your compound. If your compound melts in the hot solvent before it dissolves, it will separate as an oil. To remedy this, choose a solvent with a lower boiling point.

  • The solution is supersaturated with impurities. High concentrations of impurities can depress the melting point of your compound and interfere with crystal lattice formation.

  • The rate of cooling is too rapid. This can prevent the molecules from orienting themselves into a crystal lattice.

Troubleshooting Steps:

  • Re-heat the solution: Add a small amount of additional solvent to the oiled-out mixture and heat until a clear solution is formed.

  • Slow down the cooling process: Ensure the flask is allowed to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can help.[8]

  • Consider a different solvent system: If the problem persists, a different solvent or a mixture of solvents should be used. For a polar compound like phenyl N-hydroxycarbamate, a mixed solvent system like ethanol/water or acetone/water is a good starting point.[9] The compound should be highly soluble in the primary solvent (ethanol or acetone) and sparingly soluble in the anti-solvent (water).

Question 2: My recrystallized product is still impure, with colored contaminants present. How can I improve the purity?

Answer:

Colored impurities often indicate the presence of degradation products or byproducts from the synthesis.

Troubleshooting Steps:

  • Perform a pre-purification step: If the crude material is heavily contaminated, consider a preliminary purification step, such as a silica plug filtration, before recrystallization. This can remove baseline impurities.[10]

  • Use of activated charcoal (with caution): Activated charcoal can be used to remove colored impurities. However, it should be used judiciously with phenolic compounds as it can sometimes introduce new impurities.[9] Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Re-crystallize: A second recrystallization can significantly improve purity.

Chromatography Issues

Question 3: My phenyl N-hydroxycarbamate co-elutes with an impurity during column chromatography on silica gel. How can I improve the separation?

Answer:

Co-elution occurs when the product and an impurity have very similar affinities for the stationary phase and the mobile phase. The most likely co-eluting impurities are N-phenylhydroxylamine and aniline, due to their structural similarities to the product.

Troubleshooting Steps:

  • Optimize the eluent system:

    • Adjust polarity: A common starting point for silica gel chromatography of moderately polar compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Systematically vary the ratio of these solvents to find the optimal separation.

    • Introduce a different solvent: Sometimes, simply changing the polarity is not enough. Introducing a third solvent with different properties, such as dichloromethane or methanol, can alter the selectivity of the separation.

  • Consider a different stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase. For aromatic compounds, a phenyl-functionalized stationary phase in HPLC can offer alternative selectivity through π-π interactions.[11]

  • Employ gradient elution: Instead of using a constant eluent composition (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased, can improve the separation of compounds with similar retention factors.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a phenyl N-hydroxycarbamate synthesis, and how can I detect them?

A1: The most common impurities depend on the synthetic route.

  • From nitrobenzene reduction: The primary impurities are often N-phenylhydroxylamine (from incomplete reduction) and aniline (from over-reduction).[3][13]

  • From reaction with phenyl chloroformate: Unreacted starting materials and side-products from the reaction of hydroxylamine can be present.

Detection:

  • Thin Layer Chromatography (TLC): TLC is an excellent first step to assess the purity of your crude product and to identify potential impurities. Phenyl N-hydroxycarbamate and its likely impurities are aromatic and can be visualized under UV light (254 nm).[14] Stains such as potassium permanganate or p-anisaldehyde can also be used.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. A reverse-phase C18 or phenyl column can be used with a mobile phase such as acetonitrile/water or methanol/water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify and quantify impurities if their signals are resolved from the product's signals.

Q2: Phenyl N-hydroxycarbamate seems to be unstable. What precautions should I take during purification and storage?

A2: N-hydroxycarbamates are known to be susceptible to degradation, particularly under basic conditions.[5] N-phenylhydroxylamine, a common impurity, is also thermally unstable.[17]

Precautions:

  • Avoid strong bases: During workup and purification, avoid using strong bases like sodium hydroxide. If a basic wash is necessary, use a milder base like sodium bicarbonate and minimize contact time. Phenylcarbamates are generally stable in acidic and dilute basic aqueous media for work-up purposes.[6]

  • Keep it cool: Perform purification steps at or below room temperature whenever possible. When concentrating solutions, use a rotary evaporator with a water bath at a moderate temperature.

  • Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is a general guideline for the recrystallization of phenyl N-hydroxycarbamate from a mixed solvent system.

  • Place the crude phenyl N-hydroxycarbamate in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol to dissolve the solid completely.

  • To the hot solution, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

  • Dry the crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a starting point for the purification of phenyl N-hydroxycarbamate on silica gel.

  • Prepare the column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Load the sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elute the column: Start with a low polarity eluent, such as 95:5 hexanes:ethyl acetate.

  • Collect fractions: Collect fractions and monitor them by TLC.

  • Increase polarity (if necessary): If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate).

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >95% (if crude is >80% pure)Scalable, cost-effectiveMay not remove impurities with similar solubility
Column Chromatography >98%High resolution, effective for complex mixturesMore time-consuming, requires more solvent

Visualizations

Logical Flowchart for Purification Strategy

Purification_Strategy Crude_Product Crude Phenyl N-Hydroxycarbamate TLC_Analysis TLC Analysis (UV, Stain) Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Few Spots, Good Separation Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Complex Mixture, Co-elution Purity_Check Purity Check (HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Column_Chromatography Impure Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Purity OK Impurities cluster_synthesis Synthesis & Degradation Pathways Nitrobenzene Nitrobenzene N_Phenylhydroxylamine N-Phenylhydroxylamine (Impurity) Nitrobenzene->N_Phenylhydroxylamine Partial Reduction Phenyl_N_Hydroxycarbamate Phenyl N-Hydroxycarbamate (Product) Aniline Aniline (Impurity) Phenyl_N_Hydroxycarbamate->Aniline Degradation (Basic Conditions) N_Phenylhydroxylamine->Phenyl_N_Hydroxycarbamate Reaction with Phenyl Chloroformate N_Phenylhydroxylamine->Aniline Full Reduction

Caption: Common impurities in phenyl N-hydroxycarbamate synthesis.

References

  • EP0577167A2 - Method of producing an N-hydroxycarbamate compound - Google P
  • n-acetyl-n-phenylhydroxylamine - Organic Syntheses Procedure. (URL: [Link])

  • Phenyl N-hydroxycarbamate | C7H7NO3 | CID 148233 - PubChem. (URL: [Link])

  • Selective Synthesis of N-Aryl Hydroxylamines by the Hydrogenation of Nitroaromatics Using Supported Platinum Catalysts. (URL: [Link])

  • β-PHENYLHYDROXYLAMINE - Organic Syntheses Procedure. (URL: [Link])

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - ResearchGate. (URL: [Link])

  • Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products - PubMed. (URL: [Link])

  • TLC Visualization Reagents - EPFL. (URL: [Link])

  • Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues - PubMed. (URL: [Link])

  • Separation of Phenyl carbamate on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC. (URL: [Link])

  • The synthesis and some reactions of N-hydroxycarbamates - Journal of the Chemical Society C: Organic (RSC Publishing). (URL: [Link])

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (URL: [Link])

  • Recrystallization Issues : r/Chempros - Reddit. (URL: [Link])

  • Getting the Most from Phenyl Stationary Phases for HPLC | LCGC International. (URL: [Link])

  • the preparation of phenylamine (aniline) - Chemguide. (URL: [Link])

  • Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media - ResearchGate. (URL: [Link])

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

  • Visualizing a TLC plate - YouTube. (URL: [Link])

  • One Pot Synthesis of Methyl N Phenyl Carbamate from Aniline, Urea and Methanol. (URL: [Link])

  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed. (URL: [Link])

  • A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - RSC Publishing. (URL: [Link])

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])

  • Recrystallization solvent for boc-L-Phenylalanine : r/Chempros - Reddit. (URL: [Link])

  • Is it normal to obtain 4 spots for phenyl isocyanate on TLC? - ResearchGate. (URL: [Link])

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

  • tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine) - MDPI. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Synthesis of Aryl N-Hydroxycarbamates

Welcome to the technical support center for the synthesis of aryl N-hydroxycarbamates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of aryl N-hydroxycarbamates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common synthetic challenges. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to aryl N-hydroxycarbamates?

A1: The two most common and practical approaches start from either a nitroarene or a pre-formed aryl hydroxylamine.

  • From Nitroarenes: This popular route involves the partial reduction of a nitroarene to an aryl hydroxylamine intermediate, which is then reacted in situ with a chloroformate. A key advantage is avoiding the isolation of the often unstable aryl hydroxylamine.[1][2] Zinc-mediated reductions are frequently employed for this transformation.[1]

  • From Aryl Hydroxylamines: If the aryl hydroxylamine starting material is stable and available, it can be directly reacted with a chloroformate in the presence of a base. This method offers a more direct path but is contingent on the stability of the starting hydroxylamine.

Q2: Why is temperature control so critical during the carbamoylation step?

A2: Temperature control is paramount for achieving selectivity. Aryl hydroxylamines are ambident nucleophiles, possessing two reactive sites: the nitrogen and the oxygen. The nitrogen is generally the more nucleophilic site, but at higher temperatures, the reaction becomes less selective, leading to a significant side reaction—the formation of the N,O-bisprotected carbamate.[1] Conducting the reaction at low temperatures (e.g., -78 °C) significantly favors N-acylation over O-acylation, maximizing the yield of the desired product.[1]

Q3: My aryl N-hydroxycarbamate product seems to be degrading during workup or purification. What's happening?

A3: Aryl N-hydroxycarbamates can be susceptible to degradation, particularly under basic conditions. The degradation can proceed via mechanisms like an E1cB elimination, leading to the formation of phenols/phenolates and other decomposition products such as anilines and azoxybenzenes.[3][4][5] It is crucial to maintain neutral or slightly acidic conditions during aqueous workup and to choose purification methods that avoid prolonged exposure to strong bases.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is the most common and immediate method. Use a suitable solvent system (e.g., ethyl acetate/petroleum ether) to resolve the starting material, the desired N-hydroxycarbamate, and potential byproducts like the N,O-bisprotected species. Staining with potassium permanganate can be effective for visualizing these compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of aryl N-hydroxycarbamates.

Issue 1: Low Yield and Formation of N,O-Bis(carbamoyl)hydroxylamine Byproduct

The most prevalent side reaction is the formation of the N,O-bisprotected product, where both the nitrogen and oxygen atoms of the hydroxylamine have reacted with the chloroformate.

Causality and Mechanism

The aryl hydroxylamine intermediate possesses two nucleophilic centers. While the nitrogen is kinetically favored, the oxygen can also react, especially under conditions that allow for thermodynamic equilibration or when an excess of the electrophile is present.

Visualizing the Reaction Pathways

G SM1 Aryl Hydroxylamine P1 Desired Product (Aryl N-Hydroxycarbamate) SM1->P1 N-Acylation (Kinetically Favored) P2 Side Product (N,O-Bisprotected) SM1->P2 Direct Bis-Acylation (+ 2 eq. R-O-COCl) SM2 Chloroformate (R-O-COCl) P1->P2

Caption: Competing N- and O-acylation pathways.

Troubleshooting & Optimization Protocol

Potential Cause 1: Reaction Temperature is Too High.

  • Solution: Perform the addition of the chloroformate at low temperatures. A starting point of 0 °C is common, but for highly reactive systems or to maximize selectivity, cooling to -78 °C is recommended.[1] This reduces the rate of the competing O-acylation reaction significantly.

Potential Cause 2: Incorrect Stoichiometry or Slow Addition.

  • Solution: Use a slight excess (e.g., 1.1 equivalents) of the chloroformate to ensure full conversion of the starting material, but avoid a large excess which drives the formation of the bis-protected product. Add the chloroformate dropwise to the reaction mixture to maintain a low instantaneous concentration, further favoring mono-acylation.

Potential Cause 3: Inseparable Mixture of Mono- and Bis-protected Products.

  • Solution (The "Trap and Release" Method): A highly effective strategy is to intentionally form the N,O-bisprotected hydroxylamine and then selectively cleave the more labile O-carbamoyl group.[1][2]

    • Formation of Bis-protected Intermediate: Perform the initial reaction using an excess of chloroformate (e.g., 2-3 equivalents) to drive the reaction to the N,O-bisprotected species.[1] This often results in a cleaner reaction profile than trying to stop at the mono-protected stage.

    • Selective Solvolysis: After the initial reaction is complete, remove the solvent. Dissolve the crude mixture in methanol and treat it with one equivalent of a mild base, such as sodium methoxide, at room temperature.[1][2] This selectively cleaves the O-carbamoyl group, yielding the desired N-aryl-N-hydroxy carbamate in high purity and yield (often 89-97%).[1]

ParameterCondition for N-ProtectionCondition for N,O-Bisprotection
Temperature -78 °C to 0 °C0 °C to Room Temperature
Chloroformate Eq. 1.0 - 1.2> 2.0
Post-Reaction Step Direct WorkupSolvolysis (e.g., NaOMe/MeOH)
Issue 2: Over-reduction to Aryl Amine Byproduct

When synthesizing from nitroarenes, the aryl hydroxylamine intermediate can be further reduced to the corresponding aryl amine, a common and often difficult-to-separate byproduct.

Causality and Mechanism

The reduction of a nitro group to an amine is a multi-step process (Nitro -> Nitroso -> Hydroxylamine -> Amine). The hydroxylamine is an intermediate in this pathway. If the reaction conditions are too harsh or the reducing agent is too potent or used in excess, the reduction will proceed past the desired hydroxylamine stage.[6][7]

Troubleshooting Workflow

G Start Problem: Aryl Amine Byproduct Detected Check1 Is the reduction of nitroarene performed in the presence of a chloroformate trapping agent? Start->Check1 Action1 Adopt a one-pot protocol: Add chloroformate to the reaction mixture with the nitroarene and reducing agent (e.g., Zn). Check1->Action1 No Check2 Review Reduction Conditions: - Temperature - Reaction Time - Reducing Agent Equivalents Check1->Check2 Yes End Aryl Hydroxylamine Intermediate Successfully Trapped Action1->End Action2 Reduce temperature (start at 0 °C). Monitor reaction closely by TLC and quench upon consumption of starting material. Titrate reducing agent carefully. Check2->Action2 Action2->End

Caption: Troubleshooting over-reduction to aryl amine.

Optimization Protocol
  • In Situ Trapping: The most robust solution is to perform the reduction in the presence of the chloroformate.[1][2] As the aryl hydroxylamine is formed, it is immediately "trapped" as the more stable carbamate, preventing its further reduction. This one-pot, two-step approach significantly improves yields and simplifies purification.

  • Control of Reducing Agent: When using metal-mediated reductions (e.g., Zn powder), ensure the metal is of good quality. The addition of ammonium chloride can help activate the zinc and buffer the reaction.[1] Avoid overly reactive reducing systems unless conditions are carefully controlled.

  • Catalytic Hydrogenation Modifiers: If using catalytic hydrogenation (e.g., Pt/C), the selectivity can be notoriously difficult to control. The addition of inhibitors, such as dimethyl sulfoxide (DMSO), has been shown to suppress the further hydrogenation of the hydroxylamine to the aniline, thereby increasing selectivity for the desired intermediate.[8]

Issue 3: Product Instability and Degradation

The desired aryl N-hydroxycarbamate is found to decompose during aqueous workup, chromatography, or storage.

Causality and Mechanism

As mentioned in the FAQs, aryl N-hydroxycarbamates are often base-sensitive. The presence of the N-hydroxy group makes the carbamate proton acidic. Deprotonation can initiate an E1cB elimination pathway, especially if the aryl group is electron-withdrawing, leading to cleavage of the C-O bond and formation of a phenolate.[3][4]

Visualizing the Degradation Pathway

G cluster_main Base-Catalyzed Degradation (E1cB Mechanism) A Aryl N-Hydroxycarbamate B Conjugate Base (Anion) A->B + Base (OH⁻) - H₂O C HO-N=C=O Intermediate + Aryl-O⁻ (Phenolate) B->C Elimination (Slow Step) D Final Decomposition Products (Carbonate, NH₃, etc.) C->D Further Decomposition

Caption: Simplified E1cB degradation mechanism.

Stabilization and Purification Protocol
  • Acidic Workup: During the aqueous workup, use a dilute acid wash (e.g., 1M HCl or saturated NH₄Cl solution) to neutralize any remaining base and ensure the product remains protonated and stable.[1]

  • Purification Strategy:

    • Minimize the time the compound spends on silica gel during column chromatography, as silica can be slightly acidic and may cause degradation for very sensitive compounds. Consider using a deactivated silica gel or an alternative stationary phase like alumina.

    • If the product is sufficiently non-polar, rapid filtration through a plug of silica gel may be sufficient, avoiding prolonged contact time on a column.

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C) to prevent long-term degradation.

References

  • Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 346. [Link]

  • Beier, P., Mindl, J., Štěrba, V., & Hanusek, J. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry, 2(4), 569–575. [Link]

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Organic Chemistry Portal. [Link]

  • Lee, J., Jo, H., Kim, M., Lee, S., & Kim, H. (2018). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Molecules, 23(10), 2639. [Link]

  • Astruc, D., Chardac, F. (2001). Limitations and challenges in the purification of recombinant tagged proteins. Biochimie, 83(9), 813-834. [Link]

  • Corma, A., Serna, P. (2006). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Green Chemistry, 8(1), 75-80. [Link]

  • White Rose Research Online. (2022). Highly efficient and selective partial reduction of nitroarenes to N-arylhydroxylamines catalysed by phosphine oxide-decorated p. [Link]

Sources

Optimization

Technical Support Center: Purifying N-Aryl-N-Hydroxy Carbamates by Column Chromatography

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the purification of N-aryl-N-hydroxy carbamates using column chromatography. This class of compounds is pivo...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the purification of N-aryl-N-hydroxy carbamates using column chromatography. This class of compounds is pivotal in the synthesis of various biologically active molecules, yet their purification can present unique challenges due to their specific chemical properties.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when developing a purification protocol for N-aryl-N-hydroxy carbamates.

Q1: What is the recommended stationary phase for purifying N-aryl-N-hydroxy carbamates?

Answer: The standard and most cost-effective choice for the purification of N-aryl-N-hydroxy carbamates is silica gel 60 (particle size 40-63 µm). This has been successfully used for the purification of these compounds following their synthesis.[1]

Expert Insight: The N-hydroxy group and the carbamate moiety introduce polarity, making silica gel, a polar stationary phase, an excellent starting point. However, the N-hydroxy group can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation. If you observe streaking, low recovery, or the appearance of new, unexpected spots during TLC analysis of your column fractions, consider the following:

  • Deactivated Silica Gel: Prepare a slurry of silica gel in your chosen mobile phase and add 1-2% triethylamine (or another volatile base) to neutralize the acidic silanol groups. This is particularly useful if your compound has basic functional groups or is acid-sensitive.

  • Neutral Alumina: As an alternative to silica, neutral alumina can be used. However, be aware that alumina can sometimes catalyze certain reactions, so its compatibility should be tested on a small scale first.

  • Reversed-Phase (C18) Silica: For highly polar N-aryl-N-hydroxy carbamates that are difficult to elute from silica gel even with polar mobile phases, reversed-phase chromatography is a viable alternative.[2][3][4][5] In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) to elute your compounds from the non-polar C18 stationary phase.

Q2: How do I select an appropriate mobile phase (eluent) system?

Answer: The selection of the mobile phase is critical for achieving good separation and should always be guided by prior analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) for your target compound in the range of 0.25-0.35 . This Rf value generally ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.

Step-by-Step Mobile Phase Selection:

  • Start with a binary solvent system. A common and effective starting point for N-aryl-N-hydroxy carbamates is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1]

  • Spot a TLC plate with your crude reaction mixture.

  • Develop the TLC plate in a solvent system of low polarity (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Visualize the plate. If your compound has not moved from the baseline (Rf ≈ 0), increase the proportion of the polar solvent (e.g., 7:3 Hexanes:Ethyl Acetate).

  • Repeat this process, systematically increasing the polarity of the mobile phase until the desired Rf value is achieved.

Recommended Mobile Phase Systems
Polarity of N-Aryl-N-Hydroxy CarbamateRecommended Starting Solvent System (v/v)Notes
Low to Medium Polarity Hexanes/Ethyl Acetate (9:1 to 1:1)A standard system effective for many derivatives. Provides good separation for compounds that are not overly polar.[1]
Medium to High Polarity Dichloromethane/Methanol (99:1 to 9:1)Dichloromethane is a stronger solvent than hexanes, and methanol is a very polar solvent. Use with caution due to methanol's high elution strength.
High Polarity (Reversed-Phase) Water/Acetonitrile (gradient)For compounds that are too polar for normal-phase silica gel. A C18 TLC plate should be used for method development.[2][3]
Q3: How can I visualize N-aryl-N-hydroxy carbamates on a TLC plate?

Answer: Effective visualization is key to monitoring your reaction and purification. Several methods can be employed:

  • UV Light: If the aryl group in your compound is sufficiently chromophoric (contains conjugated pi systems), it will be visible under short-wave (254 nm) UV light as a dark spot on a fluorescent green TLC plate.

  • Potassium Permanganate (KMnO4) Stain: This is a general-purpose oxidizing stain that reacts with many functional groups. Prepare a solution of 1.5 g KMnO4, 10 g K2CO3, and 1.25 mL 10% NaOH in 200 mL of water. Dip the TLC plate in the solution or spray it evenly. Your compound will appear as a yellow or brown spot on a purple background upon gentle heating.

  • p-Anisaldehyde Stain: This stain is useful for detecting a wide range of functional groups. A typical recipe is 135 mL absolute ethanol, 5 mL concentrated sulfuric acid, 1.5 mL glacial acetic acid, and 3.7 mL p-anisaldehyde. After dipping or spraying the plate, heat it with a heat gun until colored spots appear.[6]

Troubleshooting Guide

Even with careful planning, issues can arise during column chromatography. This section provides a systematic approach to diagnosing and solving common problems.

Problem-Solving Workflow

TroubleshootingWorkflow cluster_problem Observed Problem cluster_diagnosis Potential Cause & Solution Problem Identify the Issue Rf_zero Rf = 0 (Stuck on Baseline) Problem->Rf_zero Compound is too polar Rf_one Rf = 1 (Runs with Solvent) Problem->Rf_one Compound is not polar enough Streaking Streaking / Tailing Problem->Streaking Multiple Causes Poor_Sep Poor Separation Problem->Poor_Sep Solvent or Stationary Phase Issue Degradation Low Recovery / New Spots Problem->Degradation Compound Instability Sol_Polarity_Inc Increase Mobile Phase Polarity Rf_zero->Sol_Polarity_Inc Sol_Polarity_Dec Decrease Mobile Phase Polarity Rf_one->Sol_Polarity_Dec Sol_System Change Solvent System (e.g., add DCM/MeOH) Streaking->Sol_System Poor Solubility Deactivate_Silica Use Deactivated Silica (add 1% Et3N) Streaking->Deactivate_Silica Acidic Silica Check_Loading Reduce Sample Load (1-5% of silica weight) Streaking->Check_Loading Overloading Poor_Sep->Sol_System Optimize Eluent Change_Stationary Change Stationary Phase (Alumina, C18) Poor_Sep->Change_Stationary Different Selectivity Degradation->Deactivate_Silica Acid-catalyzed Degradation->Change_Stationary Switch to C18

Caption: A logical workflow for troubleshooting common column chromatography issues.

Issue 1: My compound is not moving from the baseline (Rf = 0).
  • Causality: The mobile phase is not polar enough to displace your highly polar compound from the polar silica gel. The interactions between your compound and the stationary phase are much stronger than the interactions with the mobile phase.[7]

  • Solution: Increase the polarity of your mobile phase. For a hexanes/ethyl acetate system, this means increasing the proportion of ethyl acetate. If you are already using 100% ethyl acetate, you may need to switch to a more polar system, such as dichloromethane/methanol.

Issue 2: My compound is running with the solvent front (Rf ≈ 1).
  • Causality: The mobile phase is too polar. Your compound has a higher affinity for the eluent than for the stationary phase and is therefore not retained on the column.

  • Solution: Decrease the polarity of your mobile phase. For a hexanes/ethyl acetate system, increase the proportion of hexanes.

Issue 3: I am seeing streaks or tailing of my product spot.
  • Causality & Solutions:

    • Compound Degradation: The N-hydroxy group can be sensitive to the acidic nature of silica gel. The streaking may be a result of partial decomposition of the product as it moves down the column.

      • Solution: Use deactivated silica gel by adding 1-2% triethylamine to your eluent. This neutralizes the acidic sites and can significantly improve the chromatography of sensitive compounds.

    • Column Overloading: Too much sample has been loaded onto the column relative to the amount of stationary phase. A general rule of thumb is to load no more than 1-5 g of crude material per 100 g of silica gel.

      • Solution: Reduce the amount of sample loaded onto the column or use a larger column.

    • Poor Solubility: The compound may be sparingly soluble in the chosen mobile phase, causing it to streak as it moves down the column.

      • Solution: Try a different solvent system in which your compound is more soluble, while still maintaining an appropriate Rf.

Issue 4: The separation between my product and impurities is poor.
  • Causality: The chosen mobile phase and stationary phase do not provide sufficient selectivity to resolve the components of your mixture.

  • Solutions:

    • Fine-tune the Mobile Phase: Try adding a third solvent to your mobile phase. Small amounts of solvents like dichloromethane or methanol can sometimes significantly alter the selectivity of the separation.

    • Change the Stationary Phase: If optimizing the mobile phase does not work, the next step is to try a different stationary phase. If you are using silica, consider trying neutral alumina or switching to a reversed-phase C18 column, which offers a completely different separation mechanism.[4][5]

Issue 5: I suspect my N-aryl-N-hydroxy carbamate is decomposing on the column.
  • Signs of Decomposition:

    • Appearance of new spots on TLC analysis of the collected fractions that were not present in the crude material.

    • Significantly lower than expected yield of the purified product.

    • The collected fractions are discolored when the pure compound is known to be colorless.

  • Causality: N-aryl-N-hydroxy carbamates can be susceptible to acid-catalyzed degradation on silica gel. The N-O bond can be labile under these conditions.

  • Preventative Measures:

    • Use Deactivated Silica: As mentioned previously, adding a small amount of a volatile base like triethylamine to the eluent is the most effective way to mitigate acid-catalyzed decomposition.

    • Work Quickly: Do not let the sample sit on the packed column for an extended period before eluting.

    • Keep it Cold: For particularly sensitive compounds, running the column in a cold room or using a jacketed column with cold circulation can help to minimize degradation.

    • Consider Alternative Purification Methods: If column chromatography consistently leads to decomposition, other methods like recrystallization should be considered.[8]

Experimental Protocol: Standard Purification

This protocol outlines a standard procedure for the purification of an N-aryl-N-hydroxy carbamate using silica gel column chromatography.

Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find Rf ~0.3) Column_Prep 2. Prepare Column (Slurry Pack) TLC->Column_Prep Sample_Prep 3. Prepare Sample (Dry Loading) Column_Prep->Sample_Prep Load 4. Load Sample Sample_Prep->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. TLC Fractions Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: A step-by-step workflow for purifying N-aryl-N-hydroxy carbamates.

Step-by-Step Methodology
  • Mobile Phase Selection:

    • Using TLC, determine the optimal solvent system that gives an Rf of 0.25-0.35 for the target compound. For this example, let's assume the optimal system is 7:3 Hexanes:Ethyl Acetate.

  • Column Packing (Slurry Method):

    • Select an appropriate size glass column.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a small layer (approx. 1 cm) of sand.

    • In a beaker, mix silica gel (e.g., 50 g) with the mobile phase to create a free-flowing slurry.

    • Pour the slurry into the column. Use additional mobile phase to rinse all the silica into the column.

    • Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.

    • Add another small layer of sand to the top of the silica bed to prevent disruption during sample loading.

  • Sample Loading (Dry Loading):

    • Dissolve the crude N-aryl-N-hydroxy carbamate (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approx. 2-3 g) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions in test tubes or vials.

    • Maintain a constant level of solvent above the silica bed throughout the elution process.

    • Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate (a few cm per minute).

  • Analysis:

    • Monitor the elution process by spotting every few fractions on a TLC plate.

    • Develop and visualize the TLC plate to identify which fractions contain the pure product.

    • Combine the fractions that contain only the pure N-aryl-N-hydroxy carbamate.

    • Remove the solvent from the combined fractions under reduced pressure to yield the purified compound.

References

  • R. T. Krause. High-performance liquid chromatographic determination of aryl N-methylcarbamate residues using post-column hydrolysis electrochemical detection. Journal of Chromatography A, 1988, 442, 333-343. [Link]

  • T. Haga, K. Nara. Method of producing an N-hydroxycarbamate compound.
  • R. T. Krause. High-performance liquid chromatographic determination of aryl n-methylcarbamate residues using post-column hydrolysis electrochemical detection. Sci-Hub, 1988. [Link]

  • S. R. K. M. Sabbaghan, C. J. Bungard, A. A. Bowers. Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. ACS Omega, 2021, 6(1), 587-593. [Link]

  • u/findus361. Troubleshooting of hydrazine carbamate synthesis. Reddit, 2021. [Link]

  • NIOSH. NMAM METHOD 5601 - ORGANONITROGEN PESTICIDES. CDC, 2016. [Link]

  • T. Liebert, et al. Immobilization of a cellulose carbamate-type chiral selector onto silica gel by alkyne-azide click chemistry for the preparation of chiral stationary chromatography phases. Cellulose, 2017, 24, 1535-1549. [Link]

  • C. Fernandes, et al. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 2021, 26(19), 5849. [Link]

  • Teledyne ISCO. Strategies to Purify Carbohydrate-Based Compounds. Teledyne Labs. [Link]

  • C. Fernandes, et al. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. ResearchGate, 2021. [Link]

  • A. O. Ilvespaa, A. Marxer. The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 1969, 2019-2021. [Link]

  • EPFL. TLC Visualization Reagents. EPFL. [Link]

  • Thermo Fisher Scientific. The Acclaim Carbamate Column—A Superior Solution. cromlab-instruments.es. [Link]

  • S. Han, et al. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. Molecules, 2022, 27(3), 907. [Link]

Sources

Troubleshooting

Phenyl N-hydroxycarbamate in Solution: A Technical Support and Troubleshooting Guide

For researchers, scientists, and drug development professionals, the integrity of experimental compounds is paramount. Phenyl N-hydroxycarbamate and its analogs are valuable reagents and intermediates, but their utility...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of experimental compounds is paramount. Phenyl N-hydroxycarbamate and its analogs are valuable reagents and intermediates, but their utility is often challenged by their inherent instability in solution. This technical support center provides a comprehensive guide to understanding and mitigating the stability issues of phenyl N-hydroxycarbamate, ensuring the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My assay results with phenyl N-hydroxycarbamate are inconsistent. What could be the primary cause?

A significant source of inconsistency arises from the degradation of phenyl N-hydroxycarbamate in solution, particularly under basic or even neutral aqueous conditions. The N-hydroxycarbamate functional group is susceptible to hydrolysis, leading to a time-dependent decrease in the concentration of the active compound and the formation of degradation products that may interfere with your assay.

Q2: What is the primary degradation pathway of phenyl N-hydroxycarbamate in aqueous solutions?

The degradation of phenyl N-hydroxycarbamate in aqueous solutions predominantly follows an E1cB (Elimination Unimolecular conjugate Base) mechanism, especially under neutral to basic conditions.[1][2] This pathway involves the deprotonation of the hydroxylamine nitrogen, followed by the elimination of a phenolate ion to form a highly reactive and unstable intermediate, which subsequently reacts with water.

Q3: How does pH affect the stability of phenyl N-hydroxycarbamate?

The stability of phenyl N-hydroxycarbamate is highly pH-dependent. The rate of degradation is significantly accelerated with increasing pH.[1] In acidic solutions, the compound is relatively more stable. However, as the pH approaches neutrality and enters the basic range, the rate of hydrolysis increases dramatically.

Q4: Are there other degradation pathways to be aware of, especially for its derivatives?

Yes, for N-substituted derivatives, alternative degradation pathways can occur. For instance, 4-nitrophenyl N-hydroxy-N-methylcarbamate has been shown to undergo a Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, in addition to hydrolysis.[1][3] N-hydroxy-N-phenylcarbamate can degrade to form phenol, carbonate, aniline, and azoxybenzene.[1]

Troubleshooting Guide

Issue 1: Rapid Loss of Compound Activity in Aqueous Buffer
  • Observation: A freshly prepared solution of phenyl N-hydroxycarbamate shows good activity, but the activity diminishes significantly over a short period (minutes to hours) at room temperature.

  • Root Cause Analysis: This is a classic sign of base-catalyzed hydrolysis. Even in neutral buffers (pH 7.0-7.4), the degradation can be substantial. The rate of degradation is also accelerated by increased temperature.

  • Solutions:

    • Work at Lower pH: If your experimental conditions permit, use a slightly acidic buffer (e.g., pH 5.0-6.0) to slow down the hydrolysis.

    • Prepare Solutions Fresh: Always prepare aqueous solutions of phenyl N-hydroxycarbamate immediately before use. Do not store aqueous solutions.

    • Control Temperature: Perform your experiments at a controlled, low temperature (e.g., on ice) to reduce the rate of degradation.

Issue 2: Unexpected Peaks in HPLC or LC-MS Analysis
  • Observation: When analyzing your sample containing phenyl N-hydroxycarbamate, you observe additional, unexpected peaks that may grow over time.

  • Root Cause Analysis: These peaks are likely the degradation products, primarily the corresponding phenol and decomposition products of the unstable intermediate.

  • Solutions:

    • Confirm Peak Identity: If possible, use mass spectrometry (MS) to identify the mass of the unexpected peaks. The expected mass of the corresponding phenol is a strong indicator of degradation.

    • Time-Course Analysis: Inject samples at different time points after preparation to monitor the appearance and growth of the degradation peaks and the decrease of the parent compound peak. This will confirm that the new peaks are due to degradation.

    • Optimize Analytical Method: Use a stability-indicating HPLC method that can resolve the parent compound from its degradation products. This is crucial for accurate quantification.

Issue 3: Inconsistent Results When Using a Stock Solution in an Organic Solvent
  • Observation: You dissolve phenyl N-hydroxycarbamate in an organic solvent like DMSO or ethanol to make a stock solution. When you dilute this stock into your aqueous assay buffer, you get variable results.

  • Root Cause Analysis: While more stable in anhydrous organic solvents than in water, degradation can still occur, especially if the solvent contains traces of water or basic impurities. Furthermore, the act of diluting the organic stock into an aqueous buffer initiates the rapid hydrolysis. Inconsistent pipetting or timing between dilution and the start of the assay can lead to variability.

  • Solutions:

    • Use Anhydrous Solvents: Prepare stock solutions in high-purity, anhydrous organic solvents like DMSO or DMF.

    • Store Properly: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.

    • Standardize Dilution Protocol: Standardize the time between diluting the stock solution and starting the experiment to ensure consistent levels of degradation between samples.

In-Depth Technical Protocols

Protocol 1: Preparation and Handling of Phenyl N-hydroxycarbamate Stock Solutions

This protocol is designed to minimize the degradation of phenyl N-hydroxycarbamate during the preparation and storage of stock solutions.

Materials:

  • Phenyl N-hydroxycarbamate (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Procedure:

  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous DMSO or DMF. Once opened, store the solvent under an inert atmosphere (e.g., argon or nitrogen) and with a desiccant to prevent moisture absorption.

  • Weighing: Weigh the required amount of phenyl N-hydroxycarbamate in a fume hood.

  • Dissolution: Add the appropriate volume of anhydrous solvent to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly to ensure complete dissolution.

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes in microcentrifuge tubes or amber glass vials. This prevents contamination and degradation from repeated opening of the main stock.

  • Storage: Store the aliquots at -80°C for long-term storage (months). For short-term storage (days to weeks), -20°C is acceptable.

  • Usage: When ready to use, thaw a single aliquot at room temperature. Use the solution immediately and discard any unused portion of the thawed aliquot. Do not refreeze.

Protocol 2: A Stability-Indicating HPLC Method for Monitoring Degradation

This protocol provides a general framework for an HPLC method to separate phenyl N-hydroxycarbamate from its primary degradation product, phenol.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a solution of phenyl N-hydroxycarbamate in the desired buffer or solvent.

  • Time Zero Analysis: Immediately after preparation, inject the sample onto the HPLC system to obtain the initial chromatogram.

  • Incubation: Incubate the sample under the desired conditions (e.g., specific pH, temperature).

  • Time-Point Analysis: At various time points, take an aliquot of the sample and inject it into the HPLC system.

  • Data Analysis: Monitor the decrease in the peak area of phenyl N-hydroxycarbamate and the increase in the peak area of the degradation product (phenol).

Quantitative Data Summary

The following table summarizes the degradation kinetics of phenyl N-hydroxycarbamate in aqueous solutions at different pH values and temperatures, based on data from È. A. K. and J. M. (2004).[1]

pHTemperature (°C)Observed Rate Constant (k_obs, s⁻¹)Half-life (t₁/₂)
< 920Rate increases with pHStability decreases with increasing pH
10-1220pH-independentRelatively stable in this range
> 1320Rate increases with pHRapid degradation
< 960Rate increases with pH and temperatureStability significantly decreases
10-1260pH-independent, but faster than at 20°CLess stable than at 20°C
> 1360Rate increases with pH and temperatureVery rapid degradation

Visualizations

Degradation Pathway of Phenyl N-hydroxycarbamate

G cluster_main E1cB Degradation Pathway A Phenyl N-hydroxycarbamate B Anionic Intermediate (conjugate base) A->B + OH⁻ - H₂O C Unstable Intermediate + Phenolate B->C Elimination (rate-determining) D Degradation Products (Carbonate, Ammonia, Nitrogen) C->D + H₂O (fast)

Caption: E1cB degradation of phenyl N-hydroxycarbamate.

Experimental Workflow for Stability Testing

G cluster_workflow Stability Testing Workflow prep Prepare Stock Solution (Anhydrous Organic Solvent) dilute Dilute into Aqueous Buffer (Various pH, Temp) prep->dilute t0 Time=0 Analysis (HPLC/LC-MS) dilute->t0 incubate Incubate Sample dilute->incubate data Analyze Data (Calculate Degradation Rate) t0->data tn Time=n Analysis (HPLC/LC-MS) incubate->tn tn->data

Caption: Workflow for assessing solution stability.

Troubleshooting Logic

G cluster_troubleshooting Troubleshooting Logic start Inconsistent Results? q1 Check Solution Age start->q1 q2 Check pH & Temp start->q2 q3 Unexpected HPLC Peaks? start->q3 a1_fresh Prepare Fresh Solution q1->a1_fresh No a1_old Discard Old Solution q1->a1_old Yes a2_adjust Lower pH / Temp q2->a2_adjust High a2_ok Investigate Other Factors (e.g., contamination) q2->a2_ok Optimal a3_confirm Confirm Degradation (Time-course, MS) q3->a3_confirm Yes

Caption: Decision tree for troubleshooting.

References

  • È. A. K., & J. M. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry, 2(4), 545–552. [Link]

  • Organic Syntheses Procedure. β-PHENYLHYDROXYLAMINE. [Link]

  • Williams, A., & Douglas, K. T. (1972). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, (10), 1457–1461. [Link]

  • Latrous El Atrache, L., Khaled, E., & Ben Hamida, N. (2014). Predicting Reactivities of Phenyl N-methylcarbamates in their Alkaline Hydrolysis. Physical Chemistry Research, 2(1), 66-74. [Link]

  • Holden, C. M., & Greaney, M. F. (2017). Modern Aspects of the Smiles Rearrangement. Chemistry (Weinheim an der Bergstrasse, Germany), 23(38), 8992–9008. [Link]

  • Wikipedia. (2023). Smiles rearrangement. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Smiles Rearrangement in N-Hydroxycarbamates

Welcome to the technical support guide for the Smiles rearrangement, with a specific focus on its application to N-hydroxycarbamate substrates. As a powerful tool for C-O bond formation through aryl migration, this react...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Smiles rearrangement, with a specific focus on its application to N-hydroxycarbamate substrates. As a powerful tool for C-O bond formation through aryl migration, this reaction is invaluable in synthesizing complex molecules, particularly in pharmaceutical and materials science. However, its success is highly sensitive to substrate electronics, reaction conditions, and competing pathways. This guide is structured as a series of frequently asked questions to directly address the common challenges encountered in the lab, providing not just solutions but the underlying chemical principles to empower your research.

Foundational Principles: The Reaction Mechanism

The Smiles rearrangement is a classical intramolecular nucleophilic aromatic substitution (SNAr).[1][2][3] For an N-hydroxycarbamate, the process is typically base-mediated and involves the migration of an activated aryl group from the nitrogen atom to the oxygen atom. The reaction proceeds through a critical, transient spirocyclic intermediate known as a Meisenheimer complex.[4][5][6] The stability of this complex and the kinetics of its formation and collapse are central to the reaction's outcome.

SOP_Workflow Experimental Workflow A 1. Preparation - Dry glassware under vacuum/heat. - Add N-hydroxycarbamate substrate. - Add anhydrous solvent (e.g., DMF). B 2. Inert Atmosphere - Seal flask with septum. - Purge with N2 or Argon for 15 min. A->B C 3. Cooling - Cool the solution to 0 °C in an ice-water bath. B->C D 4. Base Addition - Weigh NaH (60% in oil) (1.1 eq). - Add NaH portion-wise over 5-10 min. - Observe for H2 evolution. C->D E 5. Reaction Monitoring - Stir at 0 °C to RT. - Monitor by TLC or LC-MS every 30 min. - Check for disappearance of starting material. D->E F 6. Quenching - Cool back to 0 °C. - Slowly add saturated aq. NH4Cl. - Be cautious of gas evolution. E->F G 7. Workup & Extraction - Transfer to a separatory funnel. - Extract with an organic solvent (e.g., EtOAc). - Wash with water and brine. F->G H 8. Purification - Dry organic layer (Na2SO4/MgSO4). - Concentrate in vacuo. - Purify by flash column chromatography. G->H

Caption: A typical step-by-step experimental workflow for the Smiles rearrangement.

Methodology:

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the N-aryl-N-hydroxycarbamate (1.0 eq).

  • Inerting: Seal the flask with a septum and purge with dry nitrogen or argon.

  • Solvent Addition: Add anhydrous solvent (e.g., DMF, THF) via syringe to achieve a concentration of approximately 0.1 M.

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once complete, cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired O-aryl carbamate product.

References
  • Peron, F., Fossey, C., & Tlili, A. (2020). Radical Smiles Rearrangement: An Update. Molecules, 25(15), 3354. [Link]

  • Holden, C. M., & Greaney, M. F. (2017). Modern Aspects of the Smiles Rearrangement. Chemistry – A European Journal, 23(38), 8992–9008. [Link]

  • Wikipedia. (n.d.). Smiles rearrangement. Retrieved from [Link]

  • Greaney, M. F. (n.d.). Modern Aspects of the Smiles Rearrangement. The University of Manchester. Retrieved from [Link]

  • Lowe, C. A., et al. (2020). Visible light-mediated Smiles rearrangements and annulations of non-activated aromatics. Chemical Communications, 56(73), 10752–10755. [Link]

  • Synthesis Workshop. (2021, November 12). Photochemical Truce-Smiles Rearrangements with Dr. David Whalley (Episode 68) [Video]. YouTube. [Link]

  • Walvoord, R. R., et al. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. ACS Omega, 7(40), 35269–35279. [Link]

  • Truce, W. E., Kreider, E. M., & Brand, W. W. (1970). The Smiles and Related Rearrangements of Aromatic Systems. Organic Reactions. [Link]

  • Grokipedia. (n.d.). Smiles rearrangement. Retrieved from [Link]

  • Holden, C. M., & Greaney, M. F. (2017). Modern Aspects of the Smiles Rearrangement. PubMed. [Link]

  • Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 346. [Link]

  • Buncel, E., & Millington, J. P. (1996). THE SMILES REARRANGEMENT OF 4-NITROPHENYL N-HYDROXYCARBAMATE: THE INVOLVEMENT OF A SPIRO MEISENHEIMER COMPLEX OF AMONONITROBENZENE DERIVATIVE AS A TRANSIENT REACTION INTERMEDIATE. Chemistry Letters, 25(10), 921–922. [Link]

  • Ashenhurst, J. (2018, May 30). The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry. [Link]

  • Wood, J. L., et al. (2021). The Truce–Smiles rearrangement and related reactions: a review. Organic & Biomolecular Chemistry, 19(44), 9575–9592. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Electronic Landscape of Synthesis

A Senior Application Scientist's Guide to Optimizing Yield by Understanding Electron-Donating and Withdrawing Groups Welcome to the technical support center for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing Yield by Understanding Electron-Donating and Withdrawing Groups

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the profound impact of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the yield of organic syntheses. As Senior Application Scientists, we understand that mastering the electronic effects of substituents is paramount to achieving high-yield, reproducible results in the lab. This resource is structured to address the specific challenges you may encounter during your experiments, offering not just solutions but a deeper understanding of the underlying chemical principles.

Troubleshooting Guides: From Low Yields to Unwanted Isomers

This section is dedicated to resolving common issues encountered during synthesis where the electronic nature of your starting materials plays a critical role.

Scenario 1: Low or No Yield in Electrophilic Aromatic Substitution (EAS)

Question: I am attempting a Friedel-Crafts acylation on a substituted benzene ring, but I am consistently getting very low yields or recovering only my starting material. What could be the issue?

Answer: The success of electrophilic aromatic substitution (EAS) reactions, such as Friedel-Crafts acylation, is highly dependent on the electronic nature of the substituents already present on the aromatic ring. Electron-withdrawing groups (EWGs) deactivate the ring, making it less nucleophilic and therefore less reactive towards electrophiles.[1][2][3]

Troubleshooting Steps:

  • Substituent Analysis: Identify the substituents on your aromatic ring. Strongly deactivating groups like nitro (-NO2), cyano (-CN), and carbonyl groups (ketones, esters) can significantly hinder or even prevent Friedel-Crafts reactions from occurring.[4]

  • Catalyst Deactivation: Amines (-NH2, -NHR, -NR2), although typically activating groups, can also cause issues in Friedel-Crafts reactions. The lone pair on the nitrogen can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl3), deactivating it.[5][6]

  • Reaction Conditions: For moderately deactivated rings, you may be able to drive the reaction forward by using a more potent Lewis acid catalyst or by increasing the reaction temperature. However, be cautious as higher temperatures can lead to side reactions.

  • Alternative Synthetic Routes: If your aromatic ring is strongly deactivated, it may be necessary to reconsider your synthetic strategy. For instance, you could introduce the desired acyl group before a nitration step.

Scenario 2: Unexpected Regioisomer Distribution in Aromatic Substitution

Question: I am performing a nitration on a monosubstituted benzene derivative and obtaining a mixture of ortho, meta, and para isomers, with the meta isomer being more abundant than expected. Why is this happening and how can I improve the regioselectivity?

Answer: The regiochemical outcome of electrophilic aromatic substitution is dictated by the directing effects of the substituent on the ring. Electron-donating groups are typically ortho, para-directors, while most electron-withdrawing groups are meta-directors.[1][2] This is due to the relative stability of the carbocation intermediate (the sigma complex) formed during the reaction.[7]

Troubleshooting Workflow:

Caption: A workflow for troubleshooting unexpected regioselectivity in EAS.

Explanation:

  • Electron-Donating Groups (EDGs): These groups stabilize the carbocation intermediates formed during ortho and para attack through resonance or inductive effects, leading to the preferential formation of these isomers.[7] If you have an EDG and are seeing a significant amount of the meta product, re-examine your starting material purity and reaction conditions.

  • Electron-Withdrawing Groups (EWGs): EWGs destabilize the carbocation intermediates at the ortho and para positions more than at the meta position, making meta attack the favored pathway.[7]

  • Steric Hindrance: Bulky ortho-substituents can sterically hinder the approach of the electrophile to the ortho position, leading to a higher proportion of the para isomer.[8][9]

Frequently Asked Questions (FAQs)

Q1: How do electron-donating and electron-withdrawing groups affect the rate of a Diels-Alder reaction?

A1: The rate of a Diels-Alder reaction is significantly influenced by the electronic properties of both the diene and the dienophile. A "normal" Diels-Alder reaction is accelerated when the diene is electron-rich and the dienophile is electron-poor.[10]

  • Electron-donating groups on the diene increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thus increasing the reaction rate.[10]

  • Electron-withdrawing groups on the dienophile lower the energy of the LUMO, which also decreases the HOMO-LUMO energy gap and accelerates the reaction.[10]

Substituent Effect on Diels-Alder Reaction RateDieneDienophile
Increases Rate Electron-Donating Groups (-OR, -NR2, -Alkyl)Electron-Withdrawing Groups (-CN, -COR, -COOR)
Decreases Rate Electron-Withdrawing GroupsElectron-Donating Groups

Q2: I'm having trouble with a Grignard reaction. The yield is consistently low. Could the electronic effects of other functional groups in my substrate be the cause?

A2: Absolutely. Grignard reagents are potent nucleophiles but also strong bases. Their success is highly sensitive to the presence of acidic protons in the substrate.

  • Acidic Protons: Functional groups such as alcohols (-OH), carboxylic acids (-COOH), and even terminal alkynes can be deprotonated by the Grignard reagent.[11] This consumes the Grignard reagent in an acid-base reaction, preventing it from adding to the desired electrophilic center and thus lowering the yield of the desired product.[11]

  • Troubleshooting: Ensure your substrate is free of acidic protons. If their presence is unavoidable, consider using a protecting group strategy or employing a stoichiometric excess of the Grignard reagent to account for the amount that will be consumed by the acid-base reaction. Additionally, ensure strictly anhydrous reaction conditions, as any trace of water will quench the Grignard reagent.[12][13]

Q3: How do electronic effects influence the success of Nucleophilic Aromatic Substitution (SNAr) reactions?

A3: In contrast to electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr) is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.[14][15]

  • Mechanism: The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex.[16]

  • Role of EWGs: Electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, are crucial for stabilizing this negative charge through resonance.[16] The more EWGs present, the faster the reaction.[14]

  • Role of EDGs: Conversely, electron-donating groups destabilize the Meisenheimer complex and hinder the reaction, leading to low or no yield.[15]

SNAr_Mechanism Reactants Ar-L + Nu- Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product Ar-Nu + L- Meisenheimer->Product Loss of Leaving Group Stabilization Stabilizes Negative Charge EWG Electron-Withdrawing Group (ortho/para) EWG->Meisenheimer

Caption: The role of EWGs in stabilizing the Meisenheimer complex in SNAr.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation

This protocol provides a general guideline. Specific conditions should be optimized for each substrate.

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.0 equivalent) to the catalyst suspension at 0 °C.

  • Addition of Aromatic Substrate: Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC). Gentle heating may be required for less reactive substrates.

  • Workup: Carefully quench the reaction by pouring it over crushed ice and an acidic solution (e.g., 1 M HCl) to decompose the aluminum chloride complex.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4), and purify by recrystallization or column chromatography.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. Retrieved from [Link]

  • CrashCourse. (2021, October 28). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38 [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12 : Substituent Effects. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Khan, T. S., Gupta, S., Ahmad, M., Alam, M. I., & Haider, M. A. (2020). Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. RSC Advances, 10(52), 31363-31373. [Link]

  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.4: Activation and Deactivation. Retrieved from [Link]

  • Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance?. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups [Video]. YouTube. Retrieved from [Link]

  • (n.d.). Problem Set #3: Substitutent Effects and LFERS. Retrieved from [Link]

  • Chemistry university. (2022, March 29). Substituent Effects on Diels-Alder [Video]. YouTube. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. Retrieved from [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. Retrieved from [Link]

  • (n.d.). Friedel-Crafts Handout. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. Retrieved from [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • (n.d.). Hammett Equation - Mechanisms of Organic Reactions - Pharmacy 180. Retrieved from [Link]

  • Furman University. (n.d.). Activating Groups and Deactivating Groups. Retrieved from [Link]

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  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Phenyl N-hydroxycarbamate and Chloroformate Reactivity in Modern Synthesis

Introduction: Navigating the Nuances of Carbamate Synthesis In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the formation of the carbamate functional group is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Carbamate Synthesis

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the formation of the carbamate functional group is a cornerstone reaction. Chloroformates (ROC(O)Cl) have long served as the workhorse reagents for this transformation, reacting readily with nucleophiles like amines and alcohols to forge C-N and C-O bonds.[1] Reagents such as ethyl chloroformate and benzyl chloroformate (Cbz-Cl) are ubiquitous, valued for their role in installing crucial protecting groups in peptide synthesis and other complex molecular constructions.[1][2]

However, the demands of modern synthetic chemistry—greater functional group tolerance, enhanced selectivity, and milder reaction conditions—have spurred the exploration of more sophisticated reagents. This guide provides an in-depth comparison between traditional chloroformates and the unique class of phenyl N-hydroxycarbamates. We will move beyond simple procedural descriptions to explore the underlying principles of reactivity, selectivity, and stability that should guide your choice of reagent. Drawing upon experimental data and established literature, this document serves as a practical resource for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies.

The Chloroformate Family: A Comparative Overview

Chloroformates are esters of the unstable chloroformic acid. Their reactivity is primarily dictated by the nature of the "R" group, which influences the electrophilicity of the carbonyl carbon and the stability of the resulting leaving group.

  • Alkyl Chloroformates (e.g., Ethyl Chloroformate): These are highly reactive, versatile reagents for derivatizing a wide range of polar compounds.[1][3] Their high reactivity, however, can sometimes lead to a lack of selectivity, especially in molecules with multiple nucleophilic sites.[4] They are also prone to rapid hydrolysis in the presence of moisture.[5]

  • Benzyl Chloroformate (Cbz-Cl): A foundational reagent in peptide chemistry for introducing the Cbz protecting group.[1] The key feature of the Cbz group is its stability to mild acidic and basic conditions, coupled with its facile removal via catalytic hydrogenation.

  • Phenyl Chloroformate: As an aryl chloroformate, this reagent is generally more stable and less prone to hydrolysis than its alkyl counterparts.[5] However, its reactivity can be more sluggish in comparison.[6] In some applications, such as the synthesis of N,N-dialkyl formamidines, phenyl chloroformate is significantly more effective than ethyl chloroformate, which gives poor yields.[7] This highlights the nuanced reactivity profiles within the chloroformate class.

The general reaction mechanism for carbamate formation using a chloroformate is a nucleophilic acyl substitution, typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

G cluster_0 General Carbamate Synthesis R1NH2 Amine (R'-NH₂) Base + Base (-HCl) R1NH2->Base Chloroformate Chloroformate (ROC(O)Cl) Chloroformate->Base Carbamate Carbamate (R'-NH-C(O)OR) Base->Carbamate

Caption: General reaction for carbamate formation.

Focus: The Unique Profile of Phenylcarbamates and N-Hydroxycarbamates

While synthesized from phenyl chloroformate, phenylcarbamates—particularly N-substituted ones—exhibit properties that set them apart as valuable synthetic intermediates rather than just end-products.

Key Attributes of Phenylcarbamates:

  • Enhanced Stability: Phenylcarbamates are notably stable compounds that can be prepared on a large scale and stored over time, a significant advantage over their parent chloroformates.[8]

  • Chemoselective Reactivity: This is their most compelling feature. Phenylcarbamates derived from primary amines remain reactive towards nucleophilic attack, readily forming ureas. In stark contrast, those derived from secondary amines are remarkably stable under the same conditions.[8] This differential reactivity allows for the selective functionalization of primary amines in the presence of secondary amines, a challenging task with conventional reagents.

N-Aryl-N-hydroxy Carbamates: This specific subclass, accessible through the reduction of nitroarenes in the presence of chloroformates, represents a versatile and important functional group.[6] They are key building blocks for a variety of structures, including heterocycles, nitrones, and electrophilic aminating agents.[6]

Head-to-Head Comparison: Performance and Applications

The choice between a standard chloroformate and a phenyl (N-hydroxy)carbamate strategy depends entirely on the synthetic goal. The following table summarizes the key decision-making parameters.

FeaturePhenyl N-Hydroxycarbamate & Phenylcarbamate IntermediatesEthyl ChloroformateBenzyl Chloroformate (Cbz-Cl)Phenyl Chloroformate
Primary Role Chemoselective urea synthesis, heterocycle precursors, stable amine protection.[6][8]General carbamate formation, derivatization for GC analysis.[1][3]Amine protection in peptide synthesis (Cbz group).[1][2]Carbamate/carbonate synthesis, formamidine synthesis.[7]
Reactivity Moderate; primary amine-derived carbamates are reactive, secondary are stable.[8]High; reacts readily with most nucleophiles.High; similar to other reactive chloroformates.Moderate; often more sluggish than alkyl chloroformates.[6]
Selectivity High; excellent discrimination between primary and secondary amines.[8]Low; can react unselectively with multiple nucleophilic sites.[4]Moderate; primarily used for its specific deprotection method.Moderate; can show different reactivity patterns than alkyls.[7]
Stability Phenylcarbamates are very stable to storage.[8]Low; moisture-sensitive, hydrolyzes rapidly.[5]Low; moisture-sensitive.High; more stable to hydrolysis than alkyl chloroformates.[5]
Safety Profile Requires standard handling for organic reagents.Toxic, corrosive, respiratory irritant.[5]Lachrymator, toxic, corrosive.Corrosive, toxic by inhalation, causes lung edema.[9][10]
Key Advantage Chemoselectivity and use as a stable, versatile intermediate.[8]Low cost and high reactivity for simple transformations.Specific and orthogonal deprotection via hydrogenation.Higher stability than alkyls; unique reactivity with amides.[7]

Experimental Protocols: A Practical Guide

To translate theory into practice, this section provides validated, step-by-step protocols that highlight the distinct applications of these reagents.

Protocol 1: Synthesis of N-Aryl-N-hydroxy Carbamates

This protocol demonstrates a modern, efficient method for creating N-hydroxy carbamates from nitroarenes, avoiding the direct handling of potentially unstable hydroxylamines. The causality here is the in-situ generation of the hydroxylamine via zinc reduction, which is immediately trapped by the chloroformate.

Reference: Adapted from Porzelle, A., et al., Synlett (2009).[6]

Objective: To synthesize a versatile N-aryl-N-hydroxy carbamate intermediate.

Materials:

  • Substituted Nitroarene (1.0 equiv)

  • Zinc dust (2.0 equiv)

  • Ammonium chloride (NH₄Cl) (1.1 equiv)

  • Ethyl Chloroformate (3.0 equiv)

  • Tetrahydrofuran (THF) and Water

  • Sodium methoxide (NaOMe) in Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the nitroarene (1.0 equiv) in a 4:1 mixture of THF and water.

  • Reduction and Trapping: Cool the solution to 0 °C in an ice bath. Add ammonium chloride (1.1 equiv) followed by the portion-wise addition of zinc dust (2.0 equiv). Rationale: The Zn/NH₄Cl system provides a mild and effective method for the selective reduction of the nitro group to a hydroxylamine.

  • Add ethyl chloroformate (3.0 equiv) dropwise to the stirring suspension. Rationale: Using an excess of the chloroformate ensures the immediate trapping of the generated hydroxylamine as the more stable N,O-bisprotected intermediate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove zinc salts. Concentrate the filtrate under reduced pressure.

  • Selective Hydrolysis: Dissolve the crude residue in methanol. Add a solution of sodium methoxide in methanol (1.0 equiv) and stir at room temperature for 1 hour. Rationale: Sodium methoxide is a sufficiently strong base to selectively hydrolyze the more labile O-carbamate ester, leaving the desired N-hydroxy carbamate intact.

  • Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the final product by column chromatography on silica gel.

Protocol 2: Chemoselective Synthesis of a Dissymmetric Urea

This protocol showcases the unique power of a pre-formed phenylcarbamate to act as a selective acylating agent for primary amines.

Reference: Adapted from Bosc, J., et al., ACS Omega (2018).[8]

Objective: To demonstrate the selective reaction of a primary amine-derived phenylcarbamate in the presence of a secondary amine.

G cluster_0 Chemoselective Urea Synthesis Workflow Start Start with Bis-Phoc Carbamate (Primary & Secondary Amine Protected) Add Add Excess Benzylamine (Nucleophile) Start->Add React Reaction in Dichloromethane (Room Temperature) Add->React Selectivity Selective Reaction Occurs: Primary Phoc reacts, Secondary Phoc is stable React->Selectivity Workup Aqueous Workup (e.g., NaHCO₃) Selectivity->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolate Dissymmetric Urea Purify->Product

Caption: Workflow for selective urea synthesis.

Materials:

  • Bis(phenylcarbamate) of a diamine (e.g., N-ethyl-1,2-diamine, containing one primary and one secondary derived carbamate) (1.0 equiv)

  • Benzylamine (excess, e.g., 5.0 equiv)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Reaction Setup: Dissolve the bis(phenylcarbamate) substrate (1.0 equiv) in dichloromethane in a round-bottom flask.

  • Nucleophile Addition: Add benzylamine (5.0 equiv) to the solution at room temperature. Rationale: Benzylamine acts as the nucleophile. Using it in excess drives the reaction to completion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Rationale: The magic of this reaction lies in its inherent selectivity. The phenylcarbamate on the primary nitrogen is electrophilic enough to react with benzylamine, while the phenylcarbamate on the secondary nitrogen is sterically hindered and electronically less activated, remaining untouched under these mild conditions.

  • Monitoring: Follow the formation of the dissymmetric urea product and the consumption of the starting material by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with a dilute acid (e.g., 1 M HCl) to remove excess benzylamine, followed by saturated aqueous sodium bicarbonate (NaHCO₃), and finally brine. Rationale: The phenylcarbamate group is stable to both mild acidic and basic aqueous workups, which is a significant practical advantage.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting dissymmetric urea by flash column chromatography.

Conclusion and Future Outlook

While traditional chloroformates like ethyl and benzyl chloroformate remain indispensable for many routine transformations, their utility is often limited by their high reactivity and lack of selectivity. Phenyl chloroformate offers a more stable alternative, but the true innovation lies in using its derivatives—phenylcarbamates—as stable, chemoselective intermediates.

For the modern synthetic chemist, phenyl N-hydroxycarbamates and related phenylcarbamates are not simply alternative reagents; they are strategic tools. They enable a level of control over reactivity that is difficult to achieve with conventional methods, particularly for differentiating between primary and secondary amines. When faced with a complex substrate bearing multiple nucleophilic sites, or when a robust, storable amine-activating group is required, the phenylcarbamate strategy offers a superior and often more elegant solution. By understanding the fundamental principles of reactivity and stability outlined in this guide, researchers can make more informed decisions, leading to more efficient, selective, and successful synthetic outcomes.

References

  • Bosc, J., O. Montersino, and I. Parrot. "Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study." ACS Omega, 2018. [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. "Chloroformates Acute Exposure Guideline Levels." Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14, National Academies Press (US), 2013. [Link]

  • Hušek, P., and P. Šimek. "Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents." Current Pharmaceutical Analysis, 2006. [Link]

  • Taylor & Francis. "Chloroformate – Knowledge and References." Taylor & Francis Online. [Link]

  • Kwak, S.H., and Y.-D. Gong. "Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides." Tetrahedron, 2013. [Link]

  • Wikipedia. "Chloroformate." Wikipedia, The Free Encyclopedia. [Link]

  • IPCS. "ICSC 1007 - PHENYL CHLOROFORMATE." International Labour Organization. [Link]

  • Master Organic Chemistry. "Protecting Groups For Amines: Carbamates." masterorganicchemistry.com, 2018. [Link]

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Comparative

A Senior Application Scientist's Guide: Boc-Protected Hydroxylamine vs. Phenyl N-Hydroxycarbamate for Hydroxamic Acid Synthesis

For researchers, medicinal chemists, and professionals in drug development, the synthesis of hydroxamic acids is a critical step in the creation of a wide array of therapeutic agents. The choice of the hydroxylamine sour...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of hydroxamic acids is a critical step in the creation of a wide array of therapeutic agents. The choice of the hydroxylamine source is a pivotal decision that can significantly impact reaction efficiency, yield, and purity. This guide provides an in-depth, objective comparison of two common reagents used for this purpose: the stable and versatile Boc-protected hydroxylamine and the more reactive phenyl N-hydroxycarbamate. This analysis is grounded in established chemical principles and supported by representative experimental protocols to inform your selection process.

Introduction: The Critical Role of Hydroxylamine Reagents

Hydroxamic acids are a class of organic compounds characterized by the -C(=O)N(OH)R functional group. Their ability to chelate metal ions has led to their development as potent inhibitors of metalloenzymes, with applications as anti-cancer, anti-HIV, and anti-inflammatory agents. The synthesis of hydroxamic acids typically involves the acylation of hydroxylamine. However, free hydroxylamine is a highly reactive and potentially unstable reagent.[1][2] To circumvent these challenges, protected forms of hydroxylamine are widely employed. This guide focuses on two such alternatives: N-(tert-butoxycarbonyl)hydroxylamine (Boc-protected hydroxylamine) and phenyl N-hydroxycarbamate.

Boc-Protected Hydroxylamine: The Stable Workhorse

N-(tert-Butoxycarbonyl)hydroxylamine, commonly referred to as Boc-protected hydroxylamine, is a white crystalline solid that has gained widespread use in organic synthesis due to its remarkable stability and ease of handling.[3] The tert-butyloxycarbonyl (Boc) protecting group effectively moderates the reactivity of the hydroxylamine moiety, allowing for its participation in a variety of chemical transformations with greater control.[3]

Core Attributes of Boc-Protected Hydroxylamine
FeatureDescriptionSupporting Evidence
Stability Crystalline solid with a melting point of 53-57 °C. Stable under ambient conditions, facilitating storage and handling.[3]The Boc group provides steric hindrance and electronic stabilization, reducing the propensity for decomposition.
Reactivity The nucleophilicity of the hydroxylamine is tempered by the electron-withdrawing nature of the Boc group. Activation of the carboxylic acid partner is typically required for efficient acylation.Common coupling agents like EDC/HOBt or conversion of the carboxylic acid to an acid chloride are employed.
Deprotection The Boc group is readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to yield the desired hydroxamic acid.[4]The lability of the tert-butyl carbamate in acid is a well-established and reliable deprotection strategy.
Byproducts Deprotection yields isobutylene and carbon dioxide, which are volatile and easily removed from the reaction mixture.This clean decomposition profile simplifies purification of the final product.
Experimental Workflow: Synthesis of a Hydroxamic Acid using Boc-Protected Hydroxylamine

The following diagram illustrates a typical two-step workflow for the synthesis of a hydroxamic acid using Boc-protected hydroxylamine.

G cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Deprotection Carboxylic_Acid Carboxylic Acid (R-COOH) Boc_Protected_Hydroxamate Boc-Protected Hydroxamate Carboxylic_Acid->Boc_Protected_Hydroxamate Boc_Hydroxylamine Boc-NHOH Boc_Hydroxylamine->Boc_Protected_Hydroxamate Coupling_Agent EDC/HOBt Coupling_Agent->Boc_Protected_Hydroxamate Solvent_1 DMF/DCM Solvent_1->Boc_Protected_Hydroxamate Final_Product Hydroxamic Acid (R-CONHOH) Boc_Protected_Hydroxamate->Final_Product Acid TFA or HCl Acid->Final_Product Solvent_2 DCM Solvent_2->Final_Product Byproducts Isobutylene + CO2 Final_Product->Byproducts

Caption: Workflow for hydroxamic acid synthesis using Boc-hydroxylamine.

Phenyl N-Hydroxycarbamate: The Reactive Alternative

Phenyl N-hydroxycarbamate is another valuable reagent for the synthesis of hydroxamic acids. It can be conceptualized as a hydroxylamine equivalent where the nitrogen is acylated with a phenoxycarbonyl group. This structural feature renders it more reactive than its Boc-protected counterpart.

Core Attributes of Phenyl N-Hydroxycarbamate
FeatureDescriptionSupporting Evidence
Stability Generally less stable than Boc-protected hydroxylamine. Can be sensitive to heat and moisture.The phenoxy group is a better leaving group than the tert-butoxy group, contributing to higher reactivity and lower stability.
Reactivity The nitrogen atom is more nucleophilic compared to Boc-protected hydroxylamine, allowing for direct reaction with activated carboxylic acids or even some esters under basic conditions.The reaction often proceeds via a nucleophilic acyl substitution mechanism.
Deprotection The phenoxycarbonyl group can be cleaved under basic conditions, often concurrently with the coupling reaction.Saponification of the carbamate can occur under the reaction conditions used for acylation.
Byproducts The primary byproduct is phenol, which is non-volatile and must be removed during workup and purification.The presence of phenol can complicate the isolation of the desired hydroxamic acid.
Experimental Workflow: Synthesis of a Hydroxamic Acid using Phenyl N-Hydroxycarbamate

The synthesis of hydroxamic acids using phenyl N-hydroxycarbamate is often a one-pot process where the acylation and deprotection of the carbamate can occur in the same reaction vessel.

G cluster_0 One-Pot Reaction Activated_Carboxylic_Acid Activated Carboxylic Acid (e.g., Acid Chloride, Ester) Final_Product Hydroxamic Acid (R-CONHOH) Activated_Carboxylic_Acid->Final_Product Phenyl_Hydroxycarbamate PhO-CO-NHOH Phenyl_Hydroxycarbamate->Final_Product Base Base (e.g., Et3N, NaOMe) Base->Final_Product Solvent THF/MeOH Solvent->Final_Product Byproduct Phenol (PhOH) Final_Product->Byproduct

Caption: One-pot synthesis of hydroxamic acid using phenyl N-hydroxycarbamate.

Head-to-Head Comparison: Performance in the Lab

ParameterBoc-Protected HydroxylaminePhenyl N-HydroxycarbamateSenior Scientist's Verdict
Ease of Handling & Stability Excellent: Stable, crystalline solid with a long shelf life.[3]Moderate: Can be less stable and may require more careful storage.For routine use and large-scale synthesis, the stability of Boc-protected hydroxylamine is a significant advantage.
Reaction Conditions Mild but requires activation: Typically requires a coupling agent for the carboxylic acid and a separate acid-mediated deprotection step.Potentially harsher: Often requires basic conditions which may not be compatible with sensitive functional groups.The two-step process with Boc-protected hydroxylamine offers greater control and compatibility with a wider range of substrates.
Reaction Workup & Purification Straightforward: Volatile byproducts are easily removed. Purification is often simpler.More complex: The non-volatile phenol byproduct requires careful removal, potentially through extraction or chromatography.The cleaner reaction profile of the Boc-protected route generally leads to a more efficient purification process.
Versatility High: The mild deprotection conditions are compatible with a broad spectrum of functional groups.Moderate: The need for basic conditions can limit its application with base-sensitive substrates.Boc-protected hydroxylamine is the more versatile reagent for complex molecule synthesis.
Cost-Effectiveness Can be more expensive per gram.Generally more cost-effective per gram.While the initial cost of phenyl N-hydroxycarbamate may be lower, the potential for lower yields and more complex purification could offset this advantage in the overall cost of the final product.

Detailed Experimental Protocols

To provide a practical context for this comparison, the following are representative protocols for the synthesis of a generic hydroxamic acid from a carboxylic acid.

Protocol 1: Synthesis of a Hydroxamic Acid using Boc-Protected Hydroxylamine

Step 1: Coupling

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add Boc-protected hydroxylamine (1.1 eq) and stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Boc-protected hydroxamate.

Step 2: Deprotection

  • Dissolve the crude Boc-protected hydroxamate in a 1:1 mixture of DCM and TFA (0.1 M).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the final hydroxamic acid.

Protocol 2: Synthesis of a Hydroxamic Acid using Phenyl N-Hydroxycarbamate
  • To a solution of the methyl ester of the carboxylic acid (1.0 eq) in methanol (0.2 M), add phenyl N-hydroxycarbamate (1.5 eq).

  • Add a solution of sodium methoxide in methanol (25 wt%, 2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, neutralize the reaction with 1 M aqueous HCl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired hydroxamic acid from the phenol byproduct.

Conclusion and Recommendations

Both Boc-protected hydroxylamine and phenyl N-hydroxycarbamate are effective reagents for the synthesis of hydroxamic acids. However, they present distinct advantages and disadvantages that make them suitable for different applications.

Boc-protected hydroxylamine is the recommended choice for:

  • Complex syntheses: Its mild reaction and deprotection conditions are compatible with a wide range of sensitive functional groups.

  • High-purity applications: The clean byproduct profile simplifies purification, leading to a higher quality final product.

  • Ease of use and storage: Its stability makes it a reliable and convenient reagent for any organic chemistry laboratory.

Phenyl N-hydroxycarbamate may be considered for:

  • Simpler, robust substrates: When the starting material is not sensitive to basic conditions.

  • Cost-sensitive projects: If the potential for a more involved purification is acceptable.

  • One-pot procedures: When a streamlined, albeit potentially lower-yielding, process is desired.

Ultimately, the selection of the appropriate hydroxylamine source will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired purity of the final product, and practical considerations such as cost and time. This guide provides the foundational knowledge and practical insights to make an informed decision, empowering researchers to optimize their synthetic strategies for the successful development of novel hydroxamic acid-based therapeutics.

References

  • MDPI. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Al-Rawi, R. A., & Williams, A. (1977). Mechanism of the reaction of hydroxylamine with activated carbonyl groups. Journal of the American Chemical Society, 99(8), 2671–2677.
  • PubChem. (n.d.). Phenyl N-hydroxycarbamate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Singh, R. P., & Singh, O. V. (2013). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 17(1), 40-63.
  • Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 346-350.
  • PMC. (2013). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to N-Aryl Hydroxylamine Protecting Groups: A Comparative Study

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and drug discovery, the N-aryl hydroxylamine moiety represents a critical pharmacophore and a versatile synthet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the N-aryl hydroxylamine moiety represents a critical pharmacophore and a versatile synthetic intermediate. Its inherent reactivity and potential for metabolic activation necessitate the use of protecting groups to ensure synthetic success and modulate biological activity. This guide, crafted from the perspective of a seasoned application scientist, offers a comparative analysis of common protecting groups for N-aryl hydroxylamines. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to empower you in selecting the optimal protective strategy for your specific application.

The Imperative for Protection: Understanding N-Aryl Hydroxylamine Reactivity

N-aryl hydroxylamines are prone to oxidation, rearrangement, and other undesired side reactions. Their nucleophilicity and the lability of the N-O bond present significant challenges during multi-step syntheses. The strategic application of protecting groups is therefore not merely a matter of convenience but a cornerstone of a robust synthetic route. The ideal protecting group should be readily introduced in high yield, stable to a range of reaction conditions, and cleanly removed under mild conditions that do not compromise the integrity of the target molecule.[1]

A Comparative Analysis of Key Protecting Groups

The selection of a suitable protecting group is contingent upon the overall synthetic strategy, including the nature of other functional groups present in the molecule and the sequence of planned transformations. Here, we compare the performance of several widely used protecting groups for N-aryl hydroxylamines.

Carbamates: The Workhorses of Amine Protection

Carbamate-based protecting groups are among the most frequently employed for amines and extend their utility to N-aryl hydroxylamines. Their stability can be finely tuned by the nature of the alkoxy group.

  • tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of modern organic synthesis due to its broad stability and facile, acid-labile cleavage.[1] It is generally stable to basic conditions and nucleophiles, making it orthogonal to many other protecting groups.[1]

    • Stability: The Boc group is stable to a wide range of non-acidic reagents, including bases like triethylamine and piperidine, as well as common nucleophiles.[1] However, it is sensitive to strong acids. Even weak acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) can lead to slow cleavage, and care must be taken during purification by silica gel chromatography, where the acidic nature of the silica can cause partial deprotection.[2]

    • Cleavage: The Boc group is typically removed under acidic conditions, most commonly with TFA in DCM or with HCl in an organic solvent.[3] The mechanism involves the formation of a stable tert-butyl cation, which is then quenched by a scavenger or eliminates to isobutylene.[4]

  • Carboxybenzyl (Cbz or Z): The Cbz group, a classic in peptide synthesis, offers a distinct deprotection strategy, rendering it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[3][5]

    • Stability: The Cbz group is stable to acidic and basic conditions commonly employed in synthesis.[3]

    • Cleavage: The hallmark of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][6] This method is exceptionally mild and chemoselective, leaving most other functional groups intact. However, it is incompatible with molecules containing other reducible functionalities, such as alkenes, alkynes, or certain sulfur-containing groups. Alternative, non-reductive cleavage methods using strong Lewis acids are available but are less common.[7]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is renowned for its base-lability, providing a crucial element of orthogonality in complex synthetic schemes.[5][8]

    • Stability: The Fmoc group is exceptionally stable to acidic conditions, including neat TFA.[9] It is, however, incompatible with catalytic hydrogenation.[5]

    • Cleavage: The Fmoc group is readily cleaved by treatment with a mild base, typically a solution of 20% piperidine in dimethylformamide (DMF).[9][10] The deprotection proceeds via an E1cb elimination mechanism.[10]

Table 1: Comparative Overview of Carbamate Protecting Groups for N-Aryl Hydroxylamines

Protecting GroupStructureIntroduction ReagentStabilityCleavage ConditionsOrthogonality
Boc -(C=O)O-t-BuDi-tert-butyl dicarbonate (Boc)₂OStable to base and nucleophiles. Labile to acid.[1]TFA/DCM; HCl/DioxaneOrthogonal to Cbz and Fmoc.
Cbz -(C=O)OCH₂PhBenzyl chloroformate (Cbz-Cl)Stable to acid and base.[3]H₂, Pd/C (catalytic hydrogenolysis).[6]Orthogonal to Boc and Fmoc.
Fmoc -(C=O)OCH₂-FluorenylFmoc-Cl, Fmoc-OSuStable to acid. Labile to base.[9]20% Piperidine/DMF.[10]Orthogonal to Boc and Cbz.
Benzyl and Silyl Ethers: Protecting the Hydroxyl Functionality

While carbamates protect the nitrogen atom, in certain synthetic strategies, it is advantageous to protect the oxygen of the hydroxylamine.

  • Benzyl (Bn) Ethers: Benzyl ethers are a robust choice for protecting hydroxyl groups.

    • Stability: They are stable to a wide range of acidic and basic conditions.[11]

    • Cleavage: Similar to the Cbz group, benzyl ethers are readily cleaved by catalytic hydrogenolysis.[6] Oxidative cleavage is also possible with reagents like DDQ.[7]

  • Silyl Ethers: Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, offer tunable stability based on the steric bulk of the silicon substituents.

    • Stability: Silyl ethers are generally stable to basic conditions and a variety of non-acidic reagents.

    • Cleavage: They are typically cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. The rate of cleavage is highly dependent on the specific silyl group and the reaction conditions.

Photolabile Protecting Groups: Spatiotemporal Control

For applications requiring precise control over deprotection, photolabile protecting groups (PPGs) are an invaluable tool.[12] These groups are stable to a wide range of chemical reagents but can be removed by irradiation with light of a specific wavelength.[12][13] This allows for deprotection in a specific area of a sample or at a precise time.

  • ortho-Nitrobenzyl (oNB) derivatives: These are among the most common PPGs and can be used to protect amines and hydroxyl groups.[14]

    • Stability: oNB groups are stable to both acidic and basic conditions in the absence of light.

    • Cleavage: Deprotection is achieved by photolysis, typically with UV light (e.g., 365 nm).[15] The orthogonality of photolabile groups allows for their removal without affecting acid- or base-labile groups.[9]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Boc Protection of an N-Aryl Hydroxylamine

This procedure describes a general method for the N-Boc protection of an N-aryl hydroxylamine.[16]

Materials:

  • N-Aryl hydroxylamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-aryl hydroxylamine (1.0 equiv) in DCM or THF.

  • Add Et₃N or DIPEA (1.2 equiv).

  • Add a solution of (Boc)₂O (1.1 equiv) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Hydrogenolysis of a Cbz-Protected N-Aryl Hydroxylamine

This protocol outlines the deprotection of an N-Cbz protected N-aryl hydroxylamine via catalytic hydrogenolysis.[17]

Materials:

  • N-Cbz-protected N-aryl hydroxylamine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Cbz-protected N-aryl hydroxylamine in MeOH or EtOAc.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Flush the reaction vessel with hydrogen gas (using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 1-16 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected N-aryl hydroxylamine.

Visualization of Orthogonal Deprotection Strategies

The concept of orthogonality is central to the efficient synthesis of complex molecules. The following diagram illustrates how different protecting groups can be selectively removed in the presence of others.

Orthogonal_Deprotection cluster_Boc Acidic Cleavage cluster_Cbz Hydrogenolysis cluster_Fmoc Basic Cleavage Start Protected N-Aryl Hydroxylamine (Boc, Cbz, Fmoc) Boc_cleavage Treat with TFA/DCM Start->Boc_cleavage Cbz_cleavage Treat with H₂, Pd/C Start->Cbz_cleavage Fmoc_cleavage Treat with Piperidine/DMF Start->Fmoc_cleavage Product_Boc Deprotected Amine (Cbz, Fmoc intact) Boc_cleavage->Product_Boc Product_Cbz Deprotected Amine (Boc, Fmoc intact) Cbz_cleavage->Product_Cbz Product_Fmoc Deprotected Amine (Boc, Cbz intact) Fmoc_cleavage->Product_Fmoc

Caption: Orthogonal deprotection of N-aryl hydroxylamines.

Conclusion: A Strategic Approach to Protection

The judicious selection and application of protecting groups are paramount for the successful synthesis of N-aryl hydroxylamine-containing molecules. This guide has provided a comparative analysis of common protecting groups, highlighting their respective stabilities, cleavage conditions, and orthogonality. By understanding the underlying chemical principles and leveraging the provided experimental protocols, researchers can confidently navigate the challenges of N-aryl hydroxylamine chemistry and accelerate their drug discovery and development efforts. The key to success lies in a holistic approach that considers the entire synthetic route and the unique reactivity of the target molecule.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Felpin, F.-X.; Fouquet, E. A Practical and Sustainable Method for the Debenzylation of Aryl Benzyl Ethers. Chem. Eur. J.2010, 16 (41), 12440–12445.
  • Carpino, L. A.; Han, G. Y. The 9-Fluorenylmethyloxycarbonyl Amino-Protecting Group. J. Org. Chem.1972, 37 (22), 3404–3409.
  • Amit, B.; Zehavi, U.; Patchornik, A. Photosensitive Protecting Groups—A Review. Isr. J. Chem.1974, 12 (1-2), 103–113.
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
  • Pelliccioli, A. P.; Wirz, J. Photoremovable Protecting Groups: A Concise Review. Photochem. Photobiol. Sci.2002, 1 (7), 441–458.
  • Reddit. Why is boc stable to hydrolysis under basic conditions? [Link]

  • (PDF) Methods for Removing the Fmoc Group - ResearchGate. [Link]

  • Selective Cleavage of Cbz-Protected Amines | Request PDF - ResearchGate. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. [Link]

  • Givens, R. S.; Rubina, M.; Wirz, J. Photolabile Protecting Groups. In CRC Handbook of Organic Photochemistry and Photobiology, 3rd ed.; Griesbeck, A. G., Oelgemöller, M., Ghetti, F., Eds.
  • Sajiki, H.; Hirota, K. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Tetrahedron Lett.1998, 39 (26), 4581–4582.
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]

  • Hasan, A.; Lambert, D. M.; Stille, J. R. ortho-Nitrobenzyl-Based Photolabile Protecting Groups for Amines. J. Org. Chem.1997, 62 (23), 7890–7891.
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. [Link]

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Comparative

A Comparative Guide to the Efficiency of Phenyl N-Hydroxycarbamate as a Nitrenium Ion Precursor

For Researchers, Scientists, and Drug Development Professionals In the landscape of reactive intermediates, nitrenium ions (R₂N⁺) hold a significant position due to their potent electrophilicity and involvement in critic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of reactive intermediates, nitrenium ions (R₂N⁺) hold a significant position due to their potent electrophilicity and involvement in critical biological processes, including DNA damage and carcinogenesis, as well as their utility in synthetic organic chemistry.[1][2] The choice of precursor is paramount for the efficient and controlled generation of these transient species. This guide provides an in-depth comparison of phenyl N-hydroxycarbamate against other common nitrenium ion precursors, supported by experimental data and mechanistic insights to inform your research and development endeavors.

The Central Role of Nitrenium Ions

Nitrenium ions are nitrogen-based reactive intermediates isoelectronic with carbenes, capable of existing in either a singlet or triplet state.[2] Arylnitrenium ions, in particular, are of profound interest as they are implicated as the ultimate carcinogenic metabolites of aromatic amines and nitroaromatic compounds.[3] Their high reactivity makes them powerful tools for electrophilic amination reactions, yet also necessitates careful selection of precursors to control their generation and subsequent reactions.[4]

Phenyl N-Hydroxycarbamate: A Closer Look

Phenyl N-hydroxycarbamate and its derivatives, such as N-acyloxy-N-alkoxyamides, are a significant class of nitrenium ion precursors.[1][5] Their utility stems from the relatively mild conditions under which they can be activated to generate nitrenium ions, typically through the departure of a stable leaving group.

Mechanism of Nitrenium Ion Formation

The generation of a nitrenium ion from a phenyl N-hydroxycarbamate derivative involves the heterolytic cleavage of the N-O bond, often facilitated by protonation or acylation of the hydroxyl group to create a better leaving group.

Precursor Phenyl N-OR-Carbamate Activation Activation (e.g., H⁺ or Acyl Group) Precursor->Activation Activated_Intermediate Activated Intermediate Activation->Activated_Intermediate Forms a better leaving group Nitrenium_Ion Phenylnitrenium Ion Activated_Intermediate->Nitrenium_Ion Heterolytic Cleavage Leaving_Group Leaving Group (ROH or RCOOH) Activated_Intermediate->Leaving_Group Products Reaction Products (e.g., Adducts with Nucleophiles) Nitrenium_Ion->Products Reaction with Nucleophiles

Caption: Generation of a Phenylnitrenium Ion from an N-Hydroxycarbamate Derivative.

Comparative Analysis of Nitrenium Ion Precursors

Precursor ClassTypical Activation ConditionsLeaving GroupReported Product Yields (Trapped Products)Noteworthy Characteristics
Phenyl N-Hydroxycarbamates Acidic conditions, AcylationAlcohol, Carboxylic AcidModerate to GoodMild activation; relevant to biological systems.[1]
Aryl Azides Photolysis, Strong Acids (e.g., TFA)N₂Variable, can be highClean reaction with N₂ as the only byproduct; can require UV light.[6][7]
N-Chloroanilines Silver salts (e.g., Ag⁺)Cl⁻65-85% (rearranged products)Generation of a discrete nitrenium ion can be debated; may involve tight ion pairs.[1]
Phenylhydrazines Strong Acids (e.g., TFMSA)NH₃Moderate (e.g., 38% for intramolecular cyclization)Can undergo intramolecular aromatic C-substitutions.[8]

Disclaimer: The yields reported are highly dependent on the specific substrate, trapping agent, and reaction conditions, and are presented here for illustrative purposes.

In-Depth Look at Alternative Precursors

Aryl Azides

Aryl azides are a popular choice for generating nitrenium ions, particularly in photochemical studies.[6] Upon photolysis, they extrude dinitrogen, a thermodynamically highly favorable process, to yield the corresponding nitrene, which can be protonated to the nitrenium ion in acidic media.[9] Laser flash photolysis (LFP) studies have been instrumental in characterizing the transient nitrenium ions generated from these precursors.[10]

N-Chloroanilines

The decomposition of N-chloroanilines in the presence of silver salts has been studied as a route to arylnitrenium ions.[1] The reaction often leads to a mixture of products, including rearranged haloanilines. While indicative of a positively charged nitrogen intermediate, the involvement of a discrete, free nitrenium ion versus a tight ion pair is a subject of mechanistic discussion.[1]

Phenylhydrazines

Phenylhydrazines, when treated with strong acids like trifluoromethanesulfonic acid (TFMSA), can serve as precursors to phenylnitrenium ions. These intermediates can then undergo intramolecular cyclization reactions to form various nitrogen-containing heterocyclic compounds.[8]

Experimental Protocols

Synthesis of Phenyl N-Hydroxycarbamate

A general and safe method for the synthesis of N-hydroxycarbamates involves the reaction of a carbonic acid diester with hydroxylamine in the presence of a base, avoiding the use of highly toxic phosgene.[11]

Materials:

  • Diphenyl carbonate

  • Hydroxylamine hydrochloride

  • Sodium methoxide solution (28% in methanol)

  • Methanol

Procedure:

  • Dissolve hydroxylamine hydrochloride (0.55 mol) in methanol (150g).

  • Add diphenyl carbonate (0.50 mol) to the solution and cool the mixture to 10°C.

  • Slowly add the sodium methoxide solution (0.84 mol) dropwise over 20 minutes, maintaining the temperature at 10°C.

  • Stir the reaction mixture at 10°C for 3 hours.

  • After the reaction is complete, filter the mixture to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to remove methanol and isolate the crude phenyl N-hydroxycarbamate.

  • Further purification can be achieved by recrystallization or column chromatography.

Generation and Trapping of Nitrenium Ions from Phenyl N-Hydroxycarbamate

This protocol describes a typical acid-catalyzed generation of a nitrenium ion from an N-acyloxy-N-alkoxyamide (a derivative of N-hydroxycarbamate) and its subsequent trapping.

Materials:

  • N-acetoxy-N-butoxybenzamide (a model precursor)

  • Aniline (trapping agent)

  • Acetonitrile (solvent)

  • Trifluoroacetic acid (acid catalyst)

Procedure:

  • Dissolve N-acetoxy-N-butoxybenzamide and a 10-fold excess of aniline in acetonitrile.

  • Initiate the reaction by adding a catalytic amount of trifluoroacetic acid.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour).

  • Quench the reaction by adding a suitable base (e.g., triethylamine).

  • Analyze the product mixture by HPLC or GC-MS to identify and quantify the trapped adducts and other products. The reaction is expected to yield N-phenyl-N'-butoxybenzamide as the primary trapped product.

cluster_synthesis Synthesis of Precursor cluster_generation Generation and Trapping s1 Dissolve Hydroxylamine HCl in Methanol s2 Add Diphenyl Carbonate and Cool to 10°C s1->s2 s3 Add Sodium Methoxide Dropwise s2->s3 s4 Stir at 10°C for 3h s3->s4 s5 Filter and Concentrate s4->s5 g1 Dissolve Precursor and Trapping Agent in Solvent g2 Initiate with Acid Catalyst g1->g2 g3 React at Room Temperature g2->g3 g4 Quench Reaction g3->g4 g5 Analyze Products g4->g5

Caption: Experimental workflow for the synthesis and use of a phenyl N-hydroxycarbamate derivative.

Mechanistic Considerations and Causality

The choice of precursor directly influences the reaction conditions required to generate the nitrenium ion, which in turn can affect the subsequent reaction pathways. For instance, the strongly acidic conditions required for precursors like phenylhydrazine may not be compatible with acid-sensitive functional groups in the substrate. In contrast, the milder conditions often suitable for N-hydroxycarbamate derivatives offer greater functional group tolerance.

Furthermore, the nature of the leaving group can play a role in the reactivity of the generated nitrenium ion. The clean expulsion of dinitrogen from aryl azides leaves a "naked" nitrenium ion (or nitrene), whereas the leaving groups from other precursors might remain in the solvent cage and influence the subsequent reactions.

Conclusion

Phenyl N-hydroxycarbamate and its derivatives represent a valuable class of precursors for the generation of nitrenium ions, particularly when mild reaction conditions are desirable. While other precursors like aryl azides offer the advantage of a clean reaction with dinitrogen as the sole byproduct, they often necessitate photochemical activation. N-chloroanilines and phenylhydrazines provide alternative routes, but the former may involve complex mechanisms and the latter requires harsh acidic conditions.

The optimal choice of a nitrenium ion precursor is ultimately context-dependent, relying on the specific synthetic transformation or biological system under investigation. A thorough understanding of the activation requirements, potential side reactions, and the inherent stability of the precursor is crucial for harnessing the synthetic potential of nitrenium ions while mitigating their potential for unwanted reactivity. This guide provides a foundational framework for making such informed decisions in your research.

References

  • Falvey, D. E. (2000). Nitrenium Ions. In Reactive Intermediate Chemistry (pp. 593-650). John Wiley & Sons, Inc.
  • Glover, S. A., & Scott, A. P. (1989). SN2 reactions at amide nitrogen. Theoretical models for reactions of mutagenic N-acyloxy-N-alkoxyamides with bionucleophiles. Tetrahedron, 45(18), 5763-5776.
  • Josephy, P. D., & Novak, M. (2013). Reactive electrophilic metabolites of aromatic amine and amide carcinogens. Frontiers in Bioscience (Scholar Edition), 5, 341-359.
  • Kikugawa, Y., & Aoki, Y. (1984). Application of stable nitrenium ions to preparative organic chemistry. Heterocycles, 22(11), 2535-2565.
  • Gandelman, M., et al. (2023). Nitrenium ions as new versatile reagents for electrophilic amination. Chemical Science, 14(40), 12034-12040. [Link]

  • Wikipedia contributors. (2023, December 19). Nitrenium ion. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 346-350.
  • Streeter, A. J., & Hoener, B. A. (1988). Evidence for the involvement of a nitrenium ion in the covalent binding of nitrofurazone to DNA. Pharmaceutical research, 5(7), 434-436.
  • Takeuchi, H., et al. (2009). Application of stable nitrenium ions to preparative organic chemistry. Heterocycles, 78(3), 571-590.
  • Falvey, D. E., & Cramer, C. J. (2018). Computational Studies of Non-Aryl Nitrenium Ions and Their Rearrangements. The Journal of Organic Chemistry, 83(17), 9756-9767.
  • Novak, M., & Rajagopal, S. (2002). Spectroscopic characterization by laser flash photolysis of electrophilic intermediates derived from 4-aminostilbenes. Stilbene “nitrenium” ions and quinone methide imines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1439-1445.
  • Gissot, A., & Romain, C. (2015). N-Acyloxyphthalimides as nitrogen radical precursors in the visible light photocatalyzed room temperature C-H amination of arenes and heteroarenes.
  • Falvey, D. E. (2024). Rearrangement, Elimination, and Ring-Opening Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental Investigation. The Journal of Organic Chemistry, 89(15), 10785-10795.
  • Furukawa, A., et al. (2022). A local QSAR model based on the stability of nitrenium ions to support the ICH M7 expert review on the mutagenicity of primary aromatic amines. Genes and Environment, 44(1), 13. [Link]

  • Voskresenska, V., et al. (2009). Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from 4-Amino-3-nitrophenyl Azide to Afford Reactive Nitrenium Ion Pairs. Journal of the American Chemical Society, 131(32), 11535-11547.
  • Wild, D., et al. (1987). Mutagenic nitrenes/nitrenium ions from azido-imidazoarenes and their structure-activity relationships.
  • Stiborová, M., et al. (2015). Identification of new DNA adducts of phenylnitrenium. Chemical research in toxicology, 28(7), 1434-1442.
  • Falvey, D. E. (2011). Photolytic Studies of Aryl and Heteroaryl Nitrenium Ions: Laser Flash Photolysis Studies. University of Maryland.
  • da Silva, D., et al. (2008). Nitrosation of N-methylhydroxylamine by nitroprusside. A kinetic and mechanistic study. Dalton Transactions, (40), 5551-5558.
  • Voskresenska, V., et al. (2009). Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from a 4-Amino-3-nitrophenylazide to Afford Reactive Nitrenium Ion Pairs. Journal of the American Chemical Society, 131(32), 11535–11547.
  • Cama, E., et al. (2015). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)
  • Glover, S. A. (2001). SN2 reactions at amide nitrogen–theoretical models for reactions of mutagenic N-acyloxy-N-alkoxyamides with bionucleophiles. ARKIVOC, 2001(12), 143-160.
  • Gritsan, N. P., & Platz, M. S. (1999). Photochemistry of Azides: The Azide/Nitrene Interface. Accounts of Chemical Research, 32(1), 70-78.
  • McClelland, R. A., et al. (1996). Photogenerated N-methyl-N-1-naphthylnitrenium ion: laser flash photolysis, trapping rates, and product study. Journal of the American Chemical Society, 118(20), 4794-4803.
  • Ube Industries. (1994).
  • Falvey, D. E., & Michalak, J. (2024). Rearrangement, Elimination, and Ring-Opening Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental Investigation. The Journal of Organic Chemistry, 89(15), 10785-10795.
  • Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 346-350.
  • Biggs, P., et al. (1992). Kinetic studies of nitrate radicals: flash photolysis at 193 nm. International Journal of Chemical Kinetics, 24(5), 421-435.
  • Hervés, P., et al. (1998). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Journal of Chemical Research, Synopses, (1), 44-45.
  • Falvey, D. E. (2018). Discrete Existence of Singlet Nitrenium Ions Revisited: Computational Studies of Non-Aryl Nitrenium Ions and Their Rearrangements. The Journal of Organic Chemistry, 83(17), 9756-9767.
  • Hall, S. K., et al. (2019). Ecotoxicology of Explosives. In Chemical Exposure and Toxic Responses. Taylor & Francis.
  • Kolb, H. C., et al. (2001). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology (pp. 13-27). John Wiley & Sons, Inc.
  • Streeter, A. J., & Hoener, B. A. (1988). Evidence for the involvement of a nitrenium ion in the covalent binding of nitrofurazone to DNA. Pharmaceutical Research, 5(7), 434-436.
  • Edinburgh Instruments. (2019). An Introduction to Flash Photolysis using the LP980 Spectrometer.
  • Gupta, Y. K., & Kumar, S. (1985). Kinetics and mechanism of oxidation of hydroxylamine by tetrachloroaurate(III) ion. Inorganica Chimica Acta, 101(2), 137-141.
  • Josephy, P. D., & Novak, M. (2013). Reactive electrophilic metabolites of aromatic amine and amide carcinogens. Frontiers in bioscience (Scholar edition), 5, 341–359.
  • Corma, A., et al. (2005). Selective Synthesis of N-Aryl Hydroxylamines by the Hydrogenation of Nitroaromatics Using Supported Platinum Catalysts.
  • Balbo, S., et al. (2014). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Chemical research in toxicology, 27(3), 355–376.

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Phenyl N-hydroxycarbamate by HPLC

Introduction: The Imperative for Purity in Phenyl N-hydroxycarbamate Synthesis Phenyl N-hydroxycarbamate is a key intermediate in the synthesis of various compounds, notably in the pharmaceutical and agrochemical industr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Phenyl N-hydroxycarbamate Synthesis

Phenyl N-hydroxycarbamate is a key intermediate in the synthesis of various compounds, notably in the pharmaceutical and agrochemical industries.[1] Its precise molecular structure allows it to serve as a precursor for more complex molecules. However, the very reactivity that makes it a valuable building block also predisposes it to the formation of side products and degradation. For researchers and drug development professionals, ensuring the high purity of this intermediate is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final product.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such compounds. Its high resolution, sensitivity, and quantitative accuracy make it an indispensable tool for separating the target analyte from structurally similar impurities. This guide provides an in-depth comparison of HPLC methodologies, grounded in the practical realities of synthesis and analysis, to empower researchers to develop robust, self-validating purity assessment protocols.

The Synthetic Landscape: Understanding Potential Impurities

To develop a method that effectively assesses purity, one must first understand the potential impurities that can arise. A common route to synthesizing N-hydroxycarbamates involves the reaction of hydroxylamine with a chloroformic acid ester or a carbonic acid diester.[1][2] A typical synthesis of phenyl N-hydroxycarbamate might involve reacting phenyl chloroformate with hydroxylamine in an alkaline medium.

This process, while effective, can generate a spectrum of impurities, including:

  • Unreacted Starting Materials: Residual hydroxylamine and phenyl chloroformate. Hydroxylamine, in particular, is a known genotoxic impurity and must be carefully monitored.[3]

  • Side-Products: Over-reaction can lead to the formation of N,O-bis(phenoxycarbonyl)hydroxylamine or other related multi-substituted species.[2]

  • Degradation Products: Phenyl N-hydroxycarbamate can be susceptible to hydrolysis and other degradation pathways, especially under basic or acidic conditions. Key degradation products can include phenol, aniline, and azoxybenzene, each presenting a unique analytical challenge.[4]

A robust HPLC method must be able to resolve the primary phenyl N-hydroxycarbamate peak from all these potential contaminants.

A Comparative Guide to HPLC Method Development

The choice of HPLC parameters is a critical decision-making process, where each selection is causally linked to the quality of the final separation. We will compare the most common approaches for analyzing phenyl N-hydroxycarbamate.

The Separation Engine: Choosing the Right Column (Stationary Phase)

Reversed-Phase (RP-HPLC) is the predominant mode of separation for carbamates and related moderately polar compounds.[5][6] The choice of stationary phase is the first and most critical step.

  • C18 (Octadecylsilyl): This is the workhorse of reversed-phase chromatography. Its long alkyl chains provide strong hydrophobic retention, making it ideal for separating phenyl N-hydroxycarbamate from more polar impurities like hydroxylamine. Most official methods for carbamate analysis, such as EPA Method 531.1, are based on C18 columns.[5][6]

  • C8 (Octylsilyl): A C8 column offers slightly less hydrophobic retention than a C18. This can be advantageous if the primary impurities are structurally very similar to the main compound, as the reduced retention may provide different selectivity and better resolution. It can also lead to shorter analysis times.

  • Phenyl Columns: These columns utilize phenyl groups bonded to the silica. They offer unique selectivity through π-π interactions with the aromatic ring of phenyl N-hydroxycarbamate and its aromatic impurities. This can be particularly effective for separating compounds with subtle differences in their aromatic systems.

Expert Insight: While a C18 column is the logical starting point, screening a Phenyl column in parallel is a prudent strategy. The alternative selectivity offered by π-π interactions can often resolve critical pairs of impurities that may co-elute on a standard C18 phase.

Driving the Separation: Mobile Phase Optimization

The mobile phase composition dictates the retention and elution of compounds. For gradient elution, which is highly recommended for purity analysis, the choice of organic solvent and aqueous buffer is paramount.

  • Organic Modifier: Acetonitrile vs. Methanol:

    • Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at low wavelengths. It often yields sharper peaks for aromatic compounds.

    • Methanol (MeOH): Can offer different selectivity compared to ACN due to its protic nature and ability to act as a hydrogen bond donor. It is a valuable tool for optimizing the separation of challenging impurity profiles.[7]

  • Aqueous Phase and pH Control:

    • The N-hydroxycarbamate moiety has an acidic proton, meaning its ionization state—and therefore its chromatographic behavior—is pH-dependent.

    • Using a buffered mobile phase (e.g., phosphate or acetate buffer) in the pH range of 3-6 ensures reproducible retention times and sharp, symmetrical peak shapes by suppressing the ionization of the analyte and any acidic or basic impurities.

Detection Strategy: Seeing Your Compound Clearly
  • Diode Array Detector (DAD/PDA): This is the most powerful and common choice for purity assessment. Phenyl N-hydroxycarbamate possesses a strong chromophore due to its phenyl ring.

    • Causality: A DAD allows for monitoring at multiple wavelengths simultaneously. The optimal wavelength (typically the λmax) can be chosen for maximum sensitivity. More importantly, it provides UV spectra for each peak. Peak purity analysis, which compares spectra across an eluting peak, is a self-validating feature of this detector. A "pure" peak will have identical spectra at the upslope, apex, and downslope.[8][9]

  • LC-Mass Spectrometry (LC-MS): For definitive identification of unknown impurities, LC-MS is unparalleled. It provides molecular weight information, which is crucial for characterizing unexpected peaks in the chromatogram.[10] While not always necessary for routine purity checks, it is essential during method development and for investigating batch failures.

  • Fluorescence with Post-Column Derivatization (PCRS): This highly sensitive technique is standard for trace-level analysis of N-methylcarbamate pesticides in environmental samples.[5][6][11] It involves hydrolyzing the carbamate post-column and reacting the resulting amine with o-phthalaldehyde (OPA). For purity assessment of a synthesized bulk material, this level of sensitivity is typically unnecessary and adds complexity. However, its existence is a testament to the versatility of HPLC methods for carbamate analysis.

Experimental Protocols

Trustworthy data comes from meticulous and well-documented protocols. The following sections provide step-by-step methodologies.

Protocol 1: Synthesis of Phenyl N-hydroxycarbamate

This protocol is based on established methods for carbamate synthesis.[1][2]

  • Preparation: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve hydroxylamine hydrochloride (1.0 eq) in a 1 M sodium hydroxide solution (2.1 eq) at 0-5 °C.

  • Reaction: Slowly add phenyl chloroformate (1.0 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Stirring: Allow the reaction mixture to stir at room temperature for 1-2 hours after the addition is complete.

  • Isolation: Acidify the mixture with dilute HCl to pH ~5. The product will often precipitate.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

  • Drying: Dry the purified phenyl N-hydroxycarbamate under vacuum.

Protocol 2: Sample and Standard Preparation for HPLC

Accurate quantification begins with accurate preparation.

  • Standard Preparation: Accurately weigh approximately 10 mg of a phenyl N-hydroxycarbamate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (or the initial mobile phase composition). This creates a 100 µg/mL stock solution.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized phenyl N-hydroxycarbamate into a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent used for the standard.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column.[12]

Protocol 3: Recommended RP-HPLC Method for Purity Analysis

This method serves as a robust starting point for analysis.

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.01 M Potassium Phosphate Buffer, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • DAD Settings:

    • Detection Wavelength: 210 nm (for general impurity detection) and 254 nm (for aromatic compounds).

    • Full spectral acquisition from 190-400 nm.

Data Analysis and Method Comparison

System Suitability: A Self-Validating Check

Before analyzing any samples, a system suitability test must be performed. This ensures the chromatographic system is fit for purpose. Inject the reference standard solution five times and evaluate:

  • Tailing Factor: Should be between 0.8 and 1.5 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

  • Theoretical Plates: Should be > 2000.

These criteria confirm the system's precision and efficiency.[13]

Purity Calculation

The purity of the synthesized sample is typically calculated using the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all compounds have a similar response factor at the chosen wavelength. For a more accurate assessment, especially for known impurities, relative response factors should be determined using standards of those impurities.

Comparative Data Table

The following table illustrates the performance differences one might observe when comparing two different HPLC columns for this analysis. The data is representative and highlights the importance of column screening.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl ColumnRationale for Comparison
Analyte Retention Time 10.5 min9.8 minDemonstrates different overall retention characteristics.
Resolution (Analyte vs. Phenol) 1.82.5The Phenyl column shows superior resolution for the key degradation product due to π-π interactions. A resolution > 2 is desired.
Tailing Factor (Analyte) 1.11.0Both columns provide excellent peak shape.
Analysis Time 20 min20 minTotal run time is kept consistent for a fair comparison.

Visualizing the Workflow and Chemistry

Diagrams provide an at-a-glance understanding of complex processes.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Standard Reference Standard Preparation Filter 0.45 µm Filtration Standard->Filter Sample Synthesized Sample Preparation Sample->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 / Phenyl Column Gradient Separation Autosampler->Column Detector DAD Detection (190-400 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (Area % Method) Integration->Purity Report Final Report Purity->Report

Caption: HPLC workflow from sample preparation to final report.

Synthesis_Impurities PC Phenyl Chloroformate Product Phenyl N-hydroxycarbamate (Target Analyte) PC->Product Synthesis Reaction SideProd Side-Products (e.g., Bis-adducts) PC->SideProd Over-reaction HA Hydroxylamine HA->Product Synthesis Reaction HA->SideProd Over-reaction Phenol Phenol (Degradation) Product->Phenol Hydrolysis Aniline Aniline (Degradation) Product->Aniline Rearrangement

Caption: Synthesis of Phenyl N-hydroxycarbamate and potential impurities.

Conclusion

The assessment of purity for a synthetic intermediate like phenyl N-hydroxycarbamate is a multi-faceted challenge that extends beyond a simple chromatographic run. It requires a holistic understanding of the synthesis, potential side-reactions, and degradation pathways. By systematically evaluating and comparing different stationary phases, mobile phase compositions, and detection strategies, a robust, reliable, and self-validating HPLC method can be developed. A C18 column with a buffered acetonitrile/water gradient and DAD detection serves as an excellent and authoritative starting point. However, true scientific integrity demands the exploration of alternative selectivities, such as those offered by a Phenyl column, to ensure all potential impurities are resolved and accounted for. This rigorous approach guarantees the quality of the intermediate, thereby ensuring the integrity of the final products in research and drug development.

References

  • Method of producing an N-hydroxycarbamate compound.
  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Technologies. [Link]

  • Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]

  • Effective Analysis Carbamate Pesticides. Separation Science. [Link]

  • Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Ingenieria Analitica. [Link]

  • Waters Alliance System for Carbamate Analysis Method Guide. Waters Corporation. [Link]

  • The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic. [Link]

  • Phenyl N-hydroxycarbamate. PubChem, National Center for Biotechnology Information. [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. [Link]

  • Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. PubMed. [Link]

  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. PubMed. [Link]

  • A fast high performance liquid chromatographic (HPLC) analysis of amino acid phenylketonuria disorder in dried blood spots and serum samples... Analytical Methods. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. National Institutes of Health. [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Atlantis Press. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates. MDPI. [Link]

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Comparative

Phenyl N-Hydroxycarbamate: A Paradigm Shift in Bioconjugation Stability and Efficiency

A Senior Application Scientist's Guide to Enhancing Biomolecule Modification In the landscape of bioconjugation, the covalent modification of proteins and other biomolecules is fundamental to advancements in therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Enhancing Biomolecule Modification

In the landscape of bioconjugation, the covalent modification of proteins and other biomolecules is fundamental to advancements in therapeutics, diagnostics, and proteomics. For decades, N-Hydroxysuccinimide (NHS) esters have been the workhorse for targeting primary amines, valued for their reactivity and the stable amide bonds they form.[1][] However, the inherent instability of NHS esters in aqueous environments presents a significant challenge, leading to competing hydrolysis that can lower conjugation yields and introduce variability.[3] This guide introduces phenyl N-hydroxycarbamate as a superior alternative, offering enhanced stability, improved reaction control, and comparable efficiency, thereby addressing the critical limitations of traditional methods.

The Stability Deficit of Traditional Methods: A Case for Change

The primary drawback of NHS esters is their susceptibility to hydrolysis. In aqueous buffers, particularly at the optimal pH for amine conjugation (pH 7.2-8.5), the NHS ester is in a constant race against water molecules.[][4] This competing reaction not only consumes the labeling reagent but also complicates reaction stoichiometry and reproducibility. The rate of hydrolysis is highly pH-dependent, increasing dramatically at higher pH values where the desired aminolysis is also more efficient.[3]

This inherent instability necessitates carefully controlled reaction conditions, often requiring a large excess of the NHS ester to achieve satisfactory conjugation yields, which can lead to off-target modifications and increased costs.[5]

Phenyl N-Hydroxycarbamate: The Advantage of Intrinsic Stability

Phenyl N-hydroxycarbamates and related phenyl carbamates offer a compelling solution to the stability problem. These reagents are significantly more resistant to hydrolysis in acidic and mildly basic aqueous solutions.[6] This key feature allows for greater flexibility in reaction setup and purification of the activated reagent by standard chromatographic methods, an advantage not afforded by the more labile NHS esters.[6]

The enhanced stability translates directly to more controlled and efficient conjugation reactions. With the competing hydrolysis pathway significantly suppressed, a more precise stoichiometric control can be exercised, leading to higher conjugation yields and more reproducible outcomes.

Comparative Stability: Phenyl Carbamate vs. NHS Ester
ParameterPhenyl Carbamate DerivativesN-Hydroxysuccinimide (NHS) Esters
Aqueous Stability Stable in acidic and mildly basic (up to pH ~8.5) aqueous media; allows for aqueous workup and purification.[6]Highly susceptible to hydrolysis, especially at pH > 8. The half-life can be as short as minutes at room temperature.[3][5]
Reaction pH Effective reaction with amines can be achieved over a broad pH range.Optimal conjugation efficiency is a compromise, typically between pH 7.2 and 8.5, to balance amine reactivity and ester hydrolysis.[4]
Handling More robust, allowing for greater flexibility in storage and handling of the activated reagent.Requires storage under strictly anhydrous conditions and immediate use upon reconstitution in aqueous buffers.[3]
Reaction Byproduct PhenolN-Hydroxysuccinimide

Mechanism of Action: A Tale of Two Pathways

While both reagent classes target primary amines, their reaction mechanisms and resulting linkages differ, providing distinct advantages for the phenyl N-hydroxycarbamate system.

Traditional NHS Ester Acylation

NHS esters react with primary amines via a nucleophilic acyl substitution. The unprotonated primary amine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate that collapses to yield a stable amide bond and release N-hydroxysuccinimide.[1]

Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.

Phenyl N-Hydroxycarbamate: Formation of a Urea Linkage

Phenyl N-hydroxycarbamates react with primary amines to form stable urea derivatives. The reaction proceeds through a mechanism where the primary amine attacks the carbonyl carbon of the carbamate. Under certain basic conditions, this can proceed via an E1cB-type mechanism involving an isocyanate intermediate.[6][7] This pathway offers high chemoselectivity for primary over secondary amines.[6]

Caption: Reaction of a phenyl carbamate with a primary amine to form a stable urea linkage.

A Safer Alternative to Isocyanates

The in situ generation of an isocyanate intermediate from some carbamate precursors under specific conditions presents a significant safety and handling advantage over the direct use of highly toxic and moisture-sensitive isocyanate compounds.[8][9][10] This makes phenyl N-hydroxycarbamate chemistry an attractive "isocyanate-free" method for forming urea linkages in bioconjugation and polymer synthesis, enhancing laboratory safety without compromising reactivity.

Experimental Protocol: Protein Labeling with a Phenyl N-Hydroxycarbamate Activated Dye

This protocol provides a general framework for the conjugation of a fluorescent dye activated as a phenyl N-hydroxycarbamate to a model protein, such as Bovine Serum Albumin (BSA).

Materials
  • Bovine Serum Albumin (BSA)

  • Phenyl N-hydroxycarbamate activated fluorescent dye

  • Phosphate-Buffered Saline (PBS), pH 7.4 and Sodium Bicarbonate buffer (100 mM, pH 8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10) for purification

  • Spectrophotometer

Procedure
  • Protein Preparation:

    • Dissolve BSA in PBS (pH 7.4) to a final concentration of 5-10 mg/mL.

    • Rationale: This buffer maintains the protein's native conformation. The concentration is a balance between preventing aggregation and ensuring efficient reaction kinetics.

  • Activated Dye Stock Solution:

    • Immediately before use, dissolve the phenyl N-hydroxycarbamate activated dye in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Rationale: Anhydrous organic solvent prevents premature hydrolysis of the activated dye. This stock solution should be prepared fresh.

  • Conjugation Reaction:

    • Adjust the pH of the BSA solution to 8.5 by adding a calculated volume of 1 M Sodium Bicarbonate buffer.

    • Rationale: While phenyl carbamates are more stable than NHS esters, a slightly basic pH deprotonates the lysine ε-amino groups, increasing their nucleophilicity and accelerating the desired reaction.

    • Add a 10- to 20-fold molar excess of the activated dye stock solution to the protein solution with gentle stirring.

    • Rationale: A molar excess ensures efficient labeling. The optimal ratio should be determined empirically for each protein and dye combination.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

    • Rationale: Longer incubation times are possible due to the higher stability of the carbamate reagent compared to NHS esters. The reaction at 4°C can minimize potential protein degradation.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with PBS (pH 7.4).

    • Collect the fractions containing the labeled protein, which will elute first.

    • Rationale: SEC effectively separates the large protein conjugate from the small molecule dye and byproducts.

  • Characterization:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the dye concentration by measuring the absorbance at its λ_max.

    • Calculate the Degree of Labeling (DOL) using the following formula: DOL = (A_max × ε_protein) / ((A_280 - A_max_CF) × ε_dye) (Where A_max is the absorbance at the dye's maximum wavelength, A_280 is the absorbance at 280 nm, ε are the molar extinction coefficients, and CF is the correction factor for the dye's absorbance at 280 nm).

Conclusion: Embracing a More Robust Bioconjugation Chemistry

Phenyl N-hydroxycarbamate represents a significant advancement in the field of bioconjugation. Its superior stability in aqueous media overcomes the primary limitation of the widely used NHS esters, leading to more controlled, reproducible, and efficient labeling of biomolecules. The ability to form stable urea linkages via a safer, isocyanate-free pathway further enhances its utility. For researchers, scientists, and drug development professionals seeking to improve the quality and consistency of their bioconjugates, the adoption of phenyl N-hydroxycarbamate chemistry is a logical and scientifically sound step forward.

References

  • Boutureira, O., & Bernardes, G. J. L. (2015). Advances in Chemical Protein Modification. Chemical Reviews, 115(5), 2174–2195.
  • Gauthier, M. A., & Klok, H.-A. (2008). Phenylcarbamate-Based Reagents for the Facile and Controllable N-Terminal Modification of Peptides and Proteins.
  • Königsberger, K., & Kappe, C. O. (2012).
  • Matos, M. J., Vilar, S., & Uriarte, E. (2020). Phenylcarbamates as a Privileged Scaffold in Medicinal Chemistry. Molecules, 25(19), 4446.
  • PolymerExpert. (2022). Poly(hydroxyurethane)s: biosourced isocyanate-free polyurethanes. Retrieved from [Link]

  • Patsnap. (2023). Isocyanate Alternatives: Exploring Bio-Based Options. Retrieved from [Link]

  • L’Abbé, G. (1975).
  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Retrieved from [Link]

  • Francis Lab Berkeley. (n.d.). Protein Modification. Retrieved from [Link]

  • Lapi, S. E., & Welch, M. J. (2011). The versatile role of carbamates in radiopharmaceutical chemistry. Journal of Labelled Compounds and Radiopharmaceuticals, 54(7), 367–380.
  • Rokicki, G. (2000). Aliphatic cyclic carbonates and their applications in polymer synthesis. Progress in Polymer Science, 25(2), 259-342.
  • De Rosa, L. et al. (2022). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. International Journal of Molecular Sciences, 23(19), 11849.
  • Černá, V., & Roda, J. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry, 2(4), 589-595.

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Validation

A Senior Application Scientist's Guide to Catalyst Selection for Nitroarene Reduction to Hydroxylamines

Introduction: The Critical Role of N-Aryl Hydroxylamines N-Aryl hydroxylamines are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Their selective synth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of N-Aryl Hydroxylamines

N-Aryl hydroxylamines are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Their selective synthesis from the corresponding nitroarenes is a cornerstone reaction, yet it presents a significant chemical challenge. The reduction of a nitro group can proceed through several intermediates, with the N-aryl hydroxylamine being a critical but often transient species. The ultimate thermodynamic product is the corresponding aniline, making the selective isolation of the hydroxylamine a kinetically controlled process that hinges on precise catalyst design and reaction engineering.[1][2]

This guide provides a comparative analysis of various catalytic systems for the selective reduction of nitroarenes. We will delve into the mechanistic nuances of different catalyst classes, present comparative performance data, and offer detailed experimental protocols to empower researchers in selecting and implementing the optimal catalytic system for their specific needs.

Mechanistic Overview: The Haber-Loch Pathway

The catalytic hydrogenation of nitroarenes generally follows the Haber-Loch pathway, which outlines two potential routes for the reduction.[3][4] The "direct" pathway involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine.[3][4] A parallel "condensation" route can also occur, where the nitroso and hydroxylamine intermediates condense to form an azoxy species, which is further reduced to azo and hydrazo compounds before yielding the final amine product.[3][4]

Achieving high selectivity for the N-aryl hydroxylamine requires a catalyst that facilitates the initial reduction steps while kinetically inhibiting the subsequent reduction of the hydroxylamine to the amine.[3] This delicate balance is the primary focus of catalyst development in this field.

Caption: The Haber-Loch pathway for nitroarene reduction, highlighting the desired hydroxylamine intermediate.

Noble Metal Catalysts: The High-Activity Standard

Catalysts based on platinum group metals (PGMs) such as platinum, palladium, and rhodium are highly active for the hydrogenation of nitroarenes.[1][5][6] However, their high activity often leads to over-reduction, yielding the aniline as the major product. The key to harnessing their power lies in modifying the catalyst or reaction conditions to temper this activity and enhance selectivity for the hydroxylamine.

Modified Platinum Catalysts

Platinum-based catalysts, particularly when supported, are a promising option due to their good activity and potential for selectivity.[5] The selectivity of supported platinum catalysts can be dramatically improved by the addition of inhibitors or promoters.

Key Insight: The addition of specific amines (e.g., triethylamine) and dimethyl sulfoxide (DMSO) has been shown to be crucial for achieving high selectivity.[6][7] Amines can promote the initial conversion of the nitroarene, while DMSO is believed to selectively poison the catalyst surface, inhibiting the further hydrogenation of the hydroxylamine to the aniline.[6][7] This dual-modifier approach allows for excellent yields of N-aryl hydroxylamines (up to 99%) under mild conditions (1 bar H₂, room temperature).[7]

Table 1: Performance of Modified Supported Platinum Catalysts

CatalystSubstrateAdditivesSolventTemp (°C)H₂ Pressure (bar)Yield of Hydroxylamine (%)Reference
Pt/SiO₂NitrobenzeneTriethylamine, DMSOIsopropanolRoom Temp1>99[7]
Pt/Cm-Dinitrobenzene-----[1]
Experimental Protocol: Selective Hydrogenation using Pt/SiO₂ with Additives

This protocol is representative of the selective hydrogenation of nitrobenzene to N-phenylhydroxylamine using a modified platinum catalyst system.

Materials:

  • Nitrobenzene

  • Pt/SiO₂ (5 wt%)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Isopropanol (IPA), anhydrous

  • Hydrogen gas (H₂)

  • Standard glassware for atmospheric pressure reactions (e.g., three-neck flask, balloon)

  • Magnetic stirrer

Procedure:

  • Catalyst Suspension: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, suspend 50 mg of 5 wt% Pt/SiO₂ in 20 mL of isopropanol.

  • Additive Introduction: To the stirred suspension, add 0.1 mmol of triethylamine and 0.2 mmol of dimethyl sulfoxide.

    • Causality: TEA acts as a promoter for the initial reduction, while DMSO selectively deactivates sites responsible for hydroxylamine over-reduction.

  • System Purge: Seal the flask and purge the system with hydrogen gas for 5-10 minutes to ensure an inert atmosphere. Inflate a balloon with H₂ and attach it to one neck of the flask to maintain a constant, slight positive pressure.

  • Substrate Addition: Inject 1 mmol of nitrobenzene into the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC analysis.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of isopropanol.

  • Isolation: The filtrate contains the N-phenylhydroxylamine. The solvent can be removed under reduced pressure, but care must be taken as N-aryl hydroxylamines can be unstable. Often, the solution is used directly in the next synthetic step.[8]

Non-Noble Metal Catalysts: The Sustainable Alternative

The high cost and limited availability of noble metals have driven research towards catalysts based on earth-abundant metals like iron, nickel, and zinc.[4][9] While often requiring more forcing conditions, these catalysts offer a more sustainable and economical approach.

Iron-Based Catalysts

Iron catalysts are particularly attractive due to their low cost and low toxicity.[9][10] Recent advances have led to the development of well-defined iron complexes that can catalyze the transfer hydrogenation of nitroarenes with high chemoselectivity.[9] Using formic acid as a hydrogen source, these systems can efficiently reduce nitroarenes to anilines, and with careful control, can be stopped at the hydroxylamine stage.[9] Microwave-assisted reductions using metallic iron or zinc have also shown high yields of hydroxylamines in very short reaction times.[11]

Table 2: Performance of Non-Noble Metal Catalysts

CatalystReductantSubstrateConditionsYield of Hydroxylamine (%)Reference
Fe or Zn-Various NitroarenesMicrowave, 120°C, 5 min80-99[11]
Ag/TiO₂NH₃BH₃Various Nitroarenes-Major Product[12][13]
Zinc-Mediated Reduction

The classical method for synthesizing N-phenylhydroxylamine involves the reduction of nitrobenzene with zinc dust.[14] This method is robust and serves as a reliable benchmark.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation Reagents 1. Charge Reactor (Nitroarene, Solvent, NH₄Cl) Cooling 2. Cool to 10-15°C (Ice Bath) Reagents->Cooling Zn_Add 3. Add Zinc Dust (Portion-wise) Cooling->Zn_Add Stir 4. Stir Vigorously (Maintain Temperature) Zn_Add->Stir Monitor 5. Monitor Reaction (TLC/GC) Stir->Monitor Filter 6. Filter off Solids (Zinc oxides) Monitor->Filter Extract 7. Product Extraction (Organic Solvent) Filter->Extract Dry 8. Dry & Concentrate Extract->Dry Product N-Aryl Hydroxylamine Dry->Product

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Phenyl N-Hydroxycarbamate

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of phenyl N-hydroxycarbamate, grounded in established safety principles and regulatory awareness. Our focus is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Hazard Assessment and Profile of Phenyl N-Hydroxycarbamate

Phenyl N-hydroxycarbamate belongs to the carbamate family of compounds. Carbamates as a class can exhibit a range of toxicities, and it is crucial to handle any novel or under-characterized compound with a high degree of caution. The primary concerns for disposal stem from its potential decomposition products and reactivity.

Key Hazard Considerations:

  • Thermal Decomposition: Under elevated temperatures, such as those in flash vacuum pyrolysis, phenyl N-hydroxycarbamate is known to decompose, with phenol being a notable product[1]. Phenol is a toxic and corrosive compound.

  • Combustion Products: In the event of a fire, hazardous decomposition products can be released, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[2].

  • Incompatibilities: Phenyl N-hydroxycarbamate should be kept away from strong oxidizing agents, as these can trigger vigorous and potentially hazardous reactions[2].

A summary of the key chemical and physical properties is provided in the table below for quick reference.

PropertyValueSource
Molecular FormulaC7H7NO3[3]
Molecular Weight153.14 g/mol [3]
CAS Number38064-07-2
Storage4°C, sealed storage, away from moisture[4]
Hazardous DecompositionNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Phenol[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling phenyl N-hydroxycarbamate for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

Standard PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: While normal handling in a well-ventilated area may not require respiratory protection, it should be available. If there is a risk of generating dust or aerosols, or in the event of a spill, a respirator may be necessary.

Spill Management: A Plan for the Unexpected

Accidents can happen, and a clear, concise spill management plan is essential.

In case of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Contain the Spill: For solid materials, carefully sweep or scoop up the material to avoid creating dust. For solutions, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.

  • Collect and Package: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

Phenyl N-Hydroxycarbamate Waste Disposal Protocol

The guiding principle for the disposal of phenyl N-hydroxycarbamate is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Solid Waste: Collect solid phenyl N-hydroxycarbamate waste in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle).

    • Liquid Waste: If phenyl N-hydroxycarbamate is in a solution, collect it in a labeled hazardous waste container designated for organic solvent waste. Do not mix it with incompatible waste streams, particularly strong oxidizing agents.

    • Contaminated Materials: Any items that have come into direct contact with phenyl N-hydroxycarbamate, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in the solid hazardous waste container.

  • Waste Labeling:

    • Properly label the hazardous waste container with the full chemical name: "Phenyl N-hydroxycarbamate."

    • Include the concentration and quantity of the waste.

    • Indicate the associated hazards (e.g., "Toxic," "Handle with Care").

    • Ensure the date of waste accumulation is clearly visible.

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from heat sources or incompatible chemicals.

    • Follow your institution's guidelines for the maximum allowable time for waste storage.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with a complete and accurate description of the waste.

The decision-making process for the proper disposal of phenyl N-hydroxycarbamate is illustrated in the workflow diagram below.

DisposalWorkflow cluster_assessment Initial Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal Steps Start Phenyl N-hydroxycarbamate Waste Generated CheckForm Is the waste solid or liquid? Start->CheckForm SolidWaste Collect in labeled solid hazardous waste container CheckForm->SolidWaste Solid LiquidWaste Collect in labeled liquid organic waste container CheckForm->LiquidWaste Liquid ContaminatedPPE Include contaminated items (gloves, etc.) SolidWaste->ContaminatedPPE StoreWaste Store in designated hazardous waste area ContaminatedPPE->StoreWaste CheckCompatibility Ensure no mixing with strong oxidizers LiquidWaste->CheckCompatibility CheckCompatibility->StoreWaste Compatible ContactEHS Contact EHS for pickup and disposal StoreWaste->ContactEHS End Disposal Complete ContactEHS->End

Caption: Decision workflow for the segregation and disposal of phenyl N-hydroxycarbamate waste.

Regulatory Context: A Note on Carbamate Waste

The U.S. Environmental Protection Agency (EPA) has previously proposed rules to list certain wastes generated during the production of carbamates as hazardous[5]. This underscores the regulatory scrutiny of this class of compounds and reinforces the importance of managing phenyl N-hydroxycarbamate waste with the utmost care and in full compliance with all local, state, and federal regulations. Always consult your institution's specific guidelines, as they are designed to be in accordance with these regulations.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Your commitment to these principles is a hallmark of scientific excellence.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl N-hydroxycarbamate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. Retrieved from [Link]

  • Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-2,2,2-Trichloro-1-phenylethyl (methylsulfonyl)oxycarbamate. Retrieved from [Link]

  • American Chemical Society Publications. (2025). Preparation and Photochemistry of Hydroxy Isocyanate. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Leathen, M.L., et al. (2006). Facile preparation of protected benzylic and heteroarylmethyl amines via room temperature. Journal of Chemical Sciences, 118(3), 249-256.
  • Google Patents. (n.d.). WO2009058273A1 - Stabilization of hydroxylamine containing solutions and method for their preparation.

Sources

Handling

A Researcher's Guide to the Safe Handling of Phenyl N-hydroxycarbamate

As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides a detailed protocol for the safe handling of phenyl N-hydroxycarbamate, grounded...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides a detailed protocol for the safe handling of phenyl N-hydroxycarbamate, grounded in the principles of scientific integrity and proactive risk mitigation. Our goal is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

Understanding the Risks: A Proactive Stance

While some safety data sheets (SDS) for similar compounds may suggest phenyl N-hydroxycarbamate is not hazardous under normal use, it is crucial to recognize the inherent risks associated with this chemical class.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, phenyl N-hydroxycarbamate is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Carbamates, as a class, are known to be toxic and can be absorbed through the skin.[3] Therefore, a comprehensive approach to personal protective equipment (PPE) is not just recommended, it is essential.

The Core of Protection: Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum PPE requirements for handling phenyl N-hydroxycarbamate in various laboratory settings.

Task/Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Fully buttoned laboratory coatN95 respirator or higher, especially if not handled in a fume hood
Conducting reactions Chemical splash goggles or face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Purification (e.g., chromatography) Chemical splash goggles or face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Handling spills Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or apronSelf-contained breathing apparatus (SCBA) may be necessary for large spills

Operational Plan: From Preparation to Disposal

A meticulous operational plan is the foundation of a safe experimental workflow. This step-by-step guide will walk you through the essential procedures for handling phenyl N-hydroxycarbamate.

Pre-experiment Checklist:
  • Review the SDS: Always consult the most recent Safety Data Sheet for phenyl N-hydroxycarbamate before beginning any work.

  • Designate a work area: All work with phenyl N-hydroxycarbamate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Assemble all necessary PPE: Ensure all required PPE is readily available and in good condition.

  • Locate emergency equipment: Be aware of the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.

Step-by-Step Handling Protocol:
  • Donning PPE:

    • Put on your laboratory coat, ensuring it is fully buttoned.

    • Don your respiratory protection, if required.

    • Put on your eye and face protection.

    • Wash and dry your hands thoroughly before donning gloves. When double-gloving, inspect the outer glove for any signs of damage.

  • Chemical Handling:

    • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.[1][5]

    • If creating a solution, add the solid phenyl N-hydroxycarbamate to the solvent slowly to avoid splashing.

    • Keep all containers of phenyl N-hydroxycarbamate tightly sealed when not in use.[6]

  • Doffing PPE:

    • Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the contaminated outer surface.

    • Remove your lab coat, turning it inside out as you remove it.

    • Remove eye and face protection.

    • Remove respiratory protection last.

    • Wash your hands thoroughly with soap and water after removing all PPE.[5]

Disposal Plan: A Responsible Conclusion

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[7]

Waste Segregation and Labeling:
  • Solid Waste: All solid waste contaminated with phenyl N-hydroxycarbamate (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing phenyl N-hydroxycarbamate should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Sharps Waste: Any sharps contaminated with phenyl N-hydroxycarbamate must be disposed of in a designated sharps container.

Disposal Procedures:
  • Never dispose of phenyl N-hydroxycarbamate down the drain.[8]

  • Follow your institution's specific guidelines for hazardous waste disposal. This may involve contacting your Environmental Health and Safety (EHS) department for waste pickup.

  • Ensure all waste containers are properly labeled with the chemical name and associated hazards.[9]

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, a swift and informed response is crucial.

Type of Exposure Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

For spills, evacuate the area and alert your supervisor and EHS department. If the spill is small and you are trained to do so, use an appropriate absorbent material and follow your institution's spill cleanup protocol. For large spills, evacuate and wait for trained emergency responders.[5]

Visualizing the Workflow: A Path to Safety

The following diagram illustrates the decision-making process and workflow for safely handling phenyl N-hydroxycarbamate.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_sds Review SDS prep_area Designate Work Area prep_sds->prep_area prep_ppe Assemble PPE prep_area->prep_ppe prep_emergency Locate Emergency Equipment prep_ppe->prep_emergency handle_don Don PPE prep_emergency->handle_don handle_chem Chemical Handling handle_don->handle_chem handle_doff Doff PPE handle_chem->handle_doff emergency_exposure Exposure Response handle_chem->emergency_exposure If Exposure Occurs emergency_spill Spill Response handle_chem->emergency_spill If Spill Occurs disp_segregate Segregate Waste handle_doff->disp_segregate disp_label Label Waste disp_segregate->disp_label disp_procedure Follow Disposal Procedures disp_label->disp_procedure end End disp_procedure->end start Start start->prep_sds

Caption: Workflow for Safe Handling of Phenyl N-hydroxycarbamate.

References

  • PubChem. (n.d.). Phenyl N-hydroxycarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. United States Department of Labor. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Lurdes, G., & Tenenbaum, J. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2007). School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Johns Hopkins University. (2015, April 27). NIOSH pocket guide to chemical hazards. Laboratory Safety. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021, November 10). Safety Data Sheet: N-Benzoyl-N-phenylhydroxylamine. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2020, March 8). P-list and F-list of acute hazardous wastes. Retrieved from [Link]

  • Florida Department of Environmental Protection. (n.d.). Pharmaceuticals Potentially Hazardous Waste when Discarded. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. United States Department of Labor. Retrieved from [Link]

  • American Chemical Society. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Office of Research Services. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of some carbamate pesticides in human body fluids by headspace solid phase micro extraction and gas chromatography. Retrieved from [Link]

  • Wolters Kluwer. (n.d.). Complying With OSHA's Hazardous Material Requirements. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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